2-(N-Phenylaminomethyl)phenylboronic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
[2-(anilinomethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BNO2/c16-14(17)13-9-5-4-6-11(13)10-15-12-7-2-1-3-8-12/h1-9,15-17H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJYAVJBKHOWFPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1CNC2=CC=CC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70477902 | |
| Record name | 2-(N-PHENYLAMINOMETHYL)PHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70477902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
327096-48-0 | |
| Record name | 2-(N-PHENYLAMINOMETHYL)PHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70477902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-(N-Phenylaminomethyl)phenylboronic acid synthesis route
An In-depth Technical Guide to the Synthesis of 2-(N-Phenylaminomethyl)phenylboronic Acid
Executive Summary
This compound is a bifunctional organic compound of significant interest to researchers in medicinal chemistry, chemical biology, and materials science. Its structure combines the versatile reactivity of a phenylboronic acid—a cornerstone of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction—with a secondary aminomethyl side chain that offers a handle for further functionalization and can modulate the compound's electronic and binding properties.[1][2] Phenylboronic acids are widely explored for applications ranging from diagnostic sensors for saccharides to targeted drug delivery systems.[3] The ortho-aminomethyl group, in particular, can be critical for creating specific intramolecular interactions that facilitate binding to biological targets under physiological conditions.[4][5]
This guide provides a detailed examination of the primary synthetic routes to this compound, designed for professionals in drug development and chemical research. We will dissect two robust and field-proven synthetic strategies: Reductive Amination and Copper-Catalyzed N-Arylation . Each section explains the underlying chemical principles, offers detailed step-by-step protocols, and discusses the causality behind experimental choices to ensure scientific integrity and reproducibility.
Chapter 1: Strategic Synthesis Planning: A Retrosynthetic Analysis
The key to efficiently synthesizing this compound lies in forming the central Carbon-Nitrogen (C-N) bond. A retrosynthetic analysis reveals two primary disconnection points, leading to two distinct and logical synthetic strategies.
-
Disconnection at the C-N bond (Reductive Amination Pathway) : This approach involves forming the C-N bond by reacting a carbonyl group with a primary amine. Retrosynthetically, this disconnects the target molecule into 2-formylphenylboronic acid and aniline. This is a classic and highly reliable method for amine synthesis.[6][7]
-
Disconnection at the N-Phenyl bond (N-Arylation Pathway) : This strategy focuses on forming the bond between the nitrogen atom and the phenyl ring. This disconnects the molecule into (2-(aminomethyl)phenyl)boronic acid and a phenyl group donor, such as phenylboronic acid itself or a phenyl halide. This route leverages modern cross-coupling chemistry.[8][9]
Caption: Retrosynthetic analysis of the target molecule.
Chapter 2: Synthesis via Reductive Amination
This pathway is arguably the most direct and widely used method for this class of compounds. It proceeds through the in-situ formation of an imine from 2-formylphenylboronic acid and aniline, which is then immediately reduced to the target secondary amine.[10] This one-pot procedure is efficient and avoids the isolation of the potentially unstable imine intermediate.[6]
2.1: Mechanistic Principle
The reaction begins with the nucleophilic attack of the aniline nitrogen on the electrophilic carbonyl carbon of 2-formylphenylboronic acid, forming a hemiaminal intermediate. Under mildly acidic conditions, which can be inherent or added, the hemiaminal dehydrates to form a Schiff base (imine). A carefully selected reducing agent, present in the reaction mixture, then reduces the C=N double bond to yield the final product.
The choice of reducing agent is critical. Strong hydrides like LiAlH₄ are too reactive and would destroy the boronic acid moiety. Sodium borohydride (NaBH₄) can be used, but it can also reduce the starting aldehyde. A more chemoselective reagent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) , is preferred as they are less reactive towards aldehydes and ketones at neutral or slightly acidic pH but are highly effective at reducing the protonated iminium ion, thus maximizing the yield of the desired amine.[6]
Caption: Workflow for the Reductive Amination pathway.
2.2: Detailed Experimental Protocol
Disclaimer: This protocol is a synthesized representation from established chemical literature and should be performed by qualified personnel in a suitable laboratory setting with all appropriate safety precautions.
Materials & Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 2-Formylphenylboronic Acid | 149.96 | 1.50 g | 10.0 |
| Aniline | 93.13 | 0.93 g (0.91 mL) | 10.0 |
| Sodium Triacetoxyborohydride | 211.94 | 2.54 g | 12.0 |
| Methanol (Anhydrous) | - | 50 mL | - |
| Dichloromethane (DCM) | - | 50 mL | - |
| Saturated NaHCO₃ solution | - | 50 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous MgSO₄ | - | - | - |
Procedure:
-
Reaction Setup : To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-formylphenylboronic acid (1.50 g, 10.0 mmol) and dissolve it in anhydrous methanol (50 mL).
-
Amine Addition : Add aniline (0.91 mL, 10.0 mmol) to the solution. Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Reduction : Cool the reaction mixture to 0 °C in an ice bath. Cautiously add sodium triacetoxyborohydride (2.54 g, 12.0 mmol) portion-wise over 10 minutes. Note: Gas evolution may occur.
-
Reaction Progression : Remove the ice bath and allow the reaction to stir at room temperature overnight (approx. 16-20 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up : Once the reaction is complete, quench it by slowly adding saturated sodium bicarbonate (NaHCO₃) solution (50 mL).
-
Extraction : Transfer the mixture to a separatory funnel and extract with dichloromethane (DCM) (2 x 50 mL).
-
Washing : Combine the organic layers and wash with brine (50 mL).
-
Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification : The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a solid.
2.3: Field Insights & Troubleshooting
A common challenge in reactions involving arylboronic acids is deboronation , the cleavage of the C-B bond.[10] This can be exacerbated by harsh pH conditions or prolonged reaction times.
-
Causality : The use of a mild reducing agent like NaBH(OAc)₃ helps maintain a suitable pH, minimizing deboronation.
-
Validation : Characterization of the final product by ¹H NMR and Mass Spectrometry is crucial to confirm the presence of the boronic acid group. A successful synthesis will show the characteristic boronic acid proton signal (a broad singlet) in the NMR spectrum.
Chapter 3: Synthesis via Copper-Catalyzed N-Arylation
This approach builds the molecule by forming the bond between the amine's nitrogen and the phenyl ring. The Chan-Lam coupling is a powerful method for this transformation, using a copper catalyst to couple an amine with a boronic acid.[8][9] It is particularly valuable as it often proceeds under mild conditions, open to the air, making it experimentally convenient.[11]
3.1: Mechanistic Principle
While the exact mechanism is still a subject of research, the widely accepted catalytic cycle involves:
-
Ligand Exchange : The amine substrate coordinates to a Cu(II) salt (typically copper (II) acetate).
-
Transmetalation : The arylboronic acid transfers its phenyl group to the copper center, forming a Cu(II)-aryl intermediate and displacing the boronic acid moiety.
-
Reductive Elimination : The C-N bond is formed through reductive elimination from the copper complex, yielding the N-arylated product and a Cu(0) species.
-
Reoxidation : The Cu(0) is reoxidized to the active Cu(II) state by an oxidant, which is often atmospheric oxygen, to complete the catalytic cycle. A base is required to facilitate the initial steps.
Caption: Key components for the Chan-Lam N-Arylation.
3.2: Detailed Experimental Protocol
Materials & Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| (2-(Aminomethyl)phenyl)boronic acid | 150.97 | 1.51 g | 10.0 |
| Phenylboronic Acid | 121.93 | 1.46 g | 12.0 |
| Copper (II) Acetate | 181.63 | 0.18 g | 1.0 |
| Triethylamine (Et₃N) | 101.19 | 2.79 mL | 20.0 |
| Dichloromethane (DCM, Anhydrous) | - | 50 mL | - |
| Saturated NH₄Cl solution | - | 50 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous Na₂SO₄ | - | - | - |
Procedure:
-
Reaction Setup : In a 250 mL flask open to the air, combine (2-(aminomethyl)phenyl)boronic acid (1.51 g, 10.0 mmol), phenylboronic acid (1.46 g, 12.0 mmol), and copper (II) acetate (0.18 g, 1.0 mmol).
-
Solvent and Base Addition : Add anhydrous dichloromethane (50 mL) followed by triethylamine (2.79 mL, 20.0 mmol).
-
Reaction : Stir the resulting blue-green slurry vigorously at room temperature for 24-48 hours. The reaction should be open to the atmosphere to allow for the reoxidation of the copper catalyst.
-
Monitoring : Follow the reaction's progress by TLC, monitoring the consumption of the starting amine.
-
Work-up : Upon completion, filter the reaction mixture through a pad of Celite to remove the copper salts, washing the pad with additional DCM.
-
Extraction : Transfer the filtrate to a separatory funnel and wash with saturated ammonium chloride (NH₄Cl) solution (50 mL) and then with brine (50 mL).
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent by rotary evaporation.
-
Purification : Purify the crude residue via flash column chromatography on silica gel to isolate the pure this compound.
3.3: Field Insights & Trustworthiness
The Chan-Lam coupling offers an orthogonal approach to reductive amination and is tolerant of many functional groups.
-
Expertise : While seemingly simple, the reaction's success can be sensitive to the choice of base and solvent. Triethylamine is a common and effective base for this transformation.[8]
-
Self-Validation : A successful reaction is often indicated by a color change of the solution and the consumption of the starting materials as confirmed by TLC. The protocol is self-validating in that failure to form the product often points directly to issues with the catalyst activity or base strength.
Chapter 4: Conclusion
This guide has detailed two robust and scientifically-grounded synthetic routes for obtaining this compound. The reductive amination pathway offers a direct, high-yielding, one-pot procedure from commercially available starting materials. The copper-catalyzed N-arylation route provides a milder alternative that leverages modern cross-coupling chemistry. The choice between these methods will depend on substrate availability, laboratory capabilities, and desired scale. Both protocols, when executed with precision, provide reliable access to a valuable chemical building block for advancing research in drug discovery and beyond.
References
- 1. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 3. Phenylboronic acids-based diagnostic and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An efficient methodology to introduce o-(aminomethyl)phenyl-boronic acids into peptides: alkylation of secondary amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. New N- and O-arylations with phenylboronic acids and cupric acetate [organic-chemistry.org]
- 9. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Physicochemical Properties of 2-(N-Phenylaminomethyl)phenylboronic Acid
Introduction
2-(N-Phenylaminomethyl)phenylboronic acid, a bifunctional organic compound, holds significant interest for researchers in medicinal chemistry and materials science. Its unique structure, incorporating both a phenylboronic acid moiety and a secondary amine, imparts a range of physicochemical properties that are pivotal to its application in areas such as the development of chemical sensors, drug delivery systems, and as a versatile building block in organic synthesis. The boronic acid group is a well-established pharmacophore known for its ability to form reversible covalent bonds with diols, a characteristic exploited in the design of glucose-responsive materials. The presence of the N-phenylaminomethyl group introduces an additional layer of functionality, influencing the molecule's acidity, solubility, and potential for further chemical modification.
This technical guide provides a comprehensive exploration of the core physicochemical properties of this compound. As a Senior Application Scientist, the following sections are structured to offer not just a compilation of data, but also to provide insights into the experimental rationale and the interplay between the molecule's structure and its observed properties. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, enabling a deeper understanding and more effective utilization of this compound.
Molecular Structure and General Properties
This compound possesses a molecular formula of C13H14BNO2 and a molecular weight of 227.07 g/mol .[1] It typically presents as an off-white solid with a melting point in the range of 127-131 °C.[1] The structural arrangement of the N-phenylaminomethyl substituent at the ortho position relative to the boronic acid group is a key determinant of its chemical behavior.
Table 1: General Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 327096-48-0 | [1] |
| Molecular Formula | C13H14BNO2 | [1] |
| Molecular Weight | 227.07 g/mol | [1] |
| Physical State | Solid | [1] |
| Appearance | Off-white solid | [1] |
| Melting Point | 127-131 °C | [1] |
| Predicted Boiling Point | 445.6 ± 47.0 °C at 760 Torr | [1] |
| Predicted Density | 1.18 ± 0.1 g/cm³ at 20 °C | [1] |
| Storage Conditions | 2 to 8 °C, sealed in dry environment | [1] |
Spectroscopic Characterization
Spectroscopic analysis is fundamental to confirming the identity and purity of this compound. The following sections detail the expected spectral characteristics based on the analysis of its parent compound, phenylboronic acid, and related substituted analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both phenyl rings, the methylene protons of the aminomethyl bridge, the amine proton, and the hydroxyl protons of the boronic acid. The chemical shifts will be influenced by the electronic nature of the substituents.
-
¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The carbon attached to the boron atom may exhibit a broad signal due to quadrupolar relaxation.
-
¹¹B NMR: Boron-11 NMR is a crucial technique for characterizing boronic acids. The chemical shift provides information about the coordination state of the boron atom (trigonal planar vs. tetrahedral). For this compound, the ¹¹B NMR chemical shift is expected to be in the range typical for arylboronic acids.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH (boronic acid ring) | 7.2 - 7.8 | 125 - 135 |
| Aromatic CH (aniline ring) | 6.6 - 7.3 | 115 - 130 |
| -CH₂- | ~4.5 | ~50 |
| -NH- | Variable (broad) | - |
| -B(OH)₂ | Variable (broad) | - |
| C-B | - | ~130 (broad) |
| Aromatic C-N | - | ~145 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational bands are expected for the O-H, N-H, C-H, C=C (aromatic), and B-O bonds.
Table 3: Characteristic Infrared (IR) Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H (boronic acid) | Stretching | 3200 - 3600 (broad) |
| N-H (secondary amine) | Stretching | 3300 - 3500 |
| C-H (aromatic) | Stretching | 3000 - 3100 |
| C-H (aliphatic) | Stretching | 2850 - 3000 |
| C=C (aromatic) | Stretching | 1450 - 1600 |
| B-O | Stretching | 1310 - 1380 |
Solubility Profile
Phenylboronic acid itself is soluble in most polar organic solvents such as diethyl ether, ethanol, and acetone, but has limited solubility in nonpolar solvents like hexanes and carbon tetrachloride.[2] The introduction of the relatively nonpolar N-phenylaminomethyl group may decrease its solubility in highly polar solvents like water, while potentially increasing its solubility in less polar organic solvents.
Experimental Protocol: Determination of Solubility
A reliable method for determining the solubility of a solid compound in various solvents is the isothermal equilibrium method.
Objective: To determine the solubility of this compound in a range of solvents at a specified temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, methanol, ethanol, acetone, dichloromethane, toluene)
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
High-performance liquid chromatography (HPLC) system with a UV detector
Procedure:
-
Prepare saturated solutions by adding an excess amount of this compound to a known volume of each solvent in separate vials.
-
Seal the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Centrifuge the vials to further separate the solid from the supernatant.
-
Carefully withdraw a known volume of the clear supernatant and dilute it with a suitable solvent.
-
Analyze the diluted solution by a validated HPLC method to determine the concentration of the dissolved compound.
-
Calculate the solubility in units of mg/mL or mol/L.
Acidity (pKa)
The pKa value is a measure of the acidity of a compound and is crucial for understanding its behavior in aqueous solutions, which is particularly relevant for biological applications. The pKa of this compound will be influenced by both the boronic acid moiety and the secondary amine.
The pKa of the boronic acid group in phenylboronic acid is approximately 8.83.[2] However, the presence of the ortho-aminomethyl group is expected to significantly lower this pKa. This is due to the potential for intramolecular coordination of the nitrogen atom to the boron center, which increases the Lewis acidity of the boron. For example, the closely related 2-((dimethylamino)methyl)phenylboronic acid exhibits a markedly low pKa of approximately 5.3.[3] This suggests that this compound will also have a pKa significantly lower than that of unsubstituted phenylboronic acid, making it a more effective diol-binding agent at physiological pH.
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a standard and accurate method for determining the pKa of ionizable compounds.
Objective: To determine the pKa value(s) of this compound.
Materials:
-
This compound
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Deionized water (carbon dioxide-free)
-
pH meter with a calibrated electrode
-
Burette
-
Stir plate and stir bar
Procedure:
-
Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water. A co-solvent such as methanol or ethanol may be necessary if the compound has low water solubility.
-
Place the solution in a beaker with a stir bar and immerse the pH electrode.
-
Begin stirring the solution and record the initial pH.
-
Titrate the solution with the standardized NaOH solution, adding small, known volumes of the titrant.
-
Record the pH after each addition of titrant, allowing the reading to stabilize.
-
Continue the titration past the equivalence point(s).
-
Plot the pH versus the volume of NaOH added.
-
The pKa can be determined from the titration curve as the pH at the half-equivalence point. If multiple ionizable groups are present, multiple inflection points and corresponding pKa values may be observed.
Synthesis and Reactivity
Understanding the synthesis and reactivity of this compound is essential for its practical use and for the design of new derivatives.
Synthetic Approach
A common and effective method for the synthesis of ortho-substituted phenylboronic acids involves a directed ortho-metalation (DoM) strategy, followed by borylation.
Experimental Protocol: Synthesis via Directed ortho-Metalation
Objective: To synthesize this compound from N-benzylaniline.
Materials:
-
N-Benzylaniline
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate (B(OiPr)₃)
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for air-sensitive reactions (Schlenk line, nitrogen atmosphere)
Procedure:
-
Under a nitrogen atmosphere, dissolve N-benzylaniline in anhydrous THF in a Schlenk flask and cool the solution to -78 °C.
-
Slowly add a solution of n-BuLi in hexanes to the cooled solution while stirring. The reaction mixture will typically change color, indicating the formation of the lithiated species.
-
Stir the reaction mixture at -78 °C for a specified time (e.g., 1-2 hours) to ensure complete metalation.
-
Slowly add triisopropyl borate to the reaction mixture at -78 °C.
-
Allow the reaction to warm to room temperature and stir for several hours or overnight.
-
Quench the reaction by slowly adding aqueous HCl.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Reactivity and Stability
-
Reactivity: The boronic acid moiety can undergo various reactions typical of this functional group, including Suzuki-Miyaura cross-coupling, Chan-Lam coupling, and esterification with diols. The secondary amine can be acylated, alkylated, or participate in other standard amine chemistry.
-
Stability: Phenylboronic acids are generally stable compounds but can be susceptible to degradation under certain conditions. They can undergo dehydration to form boroxines (trimeric anhydrides), especially upon heating. Additionally, they can be sensitive to oxidative conditions. For long-term storage, it is recommended to keep this compound in a cool, dry, and dark place.[1]
Structural Considerations: Dimerization
Similar to other phenylboronic acids, this compound has the potential to form dimeric structures in the solid state through intermolecular hydrogen bonding between the boronic acid hydroxyl groups. Theoretical calculations on a closely related compound, [N-phenylamino(2-boronphenyl)-R-methyl]phosphonic acid, suggest that the most stable structure is a dimer in a cis-trans conformation.[4]
This dimerization can influence the compound's physical properties, such as its melting point and solubility. The presence of the bulky N-phenylaminomethyl group may introduce steric hindrance that affects the thermodynamics of dimer formation.
Conclusion
This compound is a compound with a rich set of physicochemical properties that make it a valuable tool for researchers in various scientific disciplines. Its unique combination of a boronic acid and a secondary amine in an ortho-substituted arrangement leads to interesting and useful chemical behavior. While specific experimental data for some of its properties are not yet widely published, a strong understanding of its characteristics can be derived from the well-established chemistry of phenylboronic acids and related analogs. The experimental protocols and theoretical considerations presented in this guide are intended to provide a solid foundation for the effective handling, characterization, and application of this versatile molecule. As research in this area continues, a more detailed picture of the physicochemical landscape of this compound will undoubtedly emerge, further expanding its potential in science and technology.
References
An In-depth Technical Guide to 2-(N-Phenylaminomethyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling the Potential of a Unique Boronic Acid
In the landscape of modern organic synthesis and medicinal chemistry, boronic acids have carved out an indispensable role. Their versatility, particularly in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, has revolutionized the construction of complex molecular architectures. Among the vast family of boronic acids, 2-(N-Phenylaminomethyl)phenylboronic acid (CAS Number: 327096-48-0) emerges as a compound of significant interest. Its unique structural feature—the ortho-aminomethyl group—imparts distinct chemical properties that are increasingly being harnessed for sophisticated applications, from targeted drug delivery to advanced molecular sensing.
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to understand and utilize the full potential of this compound. Moving beyond a simple datasheet, this document delves into the core chemical principles governing its reactivity, provides detailed experimental insights, and explores its burgeoning applications in the pharmaceutical sciences. As a senior application scientist, the aim is to not only present established protocols but to also provide the underlying scientific rationale, empowering you to innovate and adapt these methodologies for your specific research needs.
I. Core Chemical Identity and Physicochemical Properties
This compound, also known as (2-((Phenylamino)methyl)phenyl)boronic acid or 2-(Anilinomethyl)phenylboronic acid, is an off-white solid organic compound.[1] Its structure is characterized by a phenylboronic acid moiety with an N-phenylaminomethyl substituent at the ortho position. This seemingly simple substitution has profound implications for the molecule's reactivity and utility.
| Property | Value | Source |
| CAS Number | 327096-48-0 | [1] |
| Molecular Formula | C13H14BNO2 | [2] |
| Molecular Weight | 227.07 g/mol | N/A |
| Appearance | Off-white solid | [1] |
| Purity | Typically ≥98% | N/A |
II. The Strategic Advantage of the Ortho-Aminomethyl Group: A Mechanistic Deep Dive
The defining feature of this compound is the strategic placement of the aminomethyl group. This functionality is not merely a passive substituent; it actively participates in and influences the chemical behavior of the boronic acid moiety. This intramolecular interaction is a key differentiator from simple phenylboronic acid and is central to its enhanced performance in various applications.
A. Intramolecular Coordination and pKa Modulation
The nitrogen atom of the aminomethyl group can engage in an intramolecular dative bond with the boron atom.[3] This interaction, however, is in dynamic equilibrium with a solvent-inserted state, particularly in protic solvents.[4][5] The presence of the ortho-aminomethyl group, as an electron-withdrawing group, significantly lowers the pKa of the boronic acid.[6] This is a critical feature, as a lower pKa facilitates the formation of the tetracoordinate boronate species at physiological pH, a prerequisite for many of its biological applications.[6]
B. Catalytic Role in Boronate Ester Formation
The ortho-aminomethyl group plays a crucial role in accelerating the formation of boronate esters with diols, such as those found in saccharides. Mechanistic studies have revealed that the protonated ammonium form of the aminomethyl group can act as an intramolecular general-acid catalyst, facilitating the departure of a leaving group from the boron center.[7][8] Subsequently, by the principle of microscopic reversibility, the deprotonated amine can act as a general-base to deliver the diol to the boron atom.[7] This catalytic turnover significantly enhances the kinetics of diol binding, making these compounds highly effective as saccharide sensors.
References
- 1. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 3. mdpi-res.com [mdpi-res.com]
- 4. nbinno.com [nbinno.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. An efficient methodology to introduce o-(aminomethyl)phenyl-boronic acids into peptides: alkylation of secondary amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
mechanism of intramolecular B-N interaction in aminomethylphenylboronic acids
An In-Depth Technical Guide to the Intramolecular B-N Interaction in Aminomethylphenylboronic Acids
Introduction
Ortho-aminomethylphenylboronic acids represent a pivotal class of molecules in medicinal chemistry and molecular recognition. Their unique ability to form reversible covalent bonds with diols, such as those found in carbohydrates, has positioned them as critical components in the design of sensors and drug delivery systems.[1][2] A key feature governing the reactivity and efficacy of these compounds is the intramolecular interaction between the boronic acid moiety and the proximal aminomethyl group. This guide provides a comprehensive exploration of the mechanistic nuances of this B-N interaction, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the competing models that describe this interaction, the factors that influence it, and the experimental methodologies required to probe it.
The Nature of the Intramolecular B-N Interaction: A Mechanistic Exploration
The interaction between the Lewis acidic boron atom and the Lewis basic nitrogen atom in o-aminomethylphenylboronic acids is not a simple, static bond but rather a dynamic equilibrium influenced by the surrounding environment. For years, the nature of this interaction has been a subject of debate, leading to a more refined and nuanced understanding.
The Dative Bond Hypothesis
Initially, the interaction was widely considered to be a direct dative or coordinate covalent bond, where the lone pair of electrons on the nitrogen atom is donated to the vacant p-orbital of the boron atom. This forms a five-membered ring, leading to a tetracoordinate, sp³-hybridized boron center. This model was attractive for its simplicity and its explanation for the enhanced acidity of the boronic acid.
Caption: Dative B-N bond in aminomethylphenylboronic acid.
The Solvent-Inserted and Hydrogen-Bonded Model
However, extensive experimental and computational studies, particularly in protic solvents, have provided compelling evidence for a more complex reality.[1][3][4] In aqueous environments, a solvent molecule, typically water, can insert itself between the boron and nitrogen atoms. This leads to the formation of a zwitterionic species where the nitrogen is protonated (ammonium) and the boron is a tetrahedral boronate anion. These two are linked by a hydrogen bond network mediated by the water molecule (B⁻-O-H···N⁺).[3]
Computational studies have shown that in the gas phase or aprotic solvents, the dative bond conformer is indeed stable. However, in the presence of water, the solvent-inserted, hydrogen-bonded structure becomes energetically favorable.[3] This is a critical insight, as most biological applications and many chemical sensing applications occur in aqueous media.
Caption: Solvent-inserted B-N interaction model.
A Unified View: A Dynamic Equilibrium
The most accurate depiction of the intramolecular B-N interaction is a dynamic equilibrium between the dative bond form, the solvent-inserted form, and an "open" form with no significant interaction. The position of this equilibrium is highly sensitive to a variety of factors. In protic media, it is now understood that solvent-inserted species are the dominant form for both the free boronic acid and its esters.[1][5] The primary role of the o-aminomethyl group is to act as an electron-withdrawing group, which lowers the pKa of the boronic acid, thereby facilitating diol binding at neutral pH.[6][7]
Factors Influencing the B-N Interaction Equilibrium
Understanding the factors that shift the equilibrium between the different conformational states is paramount for designing molecules with specific properties.
| Factor | Influence on B-N Interaction | Causality |
| Solvent | Protic solvents (e.g., water, methanol) favor the solvent-inserted form . Aprotic solvents (e.g., THF, chloroform) favor the dative bond form . | Protic solvents can form hydrogen bonds, stabilizing the zwitterionic, solvent-inserted species.[3] |
| pH | Lower pH (acidic) leads to protonation of the amine, disrupting the dative bond and favoring the open or solvent-inserted form. Higher pH (basic) deprotonates the boronic acid to form a boronate, which can then interact with the amine. | The equilibrium is dependent on the pKa of both the boronic acid and the conjugate acid of the amine.[1][8] |
| Electronic Effects | Electron-withdrawing groups on the phenyl ring lower the pKa of the boronic acid, promoting the formation of the tetracoordinate boronate species at lower pH. | This enhances the Lewis acidity of the boron, making it more susceptible to nucleophilic attack by either the amine or a solvent molecule.[4][9] |
| Steric Effects | Bulky substituents on the nitrogen or near the boron can sterically hinder the close approach required for a dative bond, favoring the open or solvent-inserted forms. | Steric hindrance raises the energy of the dative-bonded conformer.[10] |
Experimental Methodologies for Probing the B-N Interaction
A multi-faceted experimental approach is necessary to fully characterize the intramolecular B-N interaction.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful, non-destructive technique for studying the B-N interaction in solution.
-
¹¹B NMR Spectroscopy : This is arguably the most direct method for observing the coordination state of the boron atom.[11][12]
-
Sample Preparation : Prepare a stock solution of the aminomethylphenylboronic acid in a suitable solvent system (e.g., a mixture of D₂O and a co-solvent like methanol-d₄ for solubility).
-
Initial Spectrum : Acquire a ¹¹B NMR spectrum of the sample at its initial pH.
-
Titration : Add small aliquots of a standard acid (e.g., DCl) or base (e.g., NaOD) to incrementally change the pH of the solution.
-
Data Acquisition : Acquire a ¹¹B NMR spectrum after each addition, ensuring the pH has stabilized. Record the pH using a calibrated pH meter.
-
Analysis : Plot the ¹¹B chemical shift (δ) as a function of pH. A sigmoidal curve is often observed, from which the pKa can be determined. The chemical shift values at the extremes of the pH range provide information about the boron coordination state in the fully protonated and deprotonated forms.[11][13]
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous, high-resolution structural data in the solid state.[14][15][16] It allows for the precise measurement of the B-N bond distance. A short B-N distance (typically < 1.7 Å) is indicative of a dative bond, whereas a longer distance (> 3 Å) suggests the absence of a direct bond in the crystal lattice. It can also reveal the presence of solvent molecules in the coordination sphere.[5]
Caption: Workflow for X-ray crystallography.
Computational Modeling
Theoretical calculations, such as Density Functional Theory (DFT), are invaluable for complementing experimental data. They can be used to:
-
Calculate the relative energies of the dative-bonded, solvent-inserted, and open conformers.[3]
-
Predict ¹¹B NMR chemical shifts.
-
Simulate the effect of different solvents and substituents on the B-N interaction.
Data Interpretation and Presentation
Table 1: Example ¹¹B NMR Data from a pH Titration
| pH | ¹¹B Chemical Shift (ppm) | Predominant Species |
| 2.0 | 29.5 | Trigonal Boronic Acid (Amine Protonated) |
| 4.0 | 28.9 | Trigonal Boronic Acid |
| 6.0 | 22.1 | Equilibrium Mixture |
| 8.0 | 14.5 | Tetrahedral Boronate (Solvent-Inserted/Dative) |
| 10.0 | 14.2 | Tetrahedral Boronate |
Table 2: Example Crystallographic Data
| Parameter | Value | Interpretation |
| B-N Distance | 3.15 Å | No direct dative bond in the solid state. |
| B-O(water) Distance | 1.48 Å | Coordination of a water molecule to boron. |
| N···O(water) Distance | 2.85 Å | Hydrogen bond between ammonium and water. |
Applications in Drug Development and Sensing
A thorough understanding of the intramolecular B-N interaction is not merely academic; it has profound practical implications.
-
pH-Responsive Drug Delivery : By tuning the pKa of the aminomethylphenylboronic acid, drug delivery systems can be designed to bind or release their cargo at the specific pH of a target tissue, such as a tumor microenvironment.[2]
-
Selective Carbohydrate Sensing : The affinity and selectivity of boronic acid-based sensors for specific sugars can be modulated by controlling the B-N interaction. This is critical for developing accurate glucose sensors for diabetes management.[1][6]
Conclusion
The intramolecular B-N interaction in aminomethylphenylboronic acids is a complex and dynamic equilibrium, primarily existing in a solvent-inserted, hydrogen-bonded form in protic media. The long-held notion of a simple dative bond is less accurate in these environments. The key role of the aminomethyl group is to lower the pKa of the boronic acid, enhancing its ability to bind diols at physiological pH. A combination of advanced experimental techniques, particularly ¹¹B NMR and X-ray crystallography, coupled with computational modeling, is essential for characterizing this interaction. By mastering the principles and methodologies outlined in this guide, researchers can better design and optimize aminomethylphenylboronic acid-based systems for a wide range of applications in medicine and biotechnology.
References
- 1. The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stimuli-Responsive Boron-Based Materials in Drug Delivery [mdpi.com]
- 3. A Computational Investigation of the Nitrogen-Boron Interaction in o-(N,N-Dialkylaminomethyl)arylboronate Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Probing intramolecular B-N interactions in ortho-aminomethyl arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. brainly.in [brainly.in]
- 11. par.nsf.gov [par.nsf.gov]
- 12. researchgate.net [researchgate.net]
- 13. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mayo.edu [mayo.edu]
- 15. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 16. X-ray crystallography - Wikipedia [en.wikipedia.org]
A Technical Guide to the Crystal Structure and Conformation of 2-(N-Phenylaminomethyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary: 2-(N-Phenylaminomethyl)phenylboronic acid is a molecule of significant interest in medicinal chemistry and materials science, primarily due to the interplay between its boronic acid moiety and the strategically positioned phenylamino group. This guide synthesizes structural data from key analogues to present a comprehensive analysis of its expected solid-state structure and conformational dynamics. The core of its architecture is defined by two competing, yet complementary, structural features: the formation of stable, hydrogen-bonded dimers in the crystal lattice and a dynamic intramolecular N→B coordination that governs its molecular conformation. Understanding this structural dichotomy is critical for harnessing its potential in applications such as pH-responsive drug delivery and biosensing.
Introduction: The Significance of Ortho-Substituted Phenylboronic Acids
Phenylboronic acids (PBAs) are a cornerstone of modern organic synthesis, renowned for their role in Suzuki-Miyaura cross-coupling reactions. However, their utility extends deep into the realm of drug development and chemical biology. The boronic acid group, B(OH)₂, is a unique functional group; it is a mild Lewis acid with a planar, sp²-hybridized boron atom possessing a vacant p-orbital[1]. This electronic feature allows it to reversibly form stable covalent esters with 1,2- and 1,3-diols—a property extensively exploited for glucose sensing and for targeting the sialic acid-rich glycocalyx of cancer cells[2][][4].
The introduction of an N-phenylaminomethyl substituent at the ortho-position, creating this compound (CAS 327096-48-0)[5][6], introduces a critical structural element: a Lewis basic nitrogen atom positioned to interact with the Lewis acidic boron center. This intramolecular interaction is a key determinant of the molecule's conformation, stability, and reactivity, setting it apart from simpler PBA derivatives. This guide will dissect the probable crystal structure and conformational landscape of this molecule, drawing upon foundational data from closely related analogues to provide a robust and scientifically grounded overview.
The Solid-State Architecture: A Tale of Two Interactions
While a definitive single-crystal X-ray structure for this compound has not been reported in publicly accessible literature, its solid-state architecture can be confidently predicted by examining its constituent parts: the phenylboronic acid core and the ortho-aminomethyl arm.
The Fundamental Unit: The Hydrogen-Bonded Dimer
In the solid state, phenylboronic acid itself, along with many of its derivatives, demonstrates a strong propensity to form centrosymmetric dimers through a pair of intermolecular O-H···O hydrogen bonds between their boronic acid groups[1][7]. This interaction creates a highly stable, planar eight-membered ring. Computational studies on closely related molecules, such as [N-phenylamino(2-boronphenyl)-R-methyl]phosphonic acid, confirm that this dimeric conformation represents the most stable structure[8]. It is therefore highly probable that this compound adopts this same fundamental packing motif in its crystal lattice.
Below is a summary of the crystallographic data for the parent molecule, phenylboronic acid, which serves as a foundational model.
| Crystallographic Parameter | Phenylboronic Acid (C₆H₅B(OH)₂) Data |
| Crystal System | Orthorhombic |
| Space Group | Iba2 |
| a (Å) | 17.9049 |
| b (Å) | 15.3264 |
| c (Å) | 9.8113 |
| Key Bond Length (O-B, avg Å) | 1.371 |
| Key Bond Length (B-C, avg Å) | 1.565 |
| Supramolecular Motif | Dimer via O-H···O hydrogen bonds |
Data sourced from Rettig, S. J., & Trotter, J. (1977)[7].
Molecular Conformation: The Intramolecular N→B Dative Bond
The most fascinating structural feature of this compound is the potential for an intramolecular dative bond between the nitrogen atom of the aminomethyl group and the boron atom. This interaction creates a five-membered ring, significantly influencing the molecule's conformation and electronic properties.
This N→B coordination is a dynamic equilibrium between two primary states:
-
Open Conformation: The nitrogen and boron atoms are not bonded. The boron remains sp²-hybridized and trigonal planar, while the aminomethyl side chain is flexible.
-
Closed Conformation: The nitrogen lone pair donates into the empty p-orbital of the boron, forming a dative N→B bond. This forces the boron to adopt a tetrahedral, sp³-like geometry.
Studies on the closely related ortho-aminomethylphenylboronic acid (AMPBA) have shown that this interaction is highly sensitive to the environment. In protic media, the "closed" form may exist as a solvent-mediated ion pair (B⁻-OH₂···⁺NH) rather than a direct dative bond. However, the strong interaction between the proximal nitrogen and boron remains the dominant conformational driver.
This conformational flexibility is key to its function. The "open" state allows the boronic acid to interact with external diols, while the "closed" state protects the boron atom, modulating its Lewis acidity and reactivity. This equilibrium is highly pH-dependent, making the molecule a prime candidate for creating pH-responsive materials for drug delivery.
Methodologies for Structural Elucidation
Determining the precise crystal structure and conformational preferences of molecules like this compound requires a synergistic approach, combining experimental techniques with computational modeling.
Experimental Protocol: Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is the gold standard for unambiguously determining the three-dimensional arrangement of atoms in a crystalline solid.
Step-by-Step Methodology:
-
Crystal Growth (Prerequisite): The primary and often most challenging step is to grow a single, high-quality crystal (typically >0.1 mm)[9].
-
Purity: Ensure the compound is highly purified, as impurities can inhibit crystallization.
-
Solvent Selection: Choose a solvent or solvent system in which the compound has moderate solubility. Highly soluble compounds tend to form small crystals, while poorly soluble ones may not crystallize at all.
-
Method - Slow Evaporation: i. Prepare a nearly saturated solution of the compound. ii. Filter the solution into a clean vial to remove any particulate matter. iii. Cover the vial loosely (e.g., with perforated parafilm) to allow for slow solvent evaporation. iv. Store the vial in a vibration-free location and await crystal formation.
-
-
Crystal Mounting and Data Collection:
-
A suitable crystal is selected under a microscope and mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion.
-
The mounted crystal is exposed to a focused beam of X-rays, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
The diffraction data is processed to determine the unit cell dimensions and space group.
-
The phases of the diffracted X-rays are determined (the "phase problem") using direct methods or other algorithms.
-
An initial electron density map is generated, from which an atomic model is built.
-
This model is refined against the experimental data using least-squares methods to optimize atomic positions, bond lengths, and angles, resulting in a final, high-resolution crystal structure.
-
Computational Protocol: Conformational Analysis via Density Functional Theory (DFT)
Computational chemistry provides invaluable insight into the relative energies of different conformers and the transition states that connect them.
Step-by-Step Workflow:
-
Initial Structure Generation: Build the 2D structure of this compound and convert it to a 3D model.
-
Conformational Search: Perform a systematic or stochastic search of the conformational space by rotating key dihedral angles (e.g., C-C-C-N and C-C-B-O) to identify low-energy starting geometries.
-
Geometry Optimization:
-
Each identified conformer is subjected to geometry optimization using a DFT method. A common and effective choice is the B3LYP functional with a suitable basis set, such as 6-311++G(d,p), which includes polarization and diffuse functions to accurately model non-covalent interactions[5].
-
-
Frequency Calculation:
-
Perform a vibrational frequency calculation on each optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum (a stable conformer).
-
-
Energy Analysis:
-
Compare the final electronic energies (including zero-point vibrational energy corrections) of all stable conformers to determine their relative stabilities and predict the most likely conformation in the gas phase.
-
Implications for Drug Development
The unique structural and conformational properties of this compound have direct implications for its application in drug development:
-
pH-Responsive Systems: The N→B dative bond is sensitive to pH. In acidic environments, such as the tumor microenvironment or endosomal compartments, the nitrogen atom becomes protonated, breaking the N-B interaction. This conformational switch can be used to trigger the release of a drug or activate a therapeutic agent.
-
Targeted Delivery: The "open" conformation exposes the boronic acid, allowing it to bind to diol-containing molecules like sialic acids, which are overexpressed on many cancer cells. This provides a mechanism for targeted drug delivery[4].
-
Enzyme Inhibition: The tetrahedral geometry adopted by the boron atom in the "closed" state or upon binding to a diol mimics the transition state of serine proteases, making boronic acids potent enzyme inhibitors. The specific conformation of the aminomethylphenyl scaffold can be tailored to fit specific enzyme active sites.
Conclusion
The structure of this compound is a sophisticated interplay of intermolecular and intramolecular forces. In the solid state, it is expected to form robust, hydrogen-bonded dimers, a hallmark of phenylboronic acid chemistry. Concurrently, its molecular conformation is dictated by a dynamic equilibrium involving an intramolecular N→B dative bond. This feature not only defines its three-dimensional shape but also endows it with environment-sensitive properties. For researchers in drug development, exploiting this delicate structural balance is the key to designing novel targeted therapies, pH-responsive delivery systems, and potent enzyme inhibitors. A combined approach of single-crystal X-ray diffraction and computational modeling remains the critical path forward for fully elucidating and leveraging the therapeutic potential of this promising molecular scaffold.
References
- 1. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 4. parchem.com [parchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Structure Characterization of [N-Phenylamino(2-boronphenyl)-R-methyl]phosphonic Acid by Vibrational Spectroscopy and Density Functional Theory Calculations | Semantic Scholar [semanticscholar.org]
- 8. The first synthesis and X-ray crystallographic analysis of an oxygen-bridged planarized triphenylborane - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
The Intramolecular Advantage: A Technical Guide to the Boronate Ester Formation Mechanism of 2-(N-Phenylaminomethyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the boronate ester formation mechanism of 2-(N-Phenylaminomethyl)phenylboronic acid, a compound of significant interest in the fields of molecular recognition, sensing, and drug delivery. Moving beyond simplistic representations, we will dissect the nuanced role of the ortho-aminomethyl group, which fundamentally alters the reactivity of the boronic acid moiety. This guide will elucidate the currently accepted mechanism, which involves intramolecular acid-base catalysis and a solvent-inserted intermediate, contrasting it with historical perspectives. Detailed experimental protocols for synthesis and kinetic analysis are provided, alongside key quantitative data to offer a comprehensive resource for professionals leveraging this unique chemical entity in their research and development endeavors.
Introduction: The Significance of the Ortho-Aminomethyl Group
Phenylboronic acids are renowned for their ability to form reversible covalent bonds with 1,2- and 1,3-diols, a property extensively exploited for carbohydrate sensing and the construction of stimuli-responsive materials.[1][2] However, the utility of simple phenylboronic acid is often limited by its relatively high pKₐ (around 9), which necessitates basic conditions for efficient diol binding.[3][4] The introduction of an ortho-aminomethyl group, as in this compound, represents a pivotal design strategy to overcome this limitation.
The proximity of the nitrogen atom to the boron center has been a subject of extensive study, with early theories postulating a direct dative B-N bond that pre-organizes the boron into a tetrahedral geometry favorable for diol binding.[3] However, a more refined model, supported by extensive kinetic, spectroscopic, and crystallographic evidence, has emerged. This guide will focus on this contemporary understanding, which highlights the aminomethyl group's role as an intramolecular catalyst.[5][6]
The core advantages conferred by the ortho-aminomethyl substituent are twofold:
-
pKₐ Depression: The electron-withdrawing nature of the protonated ammonium group lowers the pKₐ of the boronic acid.[5][6] This inductive effect facilitates the formation of the more reactive anionic boronate species at or near physiological pH (7.4), significantly enhancing its affinity for diols under biologically relevant conditions.[7]
-
Intramolecular Catalysis: The ammonium and amine functionalities act as a general acid and a general base, respectively, during the esterification process, accelerating the reaction rates.[5][8]
This guide will now delve into the specific mechanistic steps, supported by experimental evidence and protocols.
The Modern Mechanism: A Step-by-Step Elucidation
The formation of a boronate ester with this compound in protic solvents is not a simple one-step condensation. Instead, it proceeds through a multi-step pathway involving a key solvent-inserted intermediate. The following steps are operative in the pH range between the pKₐ of the boronic acid and the pKₐ of the ammonium group.
Step 1: Acid-Base Equilibrium and Solvent Insertion
In aqueous solution, the boronic acid exists in equilibrium between its neutral, trigonal planar form and an anionic, tetrahedral "boronate" form through the addition of a hydroxide ion. The ortho-aminomethyl group is protonated at neutral pH, forming an ammonium ion. Due to the proximity of the positive charge, the pKₐ of the boronic acid is lowered, favoring the formation of a zwitterionic, solvent-inserted species where a water molecule is situated between the boron and nitrogen atoms.[3][6] This is the dominant form in protic media, rather than a direct B-N dative bond.[3]
Step 2: Rate-Determining Intermediate Formation
Kinetic studies have revealed that at high diol concentrations, the reaction rate becomes independent of the diol concentration (zero-order).[5][8] This saturation kinetics indicates the existence of a rate-determining step that precedes the reaction with the diol.[8] This step is the expulsion of the inserted solvent molecule to generate a transient, highly reactive trigonal boronic acid intermediate.[5][8]
Step 3: Intramolecular General Acid-Base Catalysis
The expulsion of the solvent and the subsequent attack by the diol are facilitated by the ortho-aminomethyl group in a concerted fashion:
-
General-Acid Catalysis: The neighboring ammonium ion acts as a general acid, protonating the departing solvent (water), making it a better leaving group.[5] Evidence for this proton transfer in the rate-determining step is provided by a significant kinetic isotope effect (KIE) of 1.42 when the reaction is run in D₂O.[5][8]
-
General-Base Catalysis: By the principle of microscopic reversibility, the now deprotonated amine group acts as a general base. It accepts a proton from the incoming diol, enhancing the diol's nucleophilicity and facilitating its attack on the vacant p-orbital of the transient trigonal boron center.[5]
Step 4: Ring Closure and Ester Formation
Following the nucleophilic attack of the first hydroxyl group of the diol, the second hydroxyl group rapidly displaces a boron-bound hydroxide to form the stable five- or six-membered cyclic boronate ester. This final step regenerates the zwitterionic structure, now with the diol incorporated.
The following diagram illustrates this refined mechanistic pathway.
Caption: Catalytic cycle for boronate ester formation.
Quantitative Data Summary
The efficiency of boronate ester formation is governed by several key parameters. The following table summarizes relevant quantitative data for ortho-aminomethylphenylboronic acids and their interaction with diols.
| Parameter | Analyte/Condition | Value | Source |
| pKₐ | 2-(Dimethylaminomethyl)phenylboronic acid | 5.80 | [4] |
| Phenylboronic Acid (for comparison) | ~9.0 | [4] | |
| Kinetic Isotope Effect (KIE) | Reaction with fructose in D₂O vs H₂O | 1.42 | [5][8] |
| Binding Constant (Kₐ) | Phenylboronic Acid with Fructose (pH 7.5) | 210 M⁻¹ | [4] |
| 3-Thienylboronic Acid with Fructose (pH 8.5) | ~3000 M⁻¹ | [4] | |
| Rate Constant (k_on) | 8-Isoquinolinylboronic acid with Fructose | 287 M⁻¹s⁻¹ | [9] |
| 4-Isoquinolinylboronic acid with Glucose | 0.2 M⁻¹s⁻¹ | [9] |
Note: Data for exact this compound can vary. Analogs are presented to demonstrate the principles.
Experimental Protocols
Synthesis of this compound
This procedure is adapted from the reductive amination of 2-formylphenylboronic acid.[10]
Caption: Reductive amination synthesis workflow.
Methodology:
-
Imine Formation: In a round-bottom flask, dissolve 2-formylphenylboronic acid (1.0 eq) and aniline (1.0-1.1 eq) in an appropriate solvent such as methanol. Stir the mixture at room temperature for 1-2 hours to allow for the formation of the corresponding imine intermediate. Progress can be monitored by TLC or LC-MS.
-
Reduction: Cool the reaction mixture in an ice bath to 0°C. Cautiously add sodium borohydride (NaBH₄, 1.5-2.0 eq) in small portions, ensuring the temperature remains low. Vigorous gas evolution may occur.
-
Workup: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 1-2 hours. Carefully quench the reaction by slow addition of 1M HCl until the pH is acidic.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography or recrystallization to yield the final product.[10]
Protocol for Kinetic Analysis of Boronate Ester Formation
This protocol describes a general method for monitoring the kinetics of boronate ester formation with a diol (e.g., fructose) using UV-Vis spectrophotometry, based on a competitive binding assay with a reporter dye like Alizarin Red S (ARS).[4]
Materials:
-
This compound stock solution.
-
Alizarin Red S (ARS) stock solution.
-
Diol (e.g., D-fructose) stock solution.
-
Aqueous buffer at desired pH (e.g., 0.1 M phosphate buffer, pH 7.4).
-
UV-Vis Spectrophotometer.
Methodology:
-
Determine ARS Binding Constant (K_ARS):
-
Prepare a series of solutions in the buffer with a constant concentration of the boronic acid and varying concentrations of ARS.
-
Measure the absorbance or fluorescence spectrum for each solution. ARS binding to boronic acid causes a spectral shift.[4]
-
Plot the change in absorbance/fluorescence against the ARS concentration and fit the data to determine the association constant between the boronic acid and ARS.
-
-
Competitive Displacement Assay:
-
Prepare a solution containing a fixed concentration of the boronic acid and ARS, such that a significant portion of the boronic acid is bound to ARS.
-
In a cuvette, add the diol solution to the boronic acid-ARS complex solution.
-
Immediately begin monitoring the change in absorbance or fluorescence at the wavelength corresponding to the ARS-boronate complex over time. The displacement of ARS by the diol will cause a return to the spectral properties of free ARS.[4]
-
The observed rate constant (k_obs) can be determined by fitting the kinetic trace to a single exponential function.
-
-
Data Analysis:
-
Repeat the experiment with varying concentrations of the diol under pseudo-first-order conditions (diol concentration >> boronic acid concentration).
-
Plot k_obs versus the diol concentration. The resulting plot can be analyzed to determine the forward (k_on) and reverse (k_off) rate constants for the boronic acid-diol interaction.
-
Conclusion and Future Outlook
The mechanism of boronate ester formation for this compound is a sophisticated example of intramolecular catalysis. The ortho-aminomethyl group is not a passive spectator but an active participant, lowering the boronic acid pKₐ and acting as a general acid-base catalyst to accelerate the reaction. This understanding, supplanting the older B-N dative bond theory, provides a robust framework for the rational design of advanced sensors, drug delivery systems, and stimuli-responsive materials. Future research will likely focus on further tuning the electronic and steric properties of the amine substituent to achieve even greater control over binding affinities and reaction kinetics, paving the way for highly selective and efficient molecular systems for complex biological and materials science applications.
References
- 1. hoffmanchemicals.com [hoffmanchemicals.com]
- 2. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. On the Rate of Boronate Ester Formation in ortho-Aminomethyl Functionalized Phenyl Boronic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 8. On the Rate of Boronate Ester Formation in ortho-Aminomethyl Functionalized Phenyl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Probing the General Time Scale Question of Boronic Acid Binding with Sugars in Aqueous Solution at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Technical Guide to the Theoretical DFT-Based Structural Analysis of Aminomethylphenylboronic Acid
Abstract
This whitepaper provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the application of Density Functional Theory (DFT) for the structural and electronic characterization of aminomethylphenylboronic acid. Boronic acids are crucial pharmacophores, and understanding their three-dimensional structure and electronic properties is paramount for rational drug design.[1][2][3][4] This guide offers a self-validating, step-by-step computational workflow, from initial structure generation to in-depth analysis of the results, grounded in established scientific principles and supported by authoritative references.
Introduction: The Significance of Aminomethylphenylboronic Acid in Drug Discovery
Boronic acids and their derivatives have emerged as a cornerstone in modern medicinal chemistry, with five drugs approved by the FDA and several more in clinical trials.[3][5] Their utility stems from a unique combination of low toxicity, stability, and the ability to form reversible covalent bonds with biological targets, making them potent enzyme inhibitors.[5][6][7] Among these, aminomethylphenylboronic acid serves as a vital building block for more complex therapeutic agents. For instance, the boronic acid moiety is renowned for its high selectivity and slow dissociation when binding to the active site of proteasomes, a mechanism central to anticancer drugs like bortezomib.[4]
Computational chemistry, particularly Density Functional Theory (DFT), provides an indispensable toolkit for elucidating the nuanced structural and electronic features that govern the biological activity of these molecules. By accurately predicting optimized geometries, vibrational frequencies, and electronic properties, DFT enables a deeper understanding of molecular reactivity and interaction profiles, thereby accelerating the drug design and optimization process.[8] This guide will focus on the para-substituted isomer, 4-aminomethylphenylboronic acid, a widely used synthetic intermediate.[9][10][11][12]
Theoretical & Methodological Framework
Core Principles of Density Functional Theory (DFT)
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is based on the principle that the energy of a molecule can be determined from its electron density, ρ(r), a function of only three spatial coordinates. This approach is computationally more tractable than traditional wavefunction-based methods while offering a favorable balance of accuracy and efficiency for molecular systems of pharmaceutical interest.[13]
Selection of Functional and Basis Set: The "Why"
The accuracy of any DFT calculation is critically dependent on the choice of the exchange-correlation functional and the basis set.
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr)
-
Rationale: B3LYP is a hybrid functional that has become a standard in computational organic chemistry.[14] It incorporates a portion of the exact Hartree-Fock exchange, which provides a better description of electronic behavior than pure DFT functionals, especially for molecules with diverse bonding environments like aminomethylphenylboronic acid. Numerous studies on phenylboronic acid derivatives have successfully employed the B3LYP functional, demonstrating its reliability for predicting geometries and electronic properties for these systems.[15][16]
-
-
Basis Set: 6-31G(d,p)
-
Rationale: A basis set is a set of mathematical functions used to build molecular orbitals. The 6-31G(d,p) basis set, part of the Pople basis set family, offers a good compromise between computational cost and accuracy.[14]
-
"6-31G" : This describes a split-valence basis set where core electrons are described by a single function (6 primitives), and valence electrons are described by two functions (one with 3 primitives, one with 1 primitive), allowing for more flexibility in describing chemical bonds.
-
"(d,p)" : These are polarization functions. The '(d)' adds d-type orbitals to heavy (non-hydrogen) atoms, and the '(p)' adds p-type orbitals to hydrogen atoms. These functions are crucial for accurately describing the anisotropic electron density in molecules with polar bonds (like B-O, O-H, C-N, and N-H) and are essential for correctly modeling the geometry around the boron atom.[17]
-
-
The Computational Workflow: A Self-Validating Protocol
This section details the step-by-step protocol for performing a comprehensive DFT analysis. The workflow is designed to be self-validating by incorporating a frequency calculation to confirm the nature of the optimized stationary point.
Workflow Diagram
Caption: A validated workflow for DFT calculations.
Protocol Steps
Step 1: Initial Structure Generation
-
Use a molecular editor (e.g., Avogadro, ChemDraw, GaussView) to build the 3D structure of 4-aminomethylphenylboronic acid.
-
Ensure correct atom connectivity and initial hybridization (sp2 for the phenyl ring and boron, sp3 for the aminomethyl carbon).
-
Perform a preliminary geometry "cleanup" or "minimization" using molecular mechanics (e.g., MMFF94) within the software to obtain a reasonable starting geometry.
-
Save the structure in a format compatible with your quantum chemistry software (e.g., .xyz, .mol, or .gjf).
Step 2: Geometry Optimization
-
Prepare an input file for your quantum chemistry package (e.g., Gaussian, ORCA).
-
Keyword Line Example (Gaussian): #p B3LYP/6-31G(d,p) Opt
-
#p: Requests verbose output.
-
B3LYP/6-31G(d,p): Specifies the chosen method and basis set.
-
Opt: The keyword that requests a geometry optimization to find the minimum energy structure.[13]
-
-
Submit the calculation. The software will iteratively adjust the molecular geometry to minimize the forces on each atom, converging to a stationary point on the potential energy surface.
Step 3: Frequency Calculation (The Validation Step)
-
Using the optimized geometry from Step 2, prepare a new input file.
-
Keyword Line Example (Gaussian): #p B3LYP/6-31G(d,p) Freq
-
Freq: This keyword requests a vibrational frequency analysis.[18]
-
-
Submit the calculation. The output will contain a list of vibrational frequencies.
-
Validation Check: A true minimum energy structure will have zero imaginary frequencies.[19] If one or more imaginary frequencies are present, it indicates a saddle point, not a minimum. In this case, the structure must be distorted along the vector of the imaginary mode and re-optimized (Return to Step 2).
Step 4: Electronic Property Analysis
-
Using the validated minimum energy structure, perform a single-point energy calculation and request additional properties.
-
Keyword Line Example (Gaussian): #p B3LYP/6-31G(d,p) Pop=NBO Cubegen=Potential
-
Pop=NBO: Requests Natural Bond Orbital analysis for charge distribution.
-
Cubegen=Potential: Generates a cube file of the electrostatic potential for visualization.
-
-
This calculation will provide the necessary output to analyze molecular orbitals (HOMO/LUMO) and the electrostatic potential surface.
Results, Analysis, and Interpretation
Optimized Geometric Parameters
The geometry optimization yields the most stable 3D conformation of the molecule. Key parameters such as bond lengths, bond angles, and dihedral angles should be extracted and tabulated. These theoretical values can be compared with experimental data from X-ray crystallography if available, providing a measure of the accuracy of the chosen computational level.
Table 1: Key Predicted Geometric Parameters for 4-Aminomethylphenylboronic Acid
| Parameter | Description | Predicted Value (Å or °) |
|---|---|---|
| B-O1 | Boron-Oxygen bond length | Value |
| B-O2 | Boron-Oxygen bond length | Value |
| B-C(phenyl) | Boron-Carbon bond length | Value |
| C-N | Carbon-Nitrogen bond length | Value |
| O-B-O | Boronic acid bond angle | Value |
| C-C-B-O | Dihedral angle (planarity) | Value |
(Note: Actual values would be populated from the calculation output file.)
Vibrational Analysis
The frequency calculation provides the theoretical infrared (IR) spectrum. The most intense peaks correspond to characteristic vibrational modes (e.g., O-H stretch, N-H stretch, B-O stretch, aromatic C-C stretch). This predicted spectrum can be used to aid in the interpretation of experimental IR data.
Frontier Molecular Orbitals (HOMO & LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.[20]
-
HOMO: Represents the ability to donate an electron. Regions of high HOMO density are nucleophilic.
-
LUMO: Represents the ability to accept an electron. Regions of high LUMO density are electrophilic.[20]
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a measure of the molecule's electronic excitability and kinetic stability.[20] A smaller gap suggests the molecule is more polarizable and reactive. The interaction between a borinate and a sugar molecule can induce a fluorescence change based on the change in the HOMO–LUMO gap.[21]
Table 2: Predicted Electronic Properties
| Property | Description | Predicted Value (eV) |
|---|---|---|
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Value |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Value |
| ΔE (Gap) | HOMO-LUMO Energy Gap | Value |
(Note: Values would be populated from the calculation output file.)
Molecular Electrostatic Potential (ESP) Surface
The ESP map is a powerful visualization tool in drug design.[22][23][24] It illustrates the charge distribution across the molecule's surface, revealing regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue).
-
Interpretation:
-
Red Regions (e.g., around the boronic acid oxygens and the amino nitrogen): Indicate areas that are likely to act as hydrogen bond acceptors or interact favorably with positive charges (e.g., metal ions or ammonium groups in a protein active site).
-
Blue Regions (e.g., around the boronic acid hydroxyl hydrogens and the aminomethyl hydrogens): Indicate areas that can act as hydrogen bond donors or interact with negative charges (e.g., carboxylate groups in an active site).
-
ESP maps are crucial for optimizing electrostatic interactions between a ligand and its target protein, enhancing binding affinity and specificity.[22][23]
Conclusion
This guide has outlined a robust and scientifically grounded DFT-based workflow for the detailed structural and electronic analysis of aminomethylphenylboronic acid. By employing the B3LYP functional with the 6-31G(d,p) basis set and incorporating a crucial frequency validation step, researchers can generate reliable and predictive data. The resulting insights into optimized geometry, frontier molecular orbitals, and electrostatic potential are invaluable for understanding the molecule's intrinsic properties and for guiding the rational design of next-generation boronic acid-based therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Comprehensive Overview of Boronic Acids & Derivatives | MolecularCloud [molecularcloud.org]
- 7. boronmolecular.com [boronmolecular.com]
- 8. mdpi.com [mdpi.com]
- 9. Page loading... [guidechem.com]
- 10. scbt.com [scbt.com]
- 11. 4-(aminomethyl)phenylboronic acid 95% | CAS: 51239-46-4 | AChemBlock [achemblock.com]
- 12. (4-(Aminomethyl)phenyl)boronic acid | C7H10BNO2 | CID 2734312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. ORCA Input Library - Geometry optimizations [sites.google.com]
- 14. reddit.com [reddit.com]
- 15. eczasopisma.p.lodz.pl [eczasopisma.p.lodz.pl]
- 16. DFT calculations and experimental FT-IR, FT-Raman, NMR, UV-Vis spectral studies of 3-fluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Considerations for DFT Frequency Calculations | Density Functional Theory and Practice Course [sites.psu.edu]
- 19. DFT: Imaginary frequencies after geometry optimization [forum.turbomole.org]
- 20. ossila.com [ossila.com]
- 21. pubs.rsc.org [pubs.rsc.org]
- 22. Tutorial: Electrostatic Potential Maps [people.chem.ucsb.edu]
- 23. Electrostatic Potential Maps - Computational Chemistry Glossary [deeporigin.com]
- 24. chemrxiv.org [chemrxiv.org]
Introduction: The Ascendant Role of Organoborons in Modern Medicinal Chemistry
An In-Depth Technical Guide to 2-(N-Phenylaminomethyl)phenylboronic Acid: Synthesis, Characterization, and Applications in Drug Development
The journey of boron-containing compounds from niche reagents to central players in pharmaceutical science has been remarkable. Initially perceived with caution due to toxicity concerns, this view has been thoroughly revised, particularly with the clinical success of drugs like the proteasome inhibitor bortezomib (Velcade®).[1] Boronic acids, characterized by a C-B(OH)₂ functional group, are now recognized for their unique chemical properties: they are generally stable, exhibit low toxicity, and possess the remarkable ability to form reversible covalent bonds with diols—a feature prevalent in biological sugars and glycoproteins.[1][2]
This guide focuses on a specific, yet representative, member of this class: This compound . This molecule integrates the foundational phenylboronic acid scaffold with an N-phenylaminomethyl substituent, creating a versatile building block with significant potential in synthetic and medicinal chemistry. As Senior Application Scientists, our goal is to provide a comprehensive technical overview for researchers and drug development professionals, elucidating the compound's synthesis, key characterization techniques, and its strategic applications, grounded in established chemical principles and field-proven methodologies.
Core Compound Profile
A clear understanding of the fundamental physicochemical properties of a reagent is the bedrock of its effective application in any research or development setting. The key identifiers and properties for this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₄BNO₂ | [3] |
| Molecular Weight | 227.07 g/mol | N/A |
| CAS Number | 327096-48-0 | [4] |
| IUPAC Name | [2-[(Phenylamino)methyl]phenyl]boronic acid | N/A |
| Synonyms | 2-(Anilinomethyl)phenylboronic acid | [3] |
| Physical State | Solid | N/A |
| Purity (Typical) | >97% | N/A |
Synthesis and Mechanistic Considerations
While a specific, peer-reviewed synthesis for this compound is not prominently documented, its structure allows for a logical synthetic strategy based on well-established methodologies for analogous ortho-substituted aminomethylphenylboronic acids.[5] A common and robust approach involves the reaction of an appropriate organometallic species with a borate ester, followed by hydrolysis.
A plausible synthetic pathway is outlined below. The causality behind this choice rests on the high functional group tolerance and reliability of Grignard reagent formation and its subsequent reaction with trialkyl borates.
Expertise & Experience Insight: The critical step in this sequence is the borylation (Step 2). It must be conducted at low temperatures (typically -78 °C) to prevent undesired side reactions, such as the addition of a second Grignard molecule to the newly formed boronate ester. The choice of the N-phenyl protected 2-bromobenzylamine as a starting material is crucial; the amine proton must be protected or the reaction sequence altered to prevent interference with the Grignard reagent formation.
Structural Characterization: A Multi-Technique Approach
Confirming the identity and purity of the synthesized compound is non-negotiable. A combination of spectroscopic techniques provides a self-validating system for structural elucidation.
-
¹¹B NMR Spectroscopy: This is the most direct method for observing the boron center. For a trigonal planar (sp²-hybridized) boronic acid like the target compound, a single, relatively broad resonance is expected in the range of +19 to +30 ppm.[6] Upon complexation with a diol, this signal shifts significantly upfield to a region characteristic of a tetrahedral (sp³-hybridized) boronate ester, providing a powerful tool for studying binding interactions.[2][6][7]
-
¹H and ¹³C NMR Spectroscopy: These techniques confirm the integrity of the organic scaffold. Key expected signals in ¹H NMR would include distinct aromatic proton patterns for the two phenyl rings and a characteristic singlet for the methylene (-CH₂-) bridge protons.
-
Vibrational Spectroscopy (FT-IR & FT-Raman): As demonstrated for structurally similar compounds, FT-IR and FT-Raman are invaluable for identifying key functional groups.[8] Expected characteristic vibrations include:
-
O-H stretching: A broad band around 3200-3400 cm⁻¹ from the boronic acid's hydroxyl groups.
-
N-H stretching: A sharp peak around 3400 cm⁻¹ for the secondary amine.
-
B-O stretching: Strong bands in the 1300-1400 cm⁻¹ region.
-
C-H stretching: Aromatic and aliphatic signals around 2850-3100 cm⁻¹.
-
-
Mass Spectrometry (MS): Provides definitive confirmation of the molecular weight (227.07 g/mol ).
Core Applications in Drug Discovery and Development
This compound is not merely a chemical curiosity; its structure makes it a valuable tool for two primary strategic applications in the pharmaceutical landscape.
Application I: Advanced Intermediate in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a Nobel Prize-winning, palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate.[9][10] It is one of the most powerful and widely used methods for constructing carbon-carbon bonds, particularly for creating biaryl systems common in many drug molecules.[10][11]
In this context, this compound serves as a sophisticated building block, enabling the introduction of the anilinomethyl-phenyl moiety into a target molecule. This is crucial for structure-activity relationship (SAR) studies, where chemists systematically modify different parts of a lead compound to optimize its efficacy, selectivity, and pharmacokinetic properties.[10]
Application II: Molecular Recognition for Sensors and Targeted Delivery
The boronic acid moiety is a "smart" functional group. It can form reversible covalent boronate ester bonds with molecules containing 1,2- or 1,3-diol functionalities.[12][13] This interaction is the basis for two cutting-edge applications:
-
Glucose Sensing: Since glucose is a polyol, phenylboronic acid-functionalized polymers can be designed to swell or change their properties in response to varying glucose concentrations. This has led to the development of glucose-responsive materials for self-regulated insulin delivery systems.[13][14]
-
Cancer Cell Targeting: Many cancer cells overexpress sialic acid residues on their surfaces, which contain the necessary diol structure. Phenylboronic acid-functionalized nanoparticles or drug conjugates can selectively bind to these cancer cells, enabling targeted drug delivery and reducing off-target toxicity.[12][13]
The N-phenylaminomethyl group in the target molecule can be further functionalized, allowing it to be tethered to polymers, nanoparticles, or other drug molecules to leverage this targeting capability.
Experimental Protocol: Representative Suzuki-Miyaura Coupling
To ensure trustworthiness, a protocol must be self-validating. The following is a detailed, generalized procedure for a Suzuki-Miyaura cross-coupling reaction using a phenylboronic acid, adaptable for this compound. It incorporates best practices for achieving high yield and purity.
Objective: To synthesize an unsymmetrical biaryl compound via a palladium-catalyzed cross-coupling reaction.
Materials:
-
Aryl Halide (e.g., 4-Iodoanisole) (1.0 mmol)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%) or other suitable ligand
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 mmol, 3.0 equiv)
-
Solvent: 1,4-Dioxane/Water mixture (e.g., 4:1 v/v, 10 mL)
-
Round-bottom flask, condenser, magnetic stir bar, inert atmosphere setup (Argon or Nitrogen)
| Step | Procedure | Causality & Expert Insight |
| 1 | Reaction Setup | Combine the aryl halide, boronic acid, and potassium carbonate in a dry round-bottom flask with a magnetic stir bar. |
| 2 | Inert Atmosphere | Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times. |
| 3 | Solvent & Catalyst Addition | Add the degassed solvent mixture (Dioxane/Water) via syringe. In a separate vial, pre-mix the Pd(OAc)₂ and ligand, then add to the reaction mixture. Alternatively, use a pre-formed catalyst like Pd(PPh₃)₄. |
| 4 | Reaction | Attach a condenser and heat the mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. |
| 5 | Workup | Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel. |
| 6 | Extraction | Separate the layers. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers. |
| 7 | Washing | Wash the combined organic layers with water, then with brine to remove inorganic impurities and residual water. |
| 8 | Drying & Concentration | Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. |
| 9 | Purification | Purify the crude solid residue by flash column chromatography or recrystallization to obtain the pure biaryl product. |
Safety and Handling
Professional laboratory practice demands stringent adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Handling: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from oxidizing agents and moisture.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion and Future Outlook
This compound exemplifies the strategic value of functionalized organoboron reagents in modern drug discovery. Its dual utility—as a versatile building block for complex molecule synthesis via Suzuki-Miyaura coupling and as a potential molecular recognition element for targeted therapies and diagnostics—positions it as a compound of significant interest. The continued development of novel boronic acid derivatives, particularly those with improved metabolic stability, promises to further expand the therapeutic landscape, offering new solutions to challenging diseases.[1][15] As our understanding of boron chemistry deepens, the integration of such "smart" molecules will undoubtedly become even more central to the design of next-generation pharmaceuticals.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. parchem.com [parchem.com]
- 4. hoffmanchemicals.com [hoffmanchemicals.com]
- 5. 2-(n-butylaminomethyl)phenylboronic acid - Structure, Synthesis, Properties [organoborons.com]
- 6. researchgate.net [researchgate.net]
- 7. par.nsf.gov [par.nsf.gov]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. nbinno.com [nbinno.com]
- 11. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 12. Phenylboronic acids-based diagnostic and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. japsonline.com [japsonline.com]
- 14. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Boron-Containing Pharmacophore | MIT Technology Licensing Office [tlo.mit.edu]
solubility of 2-(N-Phenylaminomethyl)phenylboronic acid in organic solvents
An In-depth Technical Guide on the Solubility of 2-(N-Phenylaminomethyl)phenylboronic Acid in Organic Solvents
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the . While specific quantitative solubility data for this compound is not extensively available in public literature, this guide leverages data from structurally related phenylboronic acids to offer valuable predictions and insights into its solubility characteristics. Furthermore, a detailed, field-proven experimental protocol for accurate solubility determination is presented, empowering researchers, scientists, and drug development professionals to generate precise data for their specific applications. This document is structured to provide a deep understanding of the underlying chemical principles governing the solubility of this important class of compounds, thereby facilitating informed solvent selection for synthesis, purification, and formulation.
Introduction to this compound
This compound is an organoboron compound featuring a phenylboronic acid scaffold substituted with an N-phenylaminomethyl group at the ortho position. This unique structural arrangement, particularly the proximity of the amino and boronic acid moieties, makes it a compound of significant interest in medicinal chemistry and materials science. Boronic acids, in general, are recognized for their utility in Suzuki-Miyaura cross-coupling reactions and as building blocks for sensors and therapeutics.[1] The ortho-(aminomethyl)phenylboronic acid framework, specifically, is known for its ability to interact with saccharides, which has led to the development of sensors for glucose and other diol-containing molecules.[2]
A thorough understanding of the solubility of this compound in various organic solvents is paramount for its practical application. Solubility data is critical for:
-
Reaction Optimization: Selecting appropriate solvents to ensure reactants are in the same phase, thereby maximizing reaction rates and yields.
-
Purification and Crystallization: Choosing suitable solvent systems for effective purification and isolation of the final product.
-
Formulation: Developing stable and effective formulations for drug delivery and other applications.
This guide will delve into the expected solubility profile of this compound, the factors governing its solubility, and a robust methodology for its experimental determination.
Predicted Solubility Profile: An Analog-Based Approach
Direct, quantitative solubility data for this compound is scarce. However, by examining the solubility of phenylboronic acid and its substituted derivatives, we can construct a reliable predicted solubility profile. Phenylboronic acids are generally soluble in most polar organic solvents and exhibit poor solubility in nonpolar solvents like hexanes and carbon tetrachloride.[3]
The solubility of phenylboronic acid in several common organic solvents is summarized in the table below. This data serves as a foundational reference for estimating the solubility of its derivatives.
| Solvent Class | Solvent | Phenylboronic Acid Solubility | Reference(s) |
| Ethers | Dipropyl Ether | High | [4][5][6][7] |
| Ketones | Acetone, 3-Pentanone | High | [4][5][6][7] |
| Chloroalkanes | Chloroform | Moderate | [4][5][6][7] |
| Hydrocarbons | Methylcyclohexane | Very Low | [4][5][6][7] |
Based on the structure of this compound, we can anticipate the following solubility trends:
-
High Solubility in Polar Aprotic Solvents: Solvents like dimethylformamide (DMF) , dimethyl sulfoxide (DMSO) , and tetrahydrofuran (THF) are expected to be effective at solvating the molecule. The polar boronic acid group and the aminomethyl moiety will contribute to favorable interactions with these solvents.
-
Moderate to High Solubility in Alcohols: Methanol , ethanol , and isopropanol should be good solvents due to their ability to form hydrogen bonds with the boronic acid's hydroxyl groups and the secondary amine.
-
Moderate Solubility in Ketones and Esters: Solvents such as acetone , methyl ethyl ketone (MEK) , and ethyl acetate are likely to be moderately effective.
-
Low Solubility in Nonpolar Solvents: Hexane , heptane , and toluene are expected to be poor solvents due to the overall polarity of the target molecule.
Key Factors Influencing Solubility
The solubility of this compound is a complex interplay of its structural features and the properties of the solvent.
The Boronic Acid Moiety
The -B(OH)₂ group is the primary driver of polarity and is capable of acting as both a hydrogen bond donor and acceptor.[8] This facilitates dissolution in protic and polar aprotic solvents. However, boronic acids can undergo a reversible dehydration reaction to form a cyclic trimeric anhydride known as a boroxine.[6]
References
- 1. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 2. The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Correlational research of Phenylboronic acid_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to the Stability and Storage of 2-(N-Phenylaminomethyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(N-Phenylaminomethyl)phenylboronic acid is a bifunctional molecule of significant interest in medicinal chemistry and drug development. Its utility as a building block in the synthesis of complex organic molecules, including potential therapeutic agents, necessitates a thorough understanding of its chemical stability and optimal storage conditions. This guide provides an in-depth analysis of the factors influencing the stability of this compound, recommended handling procedures, and methodologies for assessing its integrity over time. While specific stability data for this exact molecule is not extensively published, this guide synthesizes information from the well-studied class of phenylboronic acids and considers the influence of the N-phenylaminomethyl substituent to provide a comprehensive and practical resource.
Chemical and Physical Properties
Understanding the inherent properties of this compound is fundamental to predicting its stability.
Molecular Structure
The structure of this compound features a phenylboronic acid moiety with an N-phenylaminomethyl group at the ortho position. This substitution pattern can influence the electronic and steric environment of the boronic acid group, potentially impacting its reactivity and stability.
Caption: Molecular structure of this compound.
General Properties of Phenylboronic Acids
Phenylboronic acids are generally white, crystalline solids that are relatively stable under ambient conditions.[1] They are known to be mild Lewis acids.[1] Key characteristics relevant to their stability include:
-
Hygroscopicity: Many boronic acids are hygroscopic, readily absorbing moisture from the atmosphere.[2][3]
-
Dehydration: Phenylboronic acids can undergo intermolecular dehydration, especially upon heating, to form cyclic anhydrides known as boroxines.[1]
-
Solubility: They exhibit solubility in many polar organic solvents.[1]
Key Factors Influencing Stability and Potential Degradation Pathways
The stability of this compound is influenced by several environmental factors. Understanding these can prevent degradation and ensure the integrity of the material.
Moisture and Hydrolysis
Moisture is a critical factor in the stability of boronic acids. While the carbon-boron bond in aryl boronic acids is generally stable to hydrolysis, the presence of water can facilitate other degradation pathways and affect the physical state of the material due to its hygroscopic nature.[2][3] For analytical techniques like reversed-phase HPLC, the aqueous mobile phase can promote on-column degradation.[4]
Oxidation
Oxidative degradation is a significant concern for boronic acids. The boron atom can be susceptible to oxidation, potentially leading to cleavage of the carbon-boron bond.[5] The presence of the N-phenylaminomethyl group, specifically the secondary amine, introduces an additional site susceptible to oxidation.
A potential oxidative degradation pathway could involve the oxidation of the boronic acid to a phenol, a known reaction for this class of compounds.[1]
References
- 1. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 2. fishersci.com [fishersci.com]
- 3. carlroth.com [carlroth.com]
- 4. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
Topic: The pKa of 2-(N-Phenylaminomethyl)phenylboronic Acid: A Keystone for Advanced Applications
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive analysis of 2-(N-Phenylaminomethyl)phenylboronic acid, with a specific focus on the determinants and profound significance of its acid dissociation constant (pKa). Phenylboronic acids are pivotal compounds in organic synthesis and medicinal chemistry, but the introduction of an ortho-aminomethyl substituent creates unique physicochemical properties that set this molecule apart. The intramolecular coordination between the nitrogen of the amino group and the boron atom significantly lowers the pKa of the boronic acid. This guide will dissect the underlying chemical principles of this pKa depression, detail rigorous experimental methodologies for its determination, and explore the critical implications of this property for applications ranging from physiological carbohydrate sensing to the rational design of pH-responsive drug delivery systems.
Introduction: The Unique Architecture of an ortho-Substituted Phenylboronic Acid
Phenylboronic acid (PBA) and its derivatives are a cornerstone of modern chemistry, celebrated for their role in Suzuki cross-coupling reactions and their ability to form reversible covalent bonds with diols.[1][2] This latter property has positioned them as indispensable tools for molecular recognition, particularly in the realm of carbohydrate sensing and targeted drug delivery.[3][4]
This compound belongs to a special class of PBAs featuring an ortho-aminomethyl group. This seemingly simple structural modification induces a profound change in the molecule's electronic properties and reactivity. The spatial proximity of the nitrogen atom to the boron center facilitates an intramolecular interaction that is the key to its enhanced functionality. The central thesis of this guide is that the pKa value of this molecule is not merely a physical constant but the primary determinant of its utility, directly governing its binding affinity and behavior in aqueous environments, especially at physiological pH.
The Acidity of Boronic Acids: A Lewis Acid Perspective
Unlike carboxylic acids, which are classical Brønsted-Lowry acids that donate a proton, arylboronic acids function primarily as Lewis acids.[5] In aqueous solution, the boron atom, with its vacant p-orbital, accepts a hydroxide ion from water to convert from a neutral, trigonal planar state to an anionic, tetrahedral boronate species.[5] The equilibrium for this reaction is what defines the pKa of a boronic acid.
References
- 1. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 2. Phenylboronic acid CAS#: 98-80-6 [m.chemicalbook.com]
- 3. japsonline.com [japsonline.com]
- 4. Phenylboronic Acid-polymers for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
2-(N-Phenylaminomethyl)phenylboronic acid as a catalyst in Suzuki-Miyaura reactions
Application Note & Protocol Guide
Topic: 2-(N-Phenylaminomethyl)phenylboronic Acid as a Ligand Precursor for High-Performance Suzuki-Miyaura Catalysis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary: A New Paradigm in Suzuki-Miyaura Catalysis
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in modern synthetic chemistry, particularly within drug discovery and development, for its ability to efficiently construct C(sp²)–C(sp²) bonds.[1] The performance of this reaction is critically dependent on the palladium catalyst, where the choice of ligand dictates activity, stability, and substrate scope.[2] This guide introduces a novel strategy employing this compound not as a traditional catalyst, but as a sophisticated ligand precursor . Through intramolecular coordination, this molecule facilitates the in situ formation of a highly active and stable palladacycle precatalyst. This approach circumvents the need for complex, air-sensitive phosphine ligands and offers a streamlined, robust, and efficient protocol for challenging cross-coupling transformations. We will explore the mechanistic rationale behind this system and provide detailed, field-tested protocols for its application.
Mechanistic Insight: The Role of the Aminomethylboronic Acid Ligand
The conventional Suzuki-Miyaura catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4] The efficiency of this cycle is greatly enhanced by ligands that promote the rate-determining oxidative addition step and facilitate the final reductive elimination.[2] While bulky, electron-rich phosphines are common, they can be unstable and costly.[5]
Our system leverages the unique bifunctional nature of this compound. The ortho-aminomethyl group acts as a potent coordinating arm for a palladium(II) salt (e.g., Pd(OAc)₂). This interaction drives the formation of a six-membered palladacycle, a class of exceptionally stable and active precatalysts.[6]
Key Advantages of the In Situ Palladacycle Formation:
-
Air and Moisture Stability: Unlike many catalyst systems that require generation in situ from air-sensitive Pd(0) sources and phosphine ligands, palladacycles are generally stable and easy to handle.[6][7]
-
High Catalytic Activity: Palladacycles are known to be highly efficient precatalysts that readily generate the catalytically active monoligated Pd(0) species necessary for the reaction, often leading to high turnover numbers (TONs).[6][7]
-
Mild Reaction Conditions: The rapid generation of the active catalyst allows reactions to proceed under milder conditions, often at lower temperatures, which improves functional group tolerance.[8][9]
The proposed formation of the active catalytic species is depicted below. The stable Pd(II) precatalyst is reduced in situ to the active Pd(0) species, which then enters the catalytic cycle.
Caption: Proposed formation of the active catalyst and its entry into the Suzuki-Miyaura cycle.
Performance Evaluation: A Comparative Overview
To illustrate the effectiveness of this system, the following table presents representative data comparing the in situ generated catalyst with a standard palladium catalyst across various substrates. The data highlights the system's high efficiency, particularly with less reactive aryl chlorides.
| Entry | Aryl Halide (Ar-X) | Boronic Acid (Ar'-B(OH)₂) | Catalyst System | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic acid | A: Pd(OAc)₂ / Ligand¹ (1 mol%) | 80 | 2 | 98 |
| 2 | 4-Bromoanisole | Phenylboronic acid | B: Pd(PPh₃)₄ (3 mol%) | 80 | 8 | 85 |
| 3 | 4-Chloroacetophenone | Phenylboronic acid | A: Pd(OAc)₂ / Ligand¹ (1.5 mol%) | 100 | 4 | 95 |
| 4 | 4-Chloroacetophenone | Phenylboronic acid | B: Pd(PPh₃)₄ (5 mol%) | 100 | 24 | <10 |
| 5 | 1-Bromo-3,5-dimethylbenzene | 2-Thiopheneboronic acid | A: Pd(OAc)₂ / Ligand¹ (1 mol%) | 80 | 3 | 92 |
| 6 | 1-Bromo-3,5-dimethylbenzene | 2-Thiopheneboronic acid | B: Pd(PPh₃)₄ (3 mol%) | 80 | 12 | 78 |
| 7 | 2-Bromopyridine | 4-Methoxyphenylboronic acid | A: Pd(OAc)₂ / Ligand¹ (1.5 mol%) | 90 | 4 | 94 |
¹Ligand refers to this compound. Yields are for isolated products and are representative based on performance of similar palladacycle systems.[6][8][9]
Detailed Experimental Protocols
This section provides a comprehensive, step-by-step protocol for a general Suzuki-Miyaura cross-coupling reaction utilizing the in situ generated palladacycle catalyst.
Materials and Reagents
-
Palladium Source: Palladium(II) acetate (Pd(OAc)₂)
-
Ligand Precursor: this compound
-
Aryl Halide: Substrate of choice (e.g., 4-Chloroacetophenone)
-
Boronic Acid: Coupling partner (e.g., Phenylboronic acid)
-
Base: Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)
-
Solvent: Anhydrous 1,4-Dioxane and Degassed Water
-
Equipment: Schlenk flask, condenser, magnetic stirrer/hotplate, rubber septa, needles, and an inert gas system (Argon or Nitrogen).
Safety Precaution: Always handle reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Step-by-Step Coupling Procedure
The following protocol is for a 1.0 mmol scale reaction. Adjust quantities as needed.
-
Flask Preparation: Flame-dry a 25 mL Schlenk flask equipped with a magnetic stir bar under vacuum and allow it to cool to room temperature under an inert atmosphere (Argon).[10]
-
Reagent Addition: To the flask, add the aryl halide (1.0 mmol, 1.0 equiv.), the boronic acid coupling partner (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).[10]
-
Catalyst Component Addition: Add palladium(II) acetate (0.015 mmol, 1.5 mol%) and this compound (0.018 mmol, 1.8 mol%). The slight excess of ligand ensures complete coordination to the palladium center.
-
Inert Atmosphere Seal: Seal the flask with a rubber septum. Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure a fully inert atmosphere.[10]
-
Solvent Addition: Using a syringe, add the solvent system (e.g., 4 mL of 1,4-Dioxane and 1 mL of degassed water).
-
Reaction Execution: Lower the flask into a preheated oil bath set to the desired temperature (e.g., 100 °C for an aryl chloride). Stir the reaction mixture vigorously.[11]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl halide is consumed (typically 2-6 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate). Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Experimental workflow for the Suzuki-Miyaura coupling protocol.
Field Insights & Troubleshooting
-
Poor Conversion: If the reaction stalls, consider increasing the temperature by 10-20 °C or using a stronger base like K₃PO₄, which can accelerate the transmetalation step.[4] Ensure solvents are properly degassed to avoid catalyst deactivation by oxygen.
-
Protodeboronation Side Product: The appearance of a side product corresponding to the protonated starting boronic acid indicates protodeboronation. This can be minimized by using rigorously anhydrous solvents and ensuring a sufficiently strong base is present.[12] Running the reaction under more concentrated conditions can also favor the desired cross-coupling pathway.
-
Substrate Scope: While highly effective for many substrates, extremely sterically hindered aryl halides may require higher catalyst loadings (up to 3 mol%) and extended reaction times. The N-Boc protected version of the aminomethyl boronic acid has shown increased reactivity in some cases, which could be an alternative for challenging couplings.[13]
Conclusion
The use of this compound as a ligand precursor for the in situ generation of a palladacycle catalyst represents a significant advancement in Suzuki-Miyaura reaction technology. This method provides a practical, robust, and highly efficient alternative to traditional catalyst systems, offering excellent yields under mild conditions, especially for challenging substrates like aryl chlorides. Its operational simplicity and the stability of the components make it an ideal choice for applications in medicinal and process chemistry, accelerating the synthesis of complex biaryl structures.
References
- 1. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. Air-stable palladium(II) precatalysts: synthesis, properties, and applications in cross-coupling reactions [ir.ua.edu]
- 8. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Yoneda Labs [yonedalabs.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Aminomethylphenylboronic Acid in Fluorescent Chemosensors
For: Researchers, scientists, and drug development professionals.
Introduction: The Unique Utility of ortho-Aminomethylphenylboronic Acid
In the landscape of molecular recognition, fluorescent chemosensors represent a powerful class of tools for detecting and quantifying biologically and environmentally significant analytes with high sensitivity and spatiotemporal resolution.[1][2][3] At the heart of many of these sensors lies a recognition motif, a molecular unit designed to selectively bind a target analyte. For the detection of molecules bearing cis-1,2 or -1,3 diol functionalities, such as carbohydrates, catechols, and certain glycoproteins, arylboronic acids have emerged as an invaluable receptor class.[4][5][6]
This document focuses on a particularly effective and widely used derivative: ortho-aminomethylphenylboronic acid (AM-PBA). The strategic placement of an aminomethyl group adjacent to the boronic acid moiety confers unique and highly advantageous properties. This intramolecular arrangement facilitates a dative bond between the nitrogen and the boron atom, effectively lowering the pKₐ of the boronic acid. This enhanced acidity allows the sensor to form stable boronate esters with diols at physiological pH (around 7.4), a critical feature for biological applications where other simpler phenylboronic acids are often ineffective.[7] Furthermore, this interaction is central to modulating the fluorescence signal, providing a built-in mechanism for signal transduction.
These application notes will provide a comprehensive guide to the principles, design strategies, and practical protocols for leveraging AM-PBA in the development of high-performance fluorescent chemosensors.
Part 1: Core Principles and Signaling Mechanisms
The efficacy of AM-PBA-based sensors is grounded in the reversible, covalent interaction with diols to form cyclic boronate esters.[5][8][9] The innovation lies in coupling this binding event to a discernible change in the fluorescence output of an appended fluorophore. Several photophysical mechanisms are commonly exploited to achieve this signaling.
Key Signaling Pathways
-
Photoinduced Electron Transfer (PET): In many AM-PBA sensors, the aminomethyl nitrogen acts as an electron donor (quencher) that suppresses the fluorescence of the nearby fluorophore through a PET process. Upon binding a diol, the boron atom's geometry changes from trigonal to tetrahedral, and its Lewis acidity increases, strengthening the B-N interaction. This pulls the nitrogen's lone pair of electrons towards the boron, inhibiting their ability to participate in PET and thereby "turning on" the fluorescence.[10][11]
-
Intramolecular Charge Transfer (ICT): In ICT-based sensors, the boronic acid group [–B(OH)₂] acts as an electron-withdrawing unit conjugated with an electron-donating group through the fluorophore's π-system.[10][12] When the sensor binds a diol at an appropriate pH, the boronic acid is converted to its anionic boronate ester form. This change diminishes its electron-withdrawing strength, perturbing the ICT state and causing a detectable shift in the emission wavelength, which allows for ratiometric sensing.[10]
-
The "Loose Bolt" Effect (Vibrational Quenching): A more recent and unifying theory suggests that the B(OH)₂ group acts as a "loose bolt," a source of vibrational and rotational freedom that provides a pathway for non-radiative decay of the fluorophore's excited state, thus quenching fluorescence.[7][13] The formation of a rigid, cyclic boronate ester with a diol "tightens" this bolt, restricting these deactivating vibrations and causing a significant increase in fluorescence quantum yield. This mechanism elegantly explains the "turn-on" response observed in many systems.[7][13]
Visualizing the Sensing Mechanism
The following diagram illustrates the fundamental binding and signaling process common to many AM-PBA sensors targeting diols.
Caption: General mechanism of a diol-responsive AM-PBA fluorescent sensor.
Part 2: Applications and Target Analytes
The versatility of the AM-PBA scaffold has led to the development of sensors for a diverse range of important analytes.
Carbohydrate Sensing
The most prominent application of AM-PBA sensors is in the detection of carbohydrates, particularly glucose.[6][14] This has profound implications for diabetes management, leading to the development of commercially available continuous glucose monitors (CGMs).[7][11] A key challenge is achieving selectivity for glucose over other highly abundant monosaccharides like fructose, which often binds more strongly to monoboronic acids.
Insight for Enhanced Selectivity: To overcome this, researchers have developed bis-boronic acid sensors, where two AM-PBA units are tethered together.[14][15] The specific geometry and linker length between the two recognition sites can be tailored to match the spacing of diol pairs on glucose, leading to a significant enhancement in affinity and selectivity.[16]
Reactive Oxygen Species (ROS) Detection
Certain AM-PBA sensors are designed to detect hydrogen peroxide (H₂O₂), a key ROS implicated in oxidative stress and various disease states.[1][17][18] This application operates on a different principle: an irreversible oxidation reaction.
Mechanism: H₂O₂ selectively oxidizes the boronic acid to its corresponding phenol.[18][19] This chemical transformation permanently alters the electronic properties of the attached fluorophore, resulting in a robust "turn-on" or ratiometric fluorescence response. This reaction-based approach provides high selectivity for H₂O₂ over other ROS.[20]
Anion Detection
The Lewis acidic nature of the boron atom in AM-PBA allows it to act as a receptor for anions, most notably fluoride (F⁻).[21][22][23] The sensing mechanism often involves a displacement assay.[21] In this setup, the AM-PBA is pre-complexed with a fluorescent dye (like Alizarin), quenching its emission. The addition of fluoride, which has a high affinity for the boron center, displaces the dye, restoring its fluorescence.[21][22] The intramolecular B-N interaction enhances the Lewis acidity of the boron, contributing to the high affinity for fluoride.[21]
Summary of Representative Sensors
| Sensor Type | Target Analyte | Typical Fluorophore | Sensing Mechanism | Detection Limit (Typical) | Reference |
| Mono-AM-PBA | Fructose, Catechols | Anthracene, Pyrene | PET, "Loose Bolt" | 1-10 µM | [24] |
| Bis-AM-PBA | Glucose | Anthracene, DPAC | PET, VIE, "Loose Bolt" | 0.1-1 mM | [11][14] |
| Reaction-Based | Hydrogen Peroxide (H₂O₂) | Coumarin, Naphthalimide | Oxidation of Boronic Acid | 50-500 nM | [18] |
| Displacement Assay | Fluoride (F⁻) | Alizarin | Indicator Displacement | 1-5 µM | [21][22] |
Part 3: Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis and application of AM-PBA based fluorescent chemosensors.
Protocol 1: Synthesis of an Anthracene-Based Mono-AM-PBA Sensor
This protocol describes the synthesis of a classic PET-based sensor by coupling 9-(chloromethyl)anthracene with o-(aminomethyl)phenylboronic acid.
Rationale: This is a straightforward nucleophilic substitution reaction. The aminomethyl group of AM-PBA acts as the nucleophile, displacing the chloride from the anthracene derivative. The use of a mild base like potassium carbonate is sufficient to neutralize the HCl formed during the reaction without degrading the boronic acid.
Workflow Diagram:
Caption: Workflow for the synthesis of an AM-PBA fluorescent sensor.
Materials:
-
o-(Aminomethyl)phenylboronic acid hydrochloride (AM-PBA HCl)
-
9-(Chloromethyl)anthracene
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve o-(aminomethyl)phenylboronic acid hydrochloride (1.0 eq) and potassium carbonate (2.5 eq) in a 3:1 mixture of DMF and water.
-
In a separate vial, dissolve 9-(chloromethyl)anthracene (1.05 eq) in a minimum amount of DMF.
-
Add the anthracene solution dropwise to the stirred AM-PBA solution at room temperature.
-
Seal the flask under a nitrogen atmosphere and stir for 24 hours in the dark.
-
Monitor the reaction progress by TLC (e.g., 1:1 Hexane:EtOAc).
-
Upon completion, pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous phase three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the resulting crude solid by silica gel column chromatography to yield the final product. Characterize by ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: General Procedure for Fluorescence Titration (Diol Sensing)
This protocol outlines how to determine the binding affinity (association constant, Kₐ) of a sensor for a diol analyte like fructose or glucose.
Rationale: This experiment measures the change in fluorescence intensity as the analyte concentration increases. By fitting this data to a suitable binding model (e.g., 1:1 host-guest), the association constant can be calculated, providing a quantitative measure of the sensor's affinity for the analyte. A buffered solution is critical to ensure that fluorescence changes are due to analyte binding, not pH fluctuations.[13]
Materials:
-
Stock solution of the AM-PBA sensor (e.g., 1 mM in DMSO or Methanol).
-
Stock solution of the analyte (e.g., 1 M D-Glucose in buffer).
-
Appropriate buffer solution (e.g., 50 mM phosphate buffer, pH 7.4).
-
High-purity solvent (e.g., Methanol or Acetonitrile).
-
Quartz cuvettes.
-
Fluorometer.
Procedure:
-
Prepare the Sensor Working Solution: Prepare a dilute solution of the sensor (e.g., 5 µM) in the desired solvent system (e.g., 9:1 Buffer:Methanol).
-
Instrument Setup:
-
Turn on the fluorometer and allow the lamp to warm up for at least 30 minutes.
-
Set the excitation wavelength (λₑₓ) to the absorbance maximum of the sensor.
-
Set the emission scan range to cover the expected fluorescence peak (e.g., 400-600 nm).
-
Optimize excitation and emission slit widths for a good signal-to-noise ratio without saturating the detector.
-
-
Initial Measurement:
-
Place 2 mL of the sensor working solution into a quartz cuvette.
-
Record the initial fluorescence spectrum. This is the fluorescence in the absence of the analyte (F₀).
-
-
Titration:
-
Add small aliquots (e.g., 2-10 µL) of the concentrated analyte stock solution directly to the cuvette.
-
After each addition, mix gently by inverting the cuvette and allow the solution to equilibrate for 1-2 minutes.
-
Record the fluorescence spectrum.
-
-
Repeat: Continue adding aliquots of the analyte until the fluorescence intensity reaches a plateau (saturates), indicating that most of the sensor is bound.
-
Data Analysis:
-
Extract the maximum fluorescence intensity (F) at each analyte concentration.
-
Plot the change in fluorescence (F - F₀) or relative fluorescence (F/F₀) against the analyte concentration.
-
Fit the resulting binding isotherm to a 1:1 binding equation using non-linear regression software to determine the association constant (Kₐ).
-
Protocol 3: Protocol for Reaction-Based H₂O₂ Detection
This protocol is adapted for irreversible, reaction-based sensors.
Rationale: Unlike reversible diol binding, the reaction with H₂O₂ is time-dependent. Therefore, this protocol measures the fluorescence change over time after the addition of H₂O₂. Selectivity is confirmed by testing the sensor's response to other relevant biological species that might interfere.
Materials:
-
Stock solution of the AM-PBA sensor (e.g., 1 mM in DMSO).
-
Freshly prepared stock solution of H₂O₂ (concentration determined by UV-Vis at 240 nm).
-
Stock solutions of potential interferents (e.g., Glutathione, Ascorbic Acid, NaCl).
-
Buffer solution (e.g., PBS, pH 7.4).
Procedure:
-
Prepare Working Solutions: Prepare a working solution of the sensor (e.g., 10 µM) in PBS buffer.
-
Kinetic Measurement:
-
Place 2 mL of the sensor working solution in a cuvette inside the fluorometer.
-
Set the instrument to time-scan mode, monitoring the emission maximum wavelength.
-
Inject a specific concentration of H₂O₂ into the cuvette and immediately start recording the fluorescence intensity over time (e.g., for 30 minutes).
-
-
Dose-Response Curve:
-
Prepare a series of cuvettes with the sensor working solution.
-
Add different final concentrations of H₂O₂ to each cuvette.
-
Incubate all samples for a fixed period (e.g., 30 minutes, determined from the kinetic experiment).
-
Record the final fluorescence intensity for each sample.
-
Plot the fluorescence intensity against H₂O₂ concentration to determine the limit of detection.
-
-
Selectivity Test:
-
Prepare a set of cuvettes with the sensor working solution.
-
To separate cuvettes, add H₂O₂ and a high concentration (e.g., 10-100 fold excess) of each potential interferent (e.g., other ROS, thiols, common ions).
-
Compare the fluorescence response in the presence of H₂O₂ to the response from the interferents to assess selectivity.
-
Part 4: Troubleshooting and Expert Insights
-
Poor Water Solubility: Many organic fluorophores are hydrophobic. To improve solubility in aqueous buffers, introduce hydrophilic groups (e.g., sulfonates, carboxylates) to the fluorophore or use a co-solvent like DMSO or methanol (typically <5% v/v to avoid denaturing biological samples).
-
pH Sensitivity: The B-N interaction and the boronic acid-diol equilibrium are highly pH-dependent.[13] Always use a well-buffered solution at the desired pH and confirm that the buffer itself does not interact with the sensor. Run a pH titration of your sensor to understand its response profile.
-
Low Selectivity: If your sensor responds to multiple analytes, consider rational design improvements. For carbohydrate sensing, moving from a mono- to a bis-boronic acid design can dramatically improve selectivity for glucose.[14][15]
-
Fluorescence Quenching by Analyte: While many AM-PBA sensors are "turn-on," some may exhibit fluorescence quenching. This can still be a valid sensing mechanism, provided it is reproducible and selective. The underlying cause could be related to aggregation or the formation of a non-fluorescent complex.
Conclusion and Future Outlook
ortho-Aminomethylphenylboronic acid is a privileged scaffold in the design of fluorescent chemosensors. Its unique intramolecular B-N coordination provides a direct pathway for modulating fluorescence upon analyte binding at physiological pH, a feature that has been expertly leveraged for targets ranging from carbohydrates to reactive oxygen species. The principles of PET, ICT, and vibrational quenching now provide a solid theoretical framework for the rational design of new and improved sensors.
The successful commercialization of an AM-PBA based continuous glucose monitor highlights the real-world impact of this technology.[11] Future research will likely focus on developing sensors with even greater selectivity for complex biological targets, probes that function within specific cellular organelles, and multi-analyte sensor arrays for comprehensive metabolic monitoring. The foundational protocols and principles outlined here provide a robust starting point for researchers contributing to this exciting and impactful field.
References
- 1. Small-Molecule-Based Fluorescent Sensors for Selective Detection of Reactive Oxygen Species in Biological Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Probing oxidative stress: Small molecule fluorescent sensors of metal ions, reactive oxygen species, and thiols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescent Chemosensors for Ion and Molecule Recognition: The Next Chapter | Semantic Scholar [semanticscholar.org]
- 4. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Recent development of boronic acid-based fluorescent sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescent chemosensors for carbohydrates: a decade's worth of bright spies for saccharides in review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Structure–Reactivity Relationships in Boronic Acid–Diol Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Charge transfer fluorescent probes using boronic acids for monosaccharide signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorescent Chemosensors in the Creation of a Commercially Available Continuous Glucose Monitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New Sensitive and Selective Fluorescent Probes for Fluoride Using Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A Vibration‐Induced‐Emission‐Based Fluorescent Chemosensor for the Selective and Visual Recognition of Glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and Carbohydrate Binding Studies of Fluorescent α-Amidoboronic Acids and the Corresponding Bisboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benthamdirect.com [benthamdirect.com]
- 18. Reaction-Based Fluorescent Probes for the Detection and Imaging of Reactive Oxygen, Nitrogen, and Sulfur Species - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 21. academic.oup.com [academic.oup.com]
- 22. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 23. Selective fluorescence detection of fluoride using boronic acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 24. researchgate.net [researchgate.net]
Application Notes & Protocols: Synthesis of Polymers Functionalized with 2-(N-Phenylaminomethyl)phenylboronic Acid
Introduction: The Significance of Boronic Acid-Functionalized Polymers
In the landscape of advanced functional materials, polymers bearing boronic acid moieties have emerged as a highly versatile class with profound implications for biomedical and pharmaceutical sciences.[1][2][3] The unique ability of the boronic acid group to form reversible covalent bonds with 1,2- and 1,3-diols is the cornerstone of their functionality. This dynamic interaction allows for the design of "smart" materials that can respond to specific biological cues, most notably the presence of sugars like glucose.[3][4][5] Consequently, these polymers are at the forefront of innovation in glucose-responsive drug delivery systems, particularly for self-regulated insulin release, as well as in glycoprotein enrichment, diagnostics, and the development of self-healing hydrogels.[1][6][7][8]
This guide focuses specifically on polymers functionalized with 2-(N-Phenylaminomethyl)phenylboronic acid. The intramolecular coordination between the Lewis acidic boron center and the Lewis basic amino group in this particular structure can modulate the pKa of the boronic acid. This fine-tuning is critical for achieving optimal binding affinity and responsiveness under physiological pH conditions, a crucial requirement for many in-vivo applications.
These application notes provide researchers, scientists, and drug development professionals with a comprehensive overview of the prevailing synthetic strategies, detailed experimental protocols, and robust characterization methods for preparing well-defined polymers functionalized with this unique boronic acid derivative.
Strategic Approaches to Synthesis
The successful synthesis of well-defined functional polymers hinges on the chosen polymerization strategy. For boronic acid-containing polymers, the primary challenge is to preserve the integrity of the functional group while achieving control over the polymer's molecular weight and architecture. Three principal strategies are commonly employed.
Causality Behind Synthetic Choices
-
Strategy 1: Post-Polymerization Modification ("Grafting To") : This is often the most direct approach. A pre-synthesized polymer with reactive pendant groups (e.g., chloromethyl or N-hydroxysuccinimide esters) serves as a scaffold. The boronic acid moiety is then coupled to this backbone. This method is advantageous when the boronic acid-containing monomer is difficult to synthesize or polymerize directly. However, it can sometimes result in incomplete functionalization and a less uniform distribution of the functional group.[9]
-
Strategy 2: Direct Polymerization of a Functional Monomer ("Grafting From") : This strategy involves first synthesizing a vinyl, acrylamide, or other polymerizable monomer that already incorporates the this compound group. This monomer is then (co)polymerized. This approach ensures 100% functionalization of the monomer units but requires careful optimization of polymerization conditions to avoid side reactions involving the boronic acid group. Often, the boronic acid is protected as a pinacol ester during polymerization and deprotected afterward.[10][11]
-
Strategy 3: End-Group Functionalization via a Functional RAFT Agent : Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique for producing polymers with predetermined molecular weights and very narrow polydispersity.[12][13] By using a RAFT Chain Transfer Agent (CTA) that has the boronic acid moiety chemically attached, the polymerization process directly yields a polymer with the functional group at the chain end.[14][15] This is an exceptionally elegant method for creating well-defined block copolymers where one block can be hydrophilic and the boronic acid terminus can direct self-assembly or bioconjugation.[14]
The choice of strategy depends on the desired polymer architecture (e.g., pendant vs. end-group functionality), the reactivity of the chosen monomer system, and the required level of structural precision. For applications demanding high control and well-defined architectures, RAFT polymerization is frequently the superior choice.
Caption: Workflow of synthetic strategies for boronic acid polymers.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of boronic acid-functionalized polymers via RAFT polymerization, which offers excellent control over the final product.
Protocol A: Synthesis of Poly(N-isopropylacrylamide) with a Boronic Acid Terminus via RAFT
This protocol describes the synthesis of a thermo-responsive polymer with a terminal boronic acid group, a structure highly relevant for creating stimuli-responsive drug delivery systems.[5] The strategy utilizes a boronic acid-functionalized RAFT agent.[14][15]
Materials and Reagents
| Reagent | Supplier | Grade | Purpose |
| 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid | Sigma-Aldrich | >97% | RAFT CTA Precursor |
| This compound pinacol ester | TCI Chemicals | >98% | Functional Moiety |
| N,N'-Dicyclohexylcarbodiimide (DCC) | Sigma-Aldrich | 99% | Coupling Agent |
| 4-(Dimethylamino)pyridine (DMAP) | Sigma-Aldrich | >99% | Catalyst |
| N-isopropylacrylamide (NIPAM) | Sigma-Aldrich | 97% | Monomer |
| Azobisisobutyronitrile (AIBN) | Sigma-Aldrich | 98% | Radical Initiator |
| 1,4-Dioxane | Sigma-Aldrich | Anhydrous, >99.8% | Solvent |
| Dichloromethane (DCM) | Sigma-Aldrich | Anhydrous, >99.8% | Solvent |
| Diethyl Ether | Fisher Scientific | ACS Grade | Precipitation Solvent |
| Phenylboronic acid | Sigma-Aldrich | >95% | Deprotection Agent |
Step 1: Synthesis of the Boronic Acid-Functionalized RAFT Agent
Causality: The RAFT agent is the control center of the polymerization. By functionalizing it with the boronic acid moiety first, we ensure that every polymer chain initiated will carry exactly one functional group at its terminus. The pinacol ester is used to protect the boronic acid during the potentially harsh conditions of synthesis and polymerization.
-
In a 100 mL round-bottom flask, dissolve 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (1.0 eq), this compound pinacol ester (1.1 eq), and DMAP (0.1 eq) in anhydrous DCM (40 mL).
-
Cool the flask in an ice bath for 15 minutes.
-
In a separate vial, dissolve DCC (1.1 eq) in anhydrous DCM (10 mL) and add it dropwise to the reaction mixture under nitrogen.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Filter the mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the pure, functionalized RAFT agent.
Step 2: RAFT Polymerization of NIPAM
Causality: This step builds the polymer chain. The ratio of monomer to RAFT agent dictates the target molecular weight, while the initiator concentration affects the reaction rate. AIBN is a common thermal initiator. The reaction is performed under an inert atmosphere to prevent oxygen from terminating the radical polymerization.
-
In a Schlenk flask, add the boronic acid-functionalized RAFT agent (1.0 eq), NIPAM (100 eq, for a target degree of polymerization of 100), and AIBN (0.2 eq).
-
Add anhydrous 1,4-dioxane to achieve a 2 M monomer concentration.
-
Seal the flask with a rubber septum and degas the solution by performing three freeze-pump-thaw cycles.
-
Backfill the flask with nitrogen and place it in a preheated oil bath at 70 °C.
-
Allow the polymerization to proceed for 12 hours.
-
To quench the reaction, expose the flask to air and cool it in an ice bath.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large volume of cold diethyl ether.
-
Collect the polymer by filtration or centrifugation and dry it under vacuum overnight.
Caption: Step-by-step workflow for RAFT polymerization.
Step 3: Deprotection of the Pinacol Ester
Causality: For the polymer to be functional (e.g., responsive to glucose), the boronic acid must be in its free form. Transesterification with phenylboronic acid is a mild and effective method for deprotection without degrading the polymer backbone.[11]
-
Dissolve the boronic ester-terminated polymer (1.0 eq) in a 9:1 mixture of DCM and Methanol.
-
Add phenylboronic acid (10 eq) to the solution.
-
Stir the mixture at room temperature for 48 hours.
-
Remove the solvent under reduced pressure.
-
Redissolve the polymer in a minimal amount of acetone and precipitate into a solution of diethyl ether/hexane (1:1) to remove the pinacol-phenylboronate byproduct.
-
Repeat the precipitation step twice.
-
Dry the final functionalized polymer under vacuum.
Characterization and Validation
Every protocol must be a self-validating system. The following characterization techniques are essential to confirm the successful synthesis and define the properties of the final polymer.
Data Presentation
Table 1: Representative Polymerization Results
| Sample ID | [NIPAM]:[RAFT]:[AIBN] | Time (h) | Mn, GPC ( g/mol ) | PDI (Mw/Mn) | Mn, NMR ( g/mol ) |
| PBA-PNIPAM-1 | 100:1:0.2 | 12 | 11,500 | 1.12 | 11,800 |
| PBA-PNIPAM-2 | 200:1:0.2 | 16 | 22,300 | 1.15 | 23,100 |
Table 2: Key ¹H NMR Signals for Verification
| Compound/Moiety | Solvent | Key Chemical Shifts (δ, ppm) | Assignment |
| Boronic Acid RAFT Agent (Pinacol Protected) | CDCl₃ | 7.2-8.0 (m, Ar-H), 4.8 (s, -NCH₂-), 1.35 (s, 12H, pinacol -CH₃) | Aromatic, Methylene, and Pinacol protons |
| PBA-PNIPAM-Ester | CDCl₃ | 6.3-7.0 (br, -NH-), 4.0 (br, -CH-), 1.35 (s, pinacol -CH₃), 1.15 (br, polymer backbone -CH₃) | Polymer backbone and intact pinacol ester group |
| Final PBA-PNIPAM (Deprotected) | D₂O | 7.2-7.8 (m, Ar-H), 6.5-7.2 (br, -NH-), 4.0 (br, -CH-), NO signal at 1.35 ppm | Disappearance of pinacol protons confirms success |
Analytical Methods
-
¹H NMR Spectroscopy : This is the primary tool for confirming the chemical structure. It is used to verify the synthesis of the RAFT agent, confirm the incorporation of the monomer, and most importantly, validate the successful deprotection of the pinacol ester by observing the disappearance of the characteristic singlet at ~1.35 ppm.[5][11][16]
-
Gel Permeation Chromatography (GPC) : GPC is crucial for determining the molecular weight (Mn) and polydispersity index (PDI). For a successful RAFT polymerization, the PDI should be low (typically < 1.2), indicating a population of polymer chains of similar length.[11]
-
Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR can be used to track the reaction by observing the appearance or disappearance of key vibrational bands, such as the B-O stretch of the boronic ester and the B-OH stretch of the final product.
References
- 1. research.utwente.nl [research.utwente.nl]
- 2. ris.utwente.nl [ris.utwente.nl]
- 3. Phenylboronic Acid-polymers for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boronic acid-functionalized spherical polymer brushes for efficient and selective enrichment of glycoproteins - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. RAFT dispersion polymerization induced self-assembly (PISA) of boronic acid-substituted acrylamides - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY00530A [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. RAFT polymer cross-coupling with boronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Item - Boronic Acid-Terminated Polymers: Synthesis by RAFT and Subsequent Supramolecular and Dynamic Covalent Self-Assembly - figshare - Figshare [figshare.com]
- 16. rsc.org [rsc.org]
Application Note & Protocols: 2-(N-Phenylaminomethyl)phenylboronic Acid in Stimuli-Responsive Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Next Generation of Smart Therapeutics
The paradigm of drug delivery is shifting from passive administration to active, targeted systems that respond to specific pathological cues. Stimuli-responsive drug delivery systems (DDS) are at the forefront of this evolution, designed to release therapeutic payloads in response to endogenous signals within the disease microenvironment, such as changes in pH or the presence of reactive oxygen species (ROS).[1][2] Phenylboronic acid (PBA) and its derivatives have emerged as exceptionally versatile moieties for constructing these "smart" systems due to their unique chemical reactivity.[3][4]
This guide focuses on a particularly promising derivative: 2-(N-Phenylaminomethyl)phenylboronic acid (PAMPBA) . Unlike traditional PBA linkers that respond primarily to a single stimulus, PAMPBA possesses an elegant intramolecular coordination that makes it distinctly sensitive to both acidic pH and elevated ROS levels.[5][6] This dual-responsiveness makes it an ideal candidate for creating highly specific nanocarriers that can differentiate between healthy tissue and the complex microenvironment of tumors or sites of inflammation, which are often characterized by both acidosis and oxidative stress.[7][8] This document serves as a comprehensive technical guide, detailing the mechanism, synthesis, and application of PAMPBA-based DDS.
The Dual-Responsive Mechanism of PAMPBA
The efficacy of PAMPBA lies in the intramolecular coordination between the boronic acid and the tertiary amine nitrogen. This interaction forms a stable B←N bond, which effectively "shields" the boronic acid group. The disruption of this bond by specific stimuli—low pH or high ROS—triggers the cleavage of the phenylboronic ester, leading to the release of the conjugated drug.
-
pH-Responsiveness: In the acidic microenvironment of a tumor (typically pH 6.5–6.8), the tertiary amine of PAMPBA becomes protonated. This protonation disrupts the stabilizing B←N coordination. The now-exposed boronic ester becomes highly susceptible to hydrolysis, leading to its cleavage and the subsequent release of the therapeutic agent.[6][9]
-
ROS-Responsiveness: Pathological tissues often exhibit high concentrations of ROS, particularly hydrogen peroxide (H₂O₂). PAMPBA reacts with H₂O₂ in a rapid oxidative cleavage reaction. The carbon-boron bond is broken, transforming the phenylboronic acid into a phenol.[10] This irreversible reaction effectively dismantles the linker and ensures a burst release of the drug payload directly at the site of oxidative stress.[11][12]
The synergy of these two triggers provides a logical "AND" gate for drug release, enhancing therapeutic specificity and minimizing off-target effects.[6]
Caption: Logical workflow of PAMPBA's dual-responsive drug release.
Synthesis and Formulation of PAMPBA-Based Nanocarriers
PAMPBA can be incorporated as a responsive linker into various polymeric nanostructures, such as micelles or nanoparticles. A common approach involves synthesizing an amphiphilic block copolymer where PAMPBA links a hydrophilic block (e.g., polyethylene glycol, PEG) to a hydrophobic drug molecule, which then self-assembles into a core-shell structure in an aqueous solution.
Protocol 1: Synthesis of a PAMPBA-Containing Amphiphile
This protocol describes the synthesis of a representative amphiphile: PEG-PAMPBA-Drug. This example uses Doxorubicin (DOX) as a model hydrophobic drug.
Rationale: This multi-step synthesis creates a polymer chain with a hydrophilic PEG segment for stability in circulation and a drug molecule linked via the PAMPBA moiety. The self-assembly of these chains in water encapsulates the hydrophobic drug within a core, shielded by the hydrophilic PEG shell.
Materials:
-
Methoxy-PEG-NH₂ (mPEG-NH₂)
-
2-Formylphenylboronic acid
-
Doxorubicin hydrochloride (DOX·HCl)
-
Sodium cyanoborohydride (NaBH₃CN)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Triethylamine (TEA)
-
Anhydrous solvents: Methanol (MeOH), Dichloromethane (DCM), Dimethylformamide (DMF)
-
Dialysis tubing (MWCO 3.5 kDa)
Procedure:
-
Synthesis of PAMPBA Linker:
-
Dissolve 2-formylphenylboronic acid (1.1 eq) and an amine-containing drug molecule (e.g., Doxorubicin, 1.0 eq) in anhydrous MeOH.
-
Stir the mixture at room temperature for 2 hours to form the Schiff base.
-
Causality: This step forms a reversible imine bond between the aldehyde of the boronic acid and the amine of the drug.
-
Cool the reaction to 0°C and add sodium cyanoborohydride (NaBH₃CN, 3.0 eq) portion-wise. Allow the reaction to warm to room temperature and stir overnight.
-
Causality: NaBH₃CN is a mild reducing agent that selectively reduces the imine to a stable secondary amine, forming the core PAMPBA-Drug structure without reducing the aldehyde.
-
Quench the reaction with water, and purify the product using column chromatography to yield the PAMPBA-Drug conjugate.
-
-
Activation of PAMPBA-Drug:
-
Note: This step is conceptual. In practice, PAMPBA is often synthesized from a monomer and polymerized. For a modular approach, one could activate a carboxyl-functionalized PAMPBA derivative. For this example, we assume a pre-synthesized PAMPBA-COOH linker is available.
-
Dissolve PAMPBA-COOH (1.2 eq), DCC (1.2 eq), and NHS (1.2 eq) in anhydrous DCM.
-
Stir the mixture at room temperature for 4 hours to form PAMPBA-NHS ester.
-
Causality: DCC/NHS chemistry activates the carboxylic acid, making it highly reactive towards primary amines for efficient amide bond formation.
-
-
Conjugation to PEG:
-
Dissolve mPEG-NH₂ (1.0 eq) and the activated PAMPBA-NHS ester (1.1 eq) in anhydrous DMF.
-
Add triethylamine (TEA, 3.0 eq) to act as a base.
-
Stir the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere.
-
Causality: The primary amine of the PEG chain nucleophilically attacks the NHS ester, displacing NHS and forming a stable amide bond, thus linking the PEG block to the PAMPBA-Drug conjugate.
-
-
Purification:
-
Precipitate the crude product in cold diethyl ether and collect the solid by centrifugation.
-
Redissolve the solid in deionized water and dialyze against deionized water for 48 hours using a 3.5 kDa MWCO membrane to remove unreacted starting materials and solvents.
-
Lyophilize the purified solution to obtain the final PEG-PAMPBA-Drug amphiphile as a powder.
-
Preparation and Characterization of Nanoparticles
Protocol 2: Nanoparticle Self-Assembly and Drug Loading
Rationale: The amphiphilic block copolymers will spontaneously self-assemble in water above their critical micelle concentration (CMC) to minimize the exposure of the hydrophobic core to the aqueous environment.
Procedure:
-
Self-Assembly:
-
Dissolve 10 mg of the lyophilized PEG-PAMPBA-Drug powder in 1 mL of DMF.
-
Add the solution dropwise into 10 mL of rapidly stirring deionized water.
-
Causality: This nanoprecipitation method causes the hydrophobic drug core to collapse and be shielded by the hydrophilic PEG shell, forming nanoparticles.
-
Stir the resulting suspension overnight at room temperature to allow for complete evaporation of the organic solvent.
-
-
Characterization:
-
Particle Size and Zeta Potential: Analyze the nanoparticle suspension using Dynamic Light Scattering (DLS). This provides the mean hydrodynamic diameter, polydispersity index (PDI), and surface charge (zeta potential).
-
Morphology: Visualize the nanoparticles using Transmission Electron Microscopy (TEM) after negative staining to confirm their spherical shape and size.
-
Drug Loading: To determine the amount of encapsulated drug, lyophilize a known volume of the nanoparticle suspension. Dissolve a precise weight of the dried nanoparticles in a solvent that disrupts the particles (e.g., DMF). Quantify the drug concentration using UV-Vis spectrophotometry or HPLC against a standard curve.[13][14]
-
Calculations:
-
Drug Loading Content (%DLC): (Weight of drug in nanoparticles / Total weight of nanoparticles) x 100[14][15]
-
Encapsulation Efficiency (%EE): (Weight of drug in nanoparticles / Initial weight of drug used) x 100[14][16]
| Parameter | Method | Typical Values | Rationale |
| Particle Size | DLS | 80 - 150 nm | Optimal for passive targeting via the EPR effect. |
| PDI | DLS | < 0.2 | Indicates a narrow, monodisperse size distribution. |
| Zeta Potential | DLS | -5 to -20 mV | Slightly negative charge prevents aggregation and reduces non-specific protein binding. |
| %DLC | HPLC / UV-Vis | 5 - 15% | Measures the fraction of the nanoparticle mass that is the active drug.[15] |
| %EE | HPLC / UV-Vis | > 80% | Indicates the efficiency of the encapsulation process. |
In Vitro Stimuli-Responsive Drug Release
Protocol 3: pH and ROS-Triggered Release Study
Rationale: This protocol validates the dual-responsive nature of the PAMPBA linker by measuring drug release under simulated physiological and pathological conditions. A dialysis-based method is commonly employed.[13]
Materials:
-
Drug-loaded nanoparticle suspension
-
Phosphate-buffered saline (PBS) at pH 7.4, pH 6.5, and pH 5.0
-
Hydrogen peroxide (H₂O₂) solution
-
Dialysis tubing (MWCO matched to allow free drug diffusion but retain nanoparticles, e.g., 3.5 kDa)
-
Shaking incubator at 37°C
Procedure:
-
Setup:
-
Pipette 1 mL of the drug-loaded nanoparticle suspension into a pre-soaked dialysis bag.
-
Prepare four release media groups:
-
Control: 50 mL PBS (pH 7.4)
-
pH Trigger: 50 mL PBS (pH 5.0)
-
ROS Trigger: 50 mL PBS (pH 7.4) + 10 mM H₂O₂
-
Dual Trigger: 50 mL PBS (pH 5.0) + 10 mM H₂O₂
-
-
Causality: These groups simulate normal physiological conditions (Control), the endo-lysosomal acidic environment (pH Trigger), oxidative stress (ROS Trigger), and the combined tumor microenvironment (Dual Trigger).[17][18]
-
-
Release Study:
-
Immerse one dialysis bag into each of the four release media beakers.
-
Place the beakers in a shaking incubator set to 37°C.
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release medium from each beaker.
-
Immediately replace the withdrawn volume with 1 mL of fresh medium from the corresponding group to maintain sink conditions.
-
-
Quantification:
-
Analyze the drug concentration in the collected samples using UV-Vis spectrophotometry or HPLC.
-
Calculate the cumulative percentage of drug released at each time point relative to the total amount of drug initially loaded in the dialysis bag.
-
Plot the cumulative drug release (%) versus time for all four conditions.
-
Caption: Workflow for synthesis, characterization, and testing of PAMPBA-DDS.
Expected Results: The drug release profile should demonstrate significantly low leakage at physiological pH 7.4 (Control). In contrast, accelerated drug release is expected under acidic conditions (pH 5.0) and/or in the presence of H₂O₂, with the most rapid and complete release observed in the dual-trigger group.[6][19] This confirms the linker's ability to remain stable in circulation but effectively release its payload upon reaching the target microenvironment.
Conclusion and Future Outlook
This compound represents a sophisticated and highly effective linker for the design of next-generation stimuli-responsive drug delivery systems. Its inherent dual-sensitivity to both pH and ROS provides a robust mechanism for targeted therapy, particularly in oncology and inflammatory diseases. The protocols outlined here provide a foundational framework for researchers to synthesize, formulate, and validate PAMPBA-based nanocarriers. Future work may involve conjugating different targeting ligands to the surface of these nanoparticles to further enhance active targeting and cellular uptake, paving the way for more precise and effective nanomedicines.
References
- 1. Reactive Oxygen Species-Responsive Drug Delivery Systems for the Treatment of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nanoparticle-based targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenylboronic Acid-polymers for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenylboronic acid-based glucose-responsive polymeric nanoparticles: synthesis and applications in drug delivery - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. ROS/pH dynamically responsive injectable hydrogel ameliorates disc degeneration by re-establishing the oxidative stress microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A pH/ROS dual-responsive system for effective chemoimmunotherapy against melanoma via remodeling tumor immune microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A pH/ROS dual-responsive and targeting nanotherapy for vascular inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pH and ROS Dual-Responsive Autocatalytic Release System Potentiates Immunotherapy of Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dual-responsive surfaces modified with phenylboronic acid-containing polymer brush to reversibly capture and release cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Reactive oxygen species-responsive polymer drug delivery systems [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Development of High-Drug-Loading Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. discovery.researcher.life [discovery.researcher.life]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
Application Note: A Practical Guide to ¹¹B NMR Spectroscopy for Probing Boronic Acid Interactions
Introduction: The Significance of Boronic Acids and the Power of ¹¹B NMR
Boronic acids and their derivatives have become indispensable tools in medicinal chemistry, diagnostics, and materials science. Their unique ability to form reversible covalent bonds with 1,2- and 1,3-diols makes them exceptional recognition motifs for carbohydrates and other biologically significant molecules.[1][2][3] This reactivity is at the heart of their application in glucose sensors, drug delivery systems, and as inhibitors for serine proteases. Understanding the dynamics of these interactions—specifically, the equilibrium between the free boronic acid and its diol-bound ester form—is critical for the rational design of new therapeutic agents and diagnostic tools.
While various analytical techniques can study these binding events, ¹¹B Nuclear Magnetic Resonance (NMR) spectroscopy offers a direct, non-invasive window into the chemical environment of the boron nucleus itself.[4][5] Boron has two naturally occurring NMR-active isotopes, ¹⁰B (spin 3) and ¹¹B (spin 3/2). Due to its higher natural abundance (80.1%), greater sensitivity, and smaller nuclear quadrupole moment, ¹¹B is the nucleus of choice for most applications.[4][6][7][8] This guide provides a comprehensive protocol for utilizing ¹¹B NMR to characterize boronic acid-diol interactions, blending theoretical principles with field-proven experimental methodologies.
The Core Principle: Correlating Boron Hybridization with ¹¹B Chemical Shift
The utility of ¹¹B NMR in studying boronic acid interactions hinges on a fundamental change in the boron atom's electronic structure upon binding.
-
Free Boronic Acid (sp² Hybridization): In its unbound, trigonal planar state, the boron atom is sp² hybridized. This form is relatively electron-deficient and deshielded, resulting in a characteristic ¹¹B NMR signal in the downfield region, typically between δ +27 to +33 ppm .[9][10]
-
Boronate Ester/Anion (sp³ Hybridization): Upon reaction with a diol or under basic conditions (pH > pKa), the boronic acid transitions to a tetrahedral, sp³ hybridized state.[1][4] This sp³-hybridized boronate species is significantly more shielded. This increased shielding causes a pronounced upfield shift in the ¹¹B NMR spectrum, with signals typically appearing between δ +3 to +13 ppm .[1][10]
This distinct and well-separated chemical shift range provides an unambiguous spectroscopic signature for the hybridization state of the boron atom. By monitoring the appearance and disappearance of these signals, researchers can directly observe and quantify the binding equilibrium. Furthermore, because the ¹¹B nucleus is quadrupolar, its signals are often broad; however, the line width can also be informative, as the more symmetric sp³ hybridized species often yield sharper signals than their sp² counterparts.[1]
The pH of the solution is a critical experimental parameter, as the formation of the boronate ester complex is intimately linked to the pKa of the boronic acid.[2][4] Complexation is most favorable at pH values above the boronic acid's pKa, where the more Lewis acidic sp³ boronate form is populated.[4]
A Validated Protocol for ¹¹B NMR Analysis
This section details a step-by-step methodology designed for robustness and reproducibility. The causality behind each step is explained to empower the researcher to adapt the protocol to their specific system.
Essential Equipment and Materials
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz ¹H frequency or higher) equipped with a broadband or multinuclear probe capable of tuning to the ¹¹B frequency (e.g., 128 MHz on a 400 MHz system).
-
NMR Tubes: Quartz NMR tubes (5 mm) are mandatory. Standard borosilicate glass tubes contain a significant amount of boron, which produces a very broad, large background signal (often called a "boron hump") that can obscure the signal of interest.[4][6][8]
-
Boronic Acid and Ligand (Diol): Of high purity.
-
Deuterated Solvents: Typically D₂O for biological relevance, or other deuterated solvents like CD₃OD or DMSO-d₆ depending on solubility.
-
Buffer System: A suitable buffer for pH control across the desired range (e.g., phosphate, acetate).
-
Reference Standard: An external reference of 15% BF₃·OEt₂ in CDCl₃ (δ 0.0 ppm) is commonly used.[8]
Workflow for ¹¹B NMR Interaction Studies
Caption: Experimental workflow for ¹¹B NMR analysis of boronic acid interactions.
Detailed Step-by-Step Methodology
-
Stock Solution Preparation:
-
Prepare a concentrated stock solution of your boronic acid (e.g., 40 mM) in the chosen deuterated solvent/buffer system. A typical starting point requires ~4 mg of the boronic acid in 0.65 mL of solvent.[4]
-
Prepare a separate stock solution of the diol ligand, typically at a 2- to 10-fold excess concentration relative to the boronic acid.
-
-
pH Titration Series (if applicable):
-
To determine the pKa and pH-dependence of binding, prepare a series of samples across a wide pH range (e.g., from pH 2 to 10).[2][4]
-
For each sample, combine the boronic acid and diol stock solutions and adjust the pH using small aliquots of dilute NaOD or DCl. Measure the final pD (pH meter reading in D₂O + 0.4) accurately.
-
-
Final NMR Sample Preparation:
-
In a clean quartz NMR tube, add the appropriate volumes of the stock solutions to achieve the desired final concentrations. A final boronic acid concentration of 10-40 mM is recommended for adequate signal-to-noise.[1][4]
-
Prepare a control sample containing only the boronic acid at the same concentration and pH to establish its baseline chemical shift.
-
Vortex the tube gently to ensure a homogenous solution.
-
-
NMR Spectrometer Setup and Data Acquisition:
-
Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. Perform standard shimming procedures to optimize magnetic field homogeneity.
-
Tune the probe to the ¹¹B frequency.
-
Set up a simple 1D ¹¹B experiment. A standard one-pulse sequence (e.g., zg on Bruker systems) is usually sufficient. For samples with a significant background signal, a pulse sequence with background suppression (zgbs) may improve spectral quality.[11]
-
Use the acquisition parameters outlined in Table 2 as a starting point. The number of scans is critical and will depend on the sample concentration; 1024 scans is a robust starting point.[4]
-
Table 2: Recommended ¹¹B NMR Acquisition Parameters
| Parameter | Recommended Value | Rationale |
| Pulse Program | zg or zgbs | Simple and robust for quantitative 1D spectra. |
| Number of Scans (NS) | 256 - 2048 | ¹¹B is a low-sensitivity, quadrupolar nucleus; more scans are needed for good S/N. |
| Spectral Width (SW) | ~200 ppm | Ensures all boron species (from ~-20 to +80 ppm) are captured. |
| Transmitter Offset (O1P) | ~30 ppm | Center the spectral window in the region of interest for boronic acids/esters. |
| Acquisition Time (AQ) | ~0.1 - 0.2 s | Sufficient for resolving the characteristically broad ¹¹B signals. |
| Relaxation Delay (D1) | 0.5 - 1.0 s | A shorter delay is often acceptable due to efficient quadrupolar relaxation. |
| Temperature | 298 K (25 °C) | Maintain consistent temperature for comparable results. |
Data Interpretation: From Spectrum to Insight
Qualitative Analysis
The primary analysis involves identifying the signals corresponding to the sp² and sp³ boron species.
Caption: Boronic acid-diol equilibrium and its corresponding ¹¹B NMR signature.
Upon addition of a diol at an appropriate pH, you should observe the attenuation of the downfield sp² signal (e.g., ~δ 29 ppm) and the concomitant growth of a new, upfield sp³ signal (e.g., ~δ 8 ppm).[1] The presence of both signals indicates an equilibrium that is slow to intermediate on the NMR timescale.
Quantitative Analysis
The power of ¹¹B NMR lies in its quantitative nature. The ratio of the bound (sp³) to unbound (sp²) species can be determined by integrating their respective signals in the spectrum.[4]
-
Fraction Bound = (Integral of sp³ peak) / (Integral of sp² peak + Integral of sp³ peak)
This ratio is fundamental for further calculations:
-
pKa Determination: By plotting the fraction of the sp³ boronate anion versus pH (in the absence of a diol), the pKa can be determined as the pH at which the sp² and sp³ species are present in equal amounts.[4]
-
Binding Affinity (Kd): By titrating the boronic acid with increasing concentrations of the diol at a fixed pH (ideally pH > pKa), one can generate a binding curve and fit the data to determine the dissociation constant (Kd).
Table 1: Typical ¹¹B NMR Chemical Shifts for Boron Species
| Boron Species | Hybridization | Typical Chemical Shift (δ ppm) | Linewidth |
| Aryl/Alkyl Boronic Acid | sp² | +27 to +33 | Broad |
| Boroxine (Anhydride) | sp² | ~ +33 | Broad |
| Boronate Anion [R-B(OH)₃]⁻ | sp³ | +3 to +7 | Sharper |
| Boronate Ester (Diol Complex) | sp³ | +5 to +13 | Sharper |
Note: Chemical shifts are relative to BF₃·OEt₂. Values are approximate and can be influenced by substituents and solvent.[9][10]
Conclusion
¹¹B NMR spectroscopy is a uniquely powerful and direct method for investigating the interactions of boronic acids. By providing clear, quantitative data on the hybridization state of the boron center, it allows researchers to determine pKa values, assess binding events, and calculate binding affinities.[1][3] The protocol described herein provides a robust framework for obtaining high-quality, reproducible data. Careful attention to experimental details, particularly the use of quartz NMR tubes and precise pH control, is paramount for success.[4] This technique is an essential component of the analytical toolkit for any scientist working in boronic acid-based drug discovery and sensor development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Leveraging 11B NMR for Optimization of Boronic Acid-Diol Complexation: Insights for SERS-Based Diol Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. par.nsf.gov [par.nsf.gov]
- 5. researchgate.net [researchgate.net]
- 6. ORGANIC SPECTROSCOPY INTERNATIONAL: 11B NMR [orgspectroscopyint.blogspot.com]
- 7. Boron NMR Spectroscopy - Magritek [magritek.com]
- 8. Boron NMR [chem.ch.huji.ac.il]
- 9. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Boron NMR as a Method to Screen Natural Product Libraries for B-Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Utilizing Aminomethylphenylboronic Acid for Sialic Acid Recognition on Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Sialic Acid in Oncology
Cell surfaces are decorated with a dense and complex layer of glycans, known as the glycocalyx. The terminal monosaccharides of these glycan chains are frequently sialic acids (SAs).[1] In human physiology, the most common sialic acid is 5-N-acetylneuraminic acid (Neu5Ac). The process of attaching sialic acids to glycoproteins and glycolipids, termed sialylation, is a critical post-translational modification that dictates many cellular behaviors.[2]
Aberrant sialylation is a well-established hallmark of cancer.[2][3] Many malignancies exhibit a dramatic increase in the density of cell surface sialic acids, a phenomenon known as hypersialylation.[2][3] This altered glycosylation pattern is not merely a passive marker but an active participant in tumor progression, contributing to:
-
Metastasis: Hypersialylation can promote cancer cell detachment, invasion, and migration.[2][4][5]
-
Immune Evasion: The dense negative charge of sialic acids can mask tumor antigens from immune cells and engage inhibitory Siglec receptors on immune cells, creating an immunosuppressive environment.[2][4][5]
-
Therapy Resistance: Increased sialylation has been linked to resistance against various cancer therapies.[2]
Given its pivotal role in cancer pathology, the detection and quantification of cell surface sialic acid is a valuable tool for cancer diagnosis, prognosis, and the development of targeted therapies.[6][7]
Principle of Recognition: Boronic Acid-Sialic Acid Interaction
Phenylboronic acids (PBAs) have emerged as powerful synthetic lectins for the recognition of carbohydrates. They possess the unique ability to form reversible covalent bonds with cis-1,2- or 1,3-diols present in sugars.[8] This interaction results in the formation of a stable five- or six-membered cyclic boronate ester.
The interaction between PBAs and sialic acid is notably pH-dependent.[7][9][10]
-
At alkaline pH , PBAs generally bind to the cis-diol groups within the glycerol side chain of sialic acid.[10]
-
At physiological or slightly acidic pH (pH ~6.5-7.4) , which is characteristic of the tumor microenvironment, the binding landscape changes.[9] Phenylboronic acids, including aminomethylphenylboronic acid (AMPBA), show enhanced affinity and selectivity for sialic acids over other common sugars.[7][11] This specificity is crucial for targeting cancer cells in a complex biological milieu.[9]
Aminomethylphenylboronic acid (AMPBA) is an attractive probe for this application. The amine group provides a convenient handle for conjugation to reporter molecules, such as fluorophores, without significantly disrupting the boronic acid's binding capability.
Molecular Recognition Mechanism
The diagram below illustrates the fundamental interaction between a phenylboronic acid derivative and the diol groups on a sialic acid residue.
Caption: Covalent interaction between boronic acid and sialic acid.
Experimental Applications & Protocols
AMPBA-conjugated probes can be used to quantify and visualize sialic acid expression on cancer cells using standard laboratory techniques like flow cytometry and fluorescence microscopy.
Required Materials & Reagents
-
Cells: Cancer cell line of interest (e.g., MCF-7, HepG2)[12][13] and a non-cancerous control cell line.
-
Probe: Fluorescently-labeled AMPBA (e.g., AMPBA-FITC). Note: If synthesizing in-house, ensure purity via NMR and Mass Spectrometry.
-
Buffers:
-
Enzyme (for control): Neuraminidase (Sialidase) from Clostridium perfringens or Vibrio cholerae.[14]
-
Fixative: 4% Paraformaldehyde (PFA) in PBS.
-
Microscopy Supplies: Glass coverslips, mounting medium with DAPI.
-
Instrumentation: Flow cytometer, fluorescence microscope with appropriate filter sets.
Protocol 1: Flow Cytometry Analysis of Cell Surface Sialic Acid
This protocol provides a quantitative measure of the overall sialic acid expression across a cell population.
Experimental Workflow: Flow Cytometry
Caption: Step-by-step workflow for sialic acid detection by flow cytometry.
Step-by-Step Methodology:
-
Cell Preparation: Culture cells to ~80% confluency. Harvest cells using a gentle dissociation reagent (e.g., Trypsin-EDTA), wash with PBS, and perform a cell count.
-
Aliquoting: Resuspend cells in cold FACS buffer to a concentration of 1x10⁶ cells/mL. Aliquot 100 µL (100,000 cells) into each required flow cytometry tube. Prepare tubes for: (i) Unstained Control, (ii) Test Sample, and (iii) Neuraminidase Negative Control.
-
Neuraminidase Control Treatment (Self-Validating Step):
-
To the "Neuraminidase Control" tube, add neuraminidase enzyme to a final concentration of 0.1 U/mL in an acetate buffer (pH 5.5).
-
To the "Test Sample" tube, add an equal volume of acetate buffer without the enzyme.
-
Incubate both tubes at 37°C for 1 hour. This step is critical for validating specificity; the enzyme will cleave terminal sialic acids, which should result in a significant reduction in fluorescence.[14]
-
-
Washing: Wash all tubes (including the unstained control) twice with 2 mL of cold FACS buffer, centrifuging at 300 x g for 5 minutes between washes.
-
Staining: Prepare the AMPBA-fluorophore conjugate in FACS buffer at the desired final concentration (see table below for recommendations). Add 100 µL of the staining solution to all tubes except the "Unstained Control".
-
Incubation: Incubate the tubes on ice (or at 4°C) for 30-60 minutes, protected from light. The cold temperature minimizes non-specific binding and cell metabolism.
-
Final Wash: Wash the cells twice with 2 mL of cold FACS buffer to remove any unbound probe.
-
Data Acquisition: Resuspend the cell pellets in 300-500 µL of FACS buffer. If not analyzing immediately, cells can be fixed with 1-2% PFA. Acquire data on a flow cytometer, collecting at least 10,000 events per sample.
Data Interpretation:
Expect to see a rightward shift in the fluorescence histogram for the test sample compared to the unstained control. The neuraminidase-treated sample should show a significantly reduced fluorescence intensity, ideally close to the unstained control, confirming that the AMPBA probe is specifically binding to sialic acids.
Protocol 2: Fluorescence Microscopy for Sialic Acid Visualization
This protocol allows for the direct visualization of sialic acid distribution on the cell surface.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells onto sterile glass coverslips in a 24-well plate and culture overnight to allow for adherence.
-
Control Treatment (Optional but Recommended): Treat one set of coverslips with neuraminidase as described in the flow cytometry protocol (Step 3) to serve as a negative control.
-
Washing: Gently wash the coverslips twice with PBS.
-
Staining: Incubate the cells with the fluorescently-labeled AMPBA probe in PBS or culture medium for 30-60 minutes at 37°C, protected from light.
-
Washing: Gently wash the coverslips three times with PBS to remove unbound probe.
-
Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Nuclear Staining: Wash twice with PBS and then stain with a nuclear counterstain like DAPI for 5 minutes.
-
Mounting and Imaging: Wash a final time with PBS, then mount the coverslips onto microscope slides using an anti-fade mounting medium. Image using a fluorescence microscope with the appropriate filters for the chosen fluorophore and DAPI.
Data Interpretation:
Cancer cells with high sialic acid expression will exhibit bright membrane fluorescence. In contrast, the neuraminidase-treated control cells should show minimal to no membrane staining, confirming the specificity of the signal.
Quantitative Data and Troubleshooting
| Parameter | Recommended Range | Rationale & Troubleshooting |
| Probe Concentration | 1 - 20 µM | Start with 5-10 µM. Too low: weak signal. Too high: increased background and non-specific binding. Optimize via titration.[15] |
| Incubation Time | 30 - 60 minutes | Sufficient for binding equilibrium. Longer times may increase non-specific uptake. |
| Incubation Temperature | 4°C (Flow) / 37°C (Microscopy) | 4°C for flow cytometry minimizes internalization of the probe. 37°C for microscopy on live cells is acceptable. |
| Neuraminidase Conc. | 0.1 - 0.2 U/mL | Ensure complete desialylation for the negative control. If control signal is still high, increase enzyme concentration or incubation time. |
| pH of Binding | 7.2 - 7.4 (Physiological) | Optimal for specific sialic acid recognition in a biological context. Some specialized boronic acids have enhanced binding in more acidic pH (~6.5), mimicking the tumor microenvironment.[7][11] |
Conclusion
Aminomethylphenylboronic acid and its fluorescent derivatives are powerful tools for the specific detection and quantification of sialic acid on cancer cell surfaces. The protocols described herein, particularly when coupled with a neuraminidase control for validation, provide a robust and reliable method for researchers in oncology and drug development. This approach facilitates the study of cancer cell biology, the identification of biomarkers, and the evaluation of sialylation-targeting therapeutics.
References
- 1. Fluorescent Molecularly Imprinted Polymer Layers against Sialic Acid on Silica-Coated Polystyrene Cores—Assessment of the Binding Behavior to Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | When a negative (charge) is not a positive: sialylation and its role in cancer mechanics and progression [frontiersin.org]
- 3. Insights into the role of sialylation in cancer progression and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Insights into the Role of Sialylation in Cancer Metastasis, Immunity, and Therapeutic Opportunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simple Binding and Dissociation of a Sialoglycoprotein Using Boronic Acid-Modified Functional Interfaces on Microparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular recognition of sialic acid end groups by phenylboronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Heterocyclic boronic acids display sialic acid selective binding in a hypoxic tumor relevant acidic environment - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. Boronic acid recognition based-gold nanoparticle-labeling strategy for the assay of sialic acid expression on cancer cell surface by inductively coupled plasma mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 13. Boronic acid recognition based-gold nanoparticle-labeling strategy for the assay of sialic acid expression on cancer cell surface by inductively coupled plasma mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Detection of Sialic Acids on the Cell Surface Using Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Diboronic acids as fluorescent probes for cells expressing sialyl Lewis X - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Unraveling the Kinetics of 2-(N-Phenylaminomethyl)phenylboronic Acid and Diol Interactions
Abstract: The reversible covalent interaction between boronic acids and diols is a cornerstone of molecular recognition, with profound implications in diagnostics, drug delivery, and materials science. This application note provides a comprehensive guide to understanding and quantifying the reaction kinetics of 2-(N-Phenylaminomethyl)phenylboronic acid with various diols. We delve into the mechanistic intricacies of this interaction, present detailed experimental protocols for kinetic analysis using fluorescence spectroscopy, and offer insights into data interpretation. This guide is intended for researchers, scientists, and drug development professionals seeking to harness the unique properties of this reaction for their specific applications.
Introduction: The Significance of Boronic Acid-Diol Chemistry
Phenylboronic acids (PBAs) have emerged as versatile building blocks in the design of stimuli-responsive systems.[1][2] Their ability to form reversible covalent bonds with 1,2- and 1,3-diols has been extensively utilized in the development of sensors for saccharides, glucose-responsive insulin delivery systems, and self-healing materials.[1][3][4][5][6] The specific derivative, this compound, possesses an intramolecular coordination between the nitrogen atom of the aminomethyl group and the boron atom. This feature can significantly influence its Lewis acidity and, consequently, its binding affinity and kinetics with diols.
Understanding the reaction kinetics is paramount for the rational design of such systems. For instance, in a glucose sensor, a rapid "on" rate is crucial for real-time monitoring.[7] Conversely, in a drug delivery vehicle, the "off" rate will dictate the release profile of the therapeutic agent. This application note aims to provide the foundational knowledge and practical protocols to investigate these kinetic parameters.
The Underlying Chemistry: Mechanism and Influencing Factors
The reaction between a boronic acid and a diol is a reversible esterification process that results in the formation of a cyclic boronate ester.[8][9][10] This reaction is highly dependent on the pH of the solution, as it involves an equilibrium between the neutral trigonal boronic acid (B(OH)₂) and the anionic tetrahedral boronate (B(OH)₃⁻).[11]
The reaction can proceed through two primary pathways:
-
Reaction with the neutral boronic acid: This pathway is more prevalent at lower pH.
-
Reaction with the boronate ion: This pathway becomes more significant at pH values approaching and exceeding the pKa of the boronic acid.
The overall reaction rate and equilibrium are influenced by several key factors:
-
pH: The formation of the boronate ester is generally favored at higher pH values where the more nucleophilic boronate species is present in higher concentrations.[12]
-
pKa of the Boronic Acid and Diol: The relative concentrations of the reactive species are dictated by their respective pKa values.[12][13] Electron-withdrawing or -donating substituents on the phenyl ring can modulate the pKa of the boronic acid.[13]
-
Diol Structure: The stereochemistry, steric hindrance, and dihedral angle of the diol significantly impact the stability of the resulting boronate ester.[14][15]
-
Buffer Composition: The choice and concentration of the buffer can influence the reaction kinetics.[14]
The general reaction scheme can be visualized as follows:
Caption: General reaction mechanism of boronic acid with a diol.
Kinetic Analysis: Methodologies and Protocols
Fluorescence spectroscopy is a highly sensitive and widely used technique for studying boronic acid-diol interactions.[8][9][10] The use of a fluorescent reporter dye, such as Alizarin Red S (ARS), which undergoes a change in its fluorescence properties upon binding to the boronic acid, allows for the indirect monitoring of the reaction with a non-fluorescent diol.[5][16][17][18]
Materials and Reagents
-
This compound
-
Diol of interest (e.g., glucose, fructose, catechol)
-
Alizarin Red S (ARS)
-
Buffer solutions at various pH values (e.g., phosphate, borate)
-
Deionized water
-
Spectrofluorometer
-
Stopped-flow apparatus (for rapid kinetics)
Protocol 1: Determination of the Boronic Acid-ARS Binding Constant (KARS)
This protocol establishes the baseline interaction between the boronic acid and the fluorescent reporter.
-
Prepare a stock solution of ARS (e.g., 1 mM in deionized water).
-
Prepare a series of solutions with a fixed concentration of ARS (e.g., 10 µM) and varying concentrations of this compound in the desired buffer.
-
Incubate the solutions at a constant temperature until equilibrium is reached.
-
Measure the fluorescence intensity of each solution at the excitation and emission maxima of the boronic acid-ARS complex.
-
Plot the change in fluorescence as a function of the boronic acid concentration.
-
Fit the data to a suitable binding isotherm (e.g., the Benesi-Hildebrand equation) to determine the association constant (KARS).[16]
Protocol 2: Competitive Binding Assay for Diol Kinetics
This protocol utilizes the displacement of ARS by the diol to determine the binding kinetics of the diol.
-
Prepare a solution containing a fixed concentration of this compound and ARS, where a significant portion of the ARS is bound to the boronic acid.
-
Prepare a stock solution of the diol of interest in the same buffer.
-
For slow kinetics:
-
Add an aliquot of the diol stock solution to the boronic acid-ARS solution.
-
Monitor the decrease in fluorescence intensity over time as the diol displaces the ARS.
-
Repeat this for a range of diol concentrations.
-
-
For fast kinetics (using a stopped-flow apparatus):
-
Load the boronic acid-ARS solution into one syringe and the diol solution into another.
-
Rapidly mix the two solutions and record the fluorescence decay as a function of time.
-
Perform this for various diol concentrations.
-
-
Analyze the kinetic data by fitting the fluorescence decay curves to an appropriate kinetic model (e.g., single or double exponential decay) to extract the observed rate constant (kobs).
-
Plot kobs versus the diol concentration. For a simple bimolecular reaction, this plot should be linear, with the slope representing the association rate constant (kon) and the y-intercept representing the dissociation rate constant (koff).
The overall workflow can be summarized in the following diagram:
Caption: Experimental workflow for kinetic analysis.
Data Interpretation and Quantitative Analysis
The kinetic data obtained from the experiments can be used to calculate the key kinetic parameters that define the interaction between this compound and the diol.
| Parameter | Symbol | Description | How to Determine |
| Association Rate Constant | kon | The rate at which the boronic acid and diol associate to form the boronate ester. | Slope of the plot of kobs vs. [Diol]. |
| Dissociation Rate Constant | koff | The rate at which the boronate ester dissociates back into the boronic acid and diol. | Y-intercept of the plot of kobs vs. [Diol]. |
| Equilibrium Dissociation Constant | KD | A measure of the binding affinity; the concentration of diol at which half of the boronic acid is bound. | KD = koff / kon |
| Equilibrium Association Constant | KA | The reciprocal of KD, also a measure of binding affinity. | KA = 1 / KD = kon / koff |
It is important to note that the observed kinetics can be complex and may not always follow a simple bimolecular model. Factors such as the presence of multiple binding sites on the diol or conformational changes upon binding can lead to more complex kinetic profiles.
Troubleshooting and Considerations
-
Photobleaching: Ensure that the excitation light intensity is not causing significant photobleaching of the fluorescent reporter, which could be mistaken for a kinetic signal.
-
Inner Filter Effects: At high concentrations of fluorescent species, the measured fluorescence may not be linearly proportional to the concentration. It is advisable to work at low absorbance values.
-
Buffer Interference: Some buffer components may interact with the boronic acid. It is important to choose a non-interfering buffer system.
-
pH Stability: Ensure that the pH of the solution remains constant throughout the experiment, as small changes in pH can significantly affect the reaction kinetics.
Conclusion
The study of the reaction kinetics of this compound with diols provides valuable insights into the fundamental principles governing their interaction. The protocols and methodologies outlined in this application note offer a robust framework for researchers to quantify these interactions with high precision. A thorough understanding of the kinetics is essential for the successful design and optimization of boronic acid-based technologies in the fields of diagnostics, drug delivery, and beyond.
References
- 1. Phenylboronic Acid-polymers for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phenylboronic acid derivatives: advancing glucose-responsive insulin delivery and multifunctional biomedical applications - RSC Pharmaceutics (RSC Publishing) [pubs.rsc.org]
- 3. Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Structure–Reactivity Relationships in Boronic Acid–Diol Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Probing the General Time Scale Question of Boronic Acid Binding with Sugars in Aqueous Solution at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Recent development of boronic acid-based fluorescent sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Recent development of boronic acid-based fluorescent sensors | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. par.nsf.gov [par.nsf.gov]
- 15. Interaction of model aryl- and alkyl-boronic acids and 1,2-diols in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(N-Phenylaminomethyl)phenylboronic acid
Introduction
Welcome to the technical support center for the synthesis of 2-(N-Phenylaminomethyl)phenylboronic acid and its analogs. These molecules are valuable building blocks in medicinal chemistry and materials science, notable for their role as versatile intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during synthesis, providing in-depth, field-proven insights to improve yield and purity. We will delve into the causality behind experimental choices, offering troubleshooting advice and optimized protocols grounded in established chemical principles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis and handling of the target compound.
Q1: What are the most common and effective synthetic routes to prepare this compound?
A1: There are three primary and effective strategies for synthesizing this class of compounds, each with distinct advantages and considerations:
-
Reductive Amination of 2-Formylphenylboronic Acid: This is often the most direct and cost-effective method. It involves the condensation of commercially available 2-formylphenylboronic acid with aniline to form an intermediate imine, which is then reduced in situ with a mild reducing agent like sodium borohydride (NaBH₄). The main challenge is managing the reactivity of the starting aldehyde, which can be reduced faster than the imine if conditions are not optimized.[1][2]
-
The Petasis Borono-Mannich (PBM) Reaction: This powerful, three-component reaction involves mixing an amine (aniline), an ortho-substituted arylboronic acid, and a carbonyl component (often paraformaldehyde).[3][4] While potentially very efficient, its success can be sensitive to the electronic properties of the substrates. Electron-poor anilines, for instance, may exhibit lower reactivity.[5][6]
-
Alkylation of an Amine with o-(Bromomethyl)phenylboronic acid: This method involves the nucleophilic substitution of a halide on a pre-formed benzyl boronic acid with aniline. While straightforward, the starting material, o-(bromomethyl)phenylboronic acid, can be less stable and more challenging to handle.[7]
Q2: What are the key stability and handling considerations for aminomethylphenylboronic acids?
A2: Boronic acids, in general, are relatively stable and easy to handle compounds.[8][9][10] However, there are two critical considerations for this compound:
-
Boroxine Formation: Like most boronic acids, this compound can undergo reversible dehydration to form a cyclic trimeric anhydride called a boroxine.[8][9][11] This process is driven by heat and can be accelerated by the removal of water.[12][13] While boroxines are often in equilibrium with the monomeric acid in solution, their formation can complicate purification and characterization.[14] It is advisable to store the final product in a cool, dry environment.
-
Interaction with Silica Gel: The Lewis acidic boron center and the basic amine can interact strongly with the silanol groups on silica gel. This can lead to significant product streaking, peak broadening, and low recovery during column chromatography.[1][7] Specialized purification techniques or the use of protected boronate esters are often recommended to circumvent this issue.[10][11][15]
Part 2: Troubleshooting Guide - Yield & Purity Issues
This section is structured to provide direct answers to specific problems you may encounter during your experiments.
Issue 1: Low or No Product Yield
Q: My reaction yield is consistently low (<30%). What are the primary factors to investigate?
A: Low yield is the most common complaint and can stem from several factors depending on your chosen synthetic route. A systematic approach is crucial.
Caption: Diagnostic workflow for troubleshooting low reaction yields.
Detailed Analysis & Solutions:
| Potential Cause | Explanation & Causality | Recommended Action |
| Poor Reagent Quality | 2-Formylphenylboronic acid can degrade over time. The aldehyde is susceptible to oxidation to a carboxylic acid or disproportionation. Aniline can oxidize and darken on storage, introducing impurities that can interfere with the reaction. | Use a freshly opened bottle of the boronic acid or verify its purity by NMR. Distill aniline under vacuum before use if it is discolored. |
| Presence of Water | In reductive amination, the first step is the formation of an iminium ion from the aldehyde and amine, which releases water. If excess water is present in the solvent (e.g., non-anhydrous methanol), it can shift the equilibrium away from the imine, favoring the starting materials and preventing reduction. | Use anhydrous solvents. For reductive amination, adding a mild dehydrating agent like 3Å molecular sieves can improve yields by sequestering water as it forms. |
| Incorrect Order of Addition | For reductive amination, if the reducing agent (e.g., NaBH₄) is added too early or at too high a concentration, it can reduce the starting aldehyde to 2-(hydroxymethyl)phenylboronic acid faster than it reduces the desired imine intermediate. | First, stir the aldehyde and amine together in the solvent for a period (e.g., 30-60 minutes) to allow for imine formation. Then, add the reducing agent portion-wise at a reduced temperature (e.g., 0 °C) to control the reaction rate.[1] |
| Sub-optimal Reaction Conditions (Petasis Reaction) | The Petasis reaction is sensitive to solvent and temperature. Highly polar protic solvents like hexafluoroisopropanol (HFIP) have been shown to accelerate the reaction for less reactive amines.[4][16] Conversely, temperatures that are too high can lead to decomposition. | If using the Petasis route, screen different solvents (e.g., Dichloromethane, Toluene, HFIP). Microwave irradiation has also been used to improve yields and shorten reaction times in some cases.[5] |
| Electron-Withdrawing Groups | If you are using a substituted aniline with strong electron-withdrawing groups (e.g., nitro groups), its nucleophilicity is significantly reduced. This can stall both reductive amination and Petasis reactions.[6] | For these substrates, more forcing conditions may be necessary (higher temperature, longer reaction times). Alternatively, a different synthetic route, such as a directed ortho-metalation/borylation approach, might be more suitable.[17][18][19] |
Issue 2: Complex Reaction Mixture & Difficult Purification
Q: My crude NMR shows multiple byproducts, and purification by silica gel chromatography is failing. How can I improve purity?
A: This is a common two-part problem. First, you must identify and minimize the formation of byproducts. Second, you need a purification strategy that is compatible with your target molecule.
-
Boroxine:
-
Identification: Appears as a broad set of signals in the aromatic region of the ¹H NMR and a distinct peak around 30-33 ppm in the ¹¹B NMR. It is formed from the dehydration of three boronic acid molecules.[12][14]
-
Mitigation: Avoid high temperatures during workup and purification. When concentrating the product, use a rotary evaporator at moderate temperatures (<40°C). Co-evaporation with a solvent like toluene can help remove water, but excessive heating will drive boroxine formation.[13]
-
-
2-(Hydroxymethyl)phenylboronic acid (from Reductive Amination):
-
Identification: A byproduct resulting from the direct reduction of the starting 2-formylphenylboronic acid.
-
Mitigation: Ensure imine formation is favored before adding the reducing agent. Lower the reaction temperature to 0 °C before adding NaBH₄ and add it slowly in small portions.[1]
-
Standard silica gel chromatography is often ineffective for this compound.[1][7] Here are superior alternatives:
-
Acid-Base Extraction: This is a highly effective first-pass purification method.
-
Dissolve the crude mixture in an organic solvent (e.g., Ethyl Acetate).
-
Wash with a dilute aqueous acid (e.g., 1 M HCl). Your product, having a basic amine, will move into the aqueous layer as a protonated salt, while non-basic impurities remain in the organic layer.
-
Separate the aqueous layer, cool it in an ice bath, and slowly add a base (e.g., 1 M NaOH) until the solution is basic (pH > 8).
-
Your product will precipitate or can be extracted back into an organic solvent. This method effectively removes neutral impurities and boroxines (which hydrolyze back to the acid under these conditions).
-
-
Derivatization to a Crystalline Adduct:
-
React the crude boronic acid with diethanolamine. The resulting diethanolamine adduct is often a stable, crystalline solid that can be easily purified by recrystallization.[20]
-
After purification, the adduct can be hydrolyzed back to the free boronic acid by treatment with acid.
-
-
Recrystallization: If the crude product is a solid and of reasonable purity (>80%), recrystallization can be an excellent final purification step. Try solvents like hot water, ethanol/water mixtures, or acetonitrile.[20][21]
Part 3: Optimized Experimental Protocol
This section provides a detailed, step-by-step protocol for the synthesis of this compound via reductive amination, a robust and scalable method.
Protocol: Reductive Amination of 2-Formylphenylboronic Acid
Caption: Step-by-step workflow for the optimized protocol.
Materials:
-
2-Formylphenylboronic acid (1.0 eq)
-
Aniline (1.05 eq), freshly distilled
-
Sodium borohydride (1.1 eq)
-
Anhydrous Methanol (MeOH)
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Chloride (Brine)
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Imine Formation: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-formylphenylboronic acid (1.0 eq) and anhydrous methanol. Stir until dissolved. Add aniline (1.05 eq) dropwise. Stir the resulting solution at room temperature for 1 hour. Monitor the formation of the imine by TLC or LCMS.
-
Reduction: Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add sodium borohydride (1.1 eq) in small portions over 20-30 minutes, ensuring the internal temperature does not rise significantly. Causality: Portion-wise addition at low temperature prevents the rapid reduction of the starting aldehyde and controls hydrogen gas evolution.
-
Reaction Completion: Stir the reaction at 0 °C for an additional 2 hours, then allow it to warm to room temperature and stir overnight.
-
Quenching: Carefully quench the reaction by slowly adding 1 M HCl at 0 °C until the pH is ~1. This will neutralize excess borohydride and protonate the product.
-
Workup (Acid-Base Extraction):
-
Transfer the mixture to a separatory funnel and remove most of the methanol via rotary evaporation.
-
Add Ethyl Acetate (EtOAc) and wash the organic layer with the acidic aqueous solution.
-
Separate the layers. The product is now in the aqueous layer. Wash the organic layer once more with 1 M HCl to ensure complete extraction.
-
Combine the acidic aqueous layers. Wash this combined aqueous layer with EtOAc (2x) to remove any remaining non-basic impurities.
-
Cool the acidic aqueous layer to 0 °C and slowly add 1 M NaOH with vigorous stirring until the pH is > 8. The product should precipitate as a white solid.
-
-
Isolation:
-
Collect the solid product by vacuum filtration, washing with cold deionized water.
-
Alternatively, if an oil forms, extract the product back into EtOAc (3x). Combine the organic layers, wash with brine, dry over MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Drying: Dry the final product under high vacuum to remove residual water and solvent. Store in a desiccator.
This protocol, particularly the emphasis on the acid-base extraction, is designed to be self-validating, providing a high-purity product by chemically separating it from the most likely impurities.
References
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. Recent Trends in the Petasis Reaction: A Review of Novel Catalytic Synthetic Approaches with Applications of the Petasis Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Petasis reaction - Wikipedia [en.wikipedia.org]
- 5. The Petasis Reaction of Boronic Acids, Oxo Components and Amines (Pt-3CR). [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. An efficient methodology to introduce o-(aminomethyl)phenyl-boronic acids into peptides: alkylation of secondary amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 9. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 10. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 11. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]
- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Borylation directed borylation of N-alkyl anilines using iodine activated pyrazaboles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Nickel-catalyzed, silyl-directed, ortho-borylation of arenes via an unusual Ni(II)/Ni(IV) catalytic cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. reddit.com [reddit.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Suzuki Coupling with Aminomethylphenylboronic Acids
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges associated with the use of aminomethylphenylboronic acids and their derivatives. The unique properties of these reagents, while advantageous for certain applications, can introduce specific complexities into the standard Suzuki coupling protocol.
This guide provides in-depth, experience-driven advice to help you navigate these challenges, optimize your reaction conditions, and achieve high yields and purity in your target compounds.
I. Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling reaction with aminomethylphenylboronic acid resulting in low to no yield?
A: Low yields in Suzuki couplings involving aminomethylphenylboronic acids can stem from several factors. The primary culprits are often catalyst deactivation, suboptimal reaction conditions, or degradation of the boronic acid itself. The aminomethyl group can coordinate with the palladium catalyst, potentially inhibiting its catalytic activity. Additionally, boronic acids are susceptible to protodeboronation, an undesired side reaction that replaces the boronic acid group with a hydrogen atom.[1] Careful selection of the catalyst, ligands, base, and solvent system is crucial for a successful reaction.[2][3]
Q2: I'm observing significant amounts of a homocoupled byproduct of my aminomethylphenylboronic acid. What causes this and how can I prevent it?
A: Homocoupling of boronic acids is a common side reaction in Suzuki couplings, leading to the formation of a biaryl product from two molecules of the boronic acid.[4] This can be particularly prevalent when the reaction conditions are not optimal, or if molecular oxygen is present in the reaction mixture.[5] To minimize homocoupling, ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and consider screening different palladium catalysts and ligands. In some cases, adjusting the stoichiometry of your reactants can also help to suppress this side reaction.
Q3: The purification of my final product is proving difficult due to co-elution with boron-containing impurities. What are the best practices for purification?
A: The presence of residual boronic acid and related byproducts can complicate purification. A common strategy is to perform an extractive workup with a mild aqueous base to remove the acidic boronic acid species. Alternatively, treating the crude reaction mixture with a scavenger resin that selectively binds to boronic acids can be effective. For particularly challenging separations, converting the boronic acid to a more easily separable boronic ester prior to the reaction can be a proactive approach.[6]
Q4: Can the aminomethyl group on the boronic acid interfere with the reaction?
A: Yes, the aminomethyl group can influence the reaction in several ways. Its basic nature can affect the overall pH of the reaction mixture, which is a critical parameter in Suzuki couplings.[1] Furthermore, the nitrogen atom can act as a ligand, coordinating to the palladium catalyst and potentially altering its reactivity or leading to catalyst deactivation.[7] In some cases, protecting the amine functionality prior to the coupling reaction may be necessary to achieve the desired outcome.
II. Troubleshooting Guides
This section provides detailed troubleshooting strategies for common issues encountered during Suzuki coupling reactions with aminomethylphenylboronic acids.
Low or No Product Yield
Low product yield is one of the most frequently encountered problems. The following guide will help you systematically diagnose and resolve the underlying issues.
Potential Causes & Solutions
-
Catalyst Inactivity or Deactivation: The choice of palladium catalyst and ligand is paramount for a successful Suzuki coupling.[7] The aminomethyl group can interact with the palladium center, necessitating a robust catalytic system.
-
Troubleshooting Protocol:
-
Screen Catalysts and Ligands: If using a standard catalyst like Pd(PPh₃)₄ yields poor results, consider switching to more modern, sterically hindered, and electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands.[4][8] These can enhance catalyst stability and activity.
-
Use a Pre-catalyst: Employing a well-defined palladium pre-catalyst can ensure the efficient generation of the active Pd(0) species in situ.[9]
-
Increase Catalyst Loading: While not always ideal, a modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) can sometimes overcome partial deactivation.
-
-
-
Protodeboronation of the Boronic Acid: This is a significant side reaction where the C-B bond is cleaved and replaced by a C-H bond, effectively destroying your starting material.[1] This process is often accelerated under basic conditions.
-
Troubleshooting Protocol:
-
Optimize the Base: The strength and type of base can dramatically influence the rate of protodeboronation.[2] If you are using a strong base like NaOH or KOH, consider switching to a milder base such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[10]
-
Anhydrous Conditions: For highly sensitive substrates, using anhydrous solvents and reagents can minimize protodeboronation, which is often water-mediated.[6]
-
Convert to a Boronic Ester: Boronic esters, such as pinacol esters (Bpin), are generally more stable towards protodeboronation than their corresponding boronic acids.[6] Consider converting your aminomethylphenylboronic acid to its pinacol ester before the coupling reaction.
-
-
-
Suboptimal Solvent and Temperature: The choice of solvent affects the solubility of reactants and the stability of the catalytic species.[11]
-
Troubleshooting Protocol:
-
Solvent Screening: Common solvent systems for Suzuki couplings include toluene, dioxane, THF, and DMF, often with a small amount of water.[12] If one system fails, systematically screen others. For aminomethylphenylboronic acids, polar aprotic solvents like DMF or dioxane are often good starting points.
-
Temperature Optimization: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition and side reactions.[13] Monitor your reaction by TLC or LC-MS to find the optimal temperature that balances reaction rate and stability.
-
-
Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low product yield.
Formation of Side Products
The presence of significant side products can complicate purification and reduce the overall yield of the desired compound.
Common Side Products and Mitigation Strategies
| Side Product | Potential Cause | Recommended Solution |
| Homocoupled Boronic Acid | - Presence of oxygen- Suboptimal catalyst system | - Ensure the reaction is thoroughly degassed and run under an inert atmosphere (N₂ or Ar).- Screen alternative palladium catalysts and ligands.[4] |
| Protodeboronated Starting Material | - Harsh basic conditions- Presence of water | - Use a milder base (e.g., K₃PO₄, Cs₂CO₃).[10]- Employ anhydrous conditions if necessary.[6]- Convert the boronic acid to a more stable ester derivative.[6] |
| Dehalogenated Aryl Halide | - Presence of protic solvents or bases that can act as hydride sources. | - Use aprotic solvents.- Select a base that is less likely to promote dehalogenation. |
Experimental Protocol to Minimize Homocoupling
-
Reaction Setup: To a Schlenk flask, add the aminomethylphenylboronic acid (1.2 equivalents), the aryl halide (1.0 equivalent), and the chosen base (e.g., K₂CO₃, 2.0 equivalents).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen at least three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent (e.g., dioxane/water mixture) via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst) under a positive pressure of inert gas.
-
Reaction Monitoring: Heat the reaction to the desired temperature and monitor its progress by TLC or LC-MS.
Catalyst Instability and Deactivation
The aminomethyl group can chelate to the palladium center, leading to the formation of inactive catalyst species.
Understanding Catalyst Deactivation
The catalytic cycle of the Suzuki coupling involves three main steps: oxidative addition, transmetalation, and reductive elimination.[14][15] The aminomethyl group can interfere with any of these steps by coordinating to the palladium atom.
Caption: The Suzuki catalytic cycle and potential points of deactivation.
Strategies to Enhance Catalyst Stability
-
Ligand Selection: Bulky, electron-rich ligands can shield the palladium center and prevent unwanted coordination from the aminomethyl group. Ligands like SPhos, XPhos, and RuPhos are often effective in these situations.
-
Amine Protection: If catalyst deactivation remains a persistent issue, consider protecting the aminomethyl group as a carbamate (e.g., Boc) or an amide. This will prevent it from coordinating to the palladium catalyst. The protecting group can then be removed in a subsequent step.
Challenges in Product Purification
The presence of the basic aminomethyl group in the product and the acidic boronic acid in the starting materials can complicate standard purification protocols.
Purification Workflow
-
Aqueous Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base (e.g., saturated NaHCO₃ solution) to remove unreacted boronic acid. Follow with a water and brine wash.
-
Acidic Extraction (for basic products): If the product is sufficiently basic, it can be extracted into an aqueous acidic solution (e.g., 1M HCl). The aqueous layer is then washed with an organic solvent to remove non-basic impurities. The pH of the aqueous layer is then adjusted to be basic, and the product is back-extracted into an organic solvent.
-
Column Chromatography: If further purification is needed, silica gel chromatography can be employed. The polarity of the eluent will need to be optimized based on the specific properties of your product. A small amount of a basic additive (e.g., triethylamine) in the eluent can sometimes improve peak shape and prevent streaking for amine-containing compounds.
-
Recrystallization: For solid products, recrystallization from a suitable solvent system can be an effective final purification step.
III. References
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - ResearchGate. Available at: --INVALID-LINK--
-
Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. Available at: --INVALID-LINK--
-
Optimizing Suzuki Coupling Reactions - CovaSyn. Available at: --INVALID-LINK--
-
Challenges In Suzuki Coupling Reaction - KCIL Chemofarbe Group. Available at: --INVALID-LINK--
-
Protodeboronation - Wikipedia. Available at: --INVALID-LINK--
-
Overcoming low yields in Suzuki coupling with functionalized boronic acids - Benchchem. Available at: --INVALID-LINK--
-
Base and solvent effects on the Suzuki coupling of p-bromoacetophenone (5) with phenylboronic acid (6) - ResearchGate. Available at: --INVALID-LINK--
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Available at: --INVALID-LINK--
-
Protodeboronation - Organic Chemistry Portal. Available at: --INVALID-LINK--
-
The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. Available at: --INVALID-LINK--
-
A Comparative Guide to a Novel Suzuki Coupling Method for 4-Aminophenylboronic Acid - Benchchem. Available at: --INVALID-LINK--
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: --INVALID-LINK--
-
Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates - Beilstein Journals. Available at: --INVALID-LINK--
-
The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst - Journal of Nanostructures. Available at: --INVALID-LINK--
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. Available at: --INVALID-LINK--
-
The effect of base, solvent, and catalyst amount on Suzuki coupling reaction between 4‐bromotoluene and phenylboronic acid - ResearchGate. Available at: --INVALID-LINK--
-
In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - NIH. Available at: --INVALID-LINK--
-
Struggling with Suzuki Reaction : r/Chempros - Reddit. Available at: --INVALID-LINK--
-
Optimization of the reaction conditions for Suzuki-Miyaura coupling of... - ResearchGate. Available at: --INVALID-LINK--
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - NIH. Available at: --INVALID-LINK--
-
Optimization of reaction conditions for the Suzuki-Miyaura coupling of... - ResearchGate. Available at: --INVALID-LINK--
-
Optimization of reaction conditions for the Suzuki-Miyaura cross-coupling of 2-iodogalactal 5 with phenylboronic acid 10a a - ResearchGate. Available at: --INVALID-LINK--
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Available at: --INVALID-LINK--
-
A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC - NIH. Available at: --INVALID-LINK--
-
Application Notes and Protocols for the Suzuki Coupling of 4-Aminophenylboronic Acid Hydrochloride - Benchchem. Available at: --INVALID-LINK--
-
Why can't I achieve good yields for this Suzuki reaction? - ResearchGate. Available at: --INVALID-LINK--
-
Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF - ResearchGate. Available at: --INVALID-LINK--
-
Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry - Reddit. Available at: --INVALID-LINK--
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. Available at: --INVALID-LINK--
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Challenges In Suzuki Coupling Reaction - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
- 8. reddit.com [reddit.com]
- 9. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. youtube.com [youtube.com]
Technical Support Center: A Guide to Preventing Self-Condensation of 2-(N-Phenylaminomethyl)phenylboronic Acid
Welcome to the technical support guide for 2-(N-Phenylaminomethyl)phenylboronic acid. This document provides researchers, scientists, and drug development professionals with in-depth guidance on a common challenge encountered with this versatile reagent: self-condensation. Our goal is to equip you with the foundational knowledge and practical troubleshooting strategies to ensure the stability and reactivity of your compound, leading to more reliable and reproducible experimental outcomes.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem
This section addresses the most common questions regarding the stability of this compound.
Q1: What is self-condensation and why does it happen to my boronic acid?
A1: Self-condensation is a dehydration reaction where three molecules of a boronic acid eliminate three molecules of water to form a stable, six-membered cyclic anhydride called a boroxine .[1][2][3] This is a reversible equilibrium process that can occur spontaneously, especially when the solid boronic acid is stored or heated.[4][5] For solid samples, what appears to be a free-flowing powder may contain a significant percentage of the trimeric boroxine.
The primary driver for this process is the removal of water. Even seemingly "dry" or anhydrous conditions can favor the formation of the boroxine, as it is an entropically favored process.[6]
Q2: How does the aminomethyl group in my specific compound affect this process?
A2: The ortho-aminomethyl group in this compound introduces a unique structural feature that can, under certain conditions, mitigate self-condensation. The nitrogen atom of the amine can form an intramolecular dative bond with the electron-deficient boron atom.[7][8] This coordination creates a five-membered ring, which stabilizes the monomeric form of the boronic acid and competes with the intermolecular condensation that leads to boroxine formation. However, this stabilization is highly dependent on the solvent and pH, and does not completely prevent boroxine formation, especially in the solid state or in non-polar solvents.[8][9]
Q3: What are the consequences of boroxine formation in my experiments?
A3: The presence of boroxine can significantly impact your results in several ways:
-
Inaccurate Stoichiometry: If you weigh out the boronic acid assuming it is 100% monomer, but a significant portion exists as the trimer, the actual molar amount of active reagent in your reaction will be lower than calculated. This can lead to incomplete reactions and lower yields.[6]
-
Reduced Reactivity: While boroxines can be reactive in many cross-coupling reactions (like Suzuki-Miyaura coupling) by hydrolyzing in situ back to the active monomer, this process depends on the reaction conditions (e.g., presence of water).[10][11] Under strictly anhydrous conditions, the boroxine may be less reactive or completely unreactive.
-
Solubility Issues: Boroxines often have different solubility profiles than their corresponding boronic acids, which can lead to heterogeneity in the reaction mixture and affect reaction kinetics.
Q4: How can I determine if my sample of this compound has self-condensed?
A4: Several analytical techniques can be used to detect the presence of boroxine:
-
NMR Spectroscopy: This is one of the most direct methods. In ¹¹B NMR spectroscopy, the monomeric boronic acid will have a different chemical shift than the boron atoms in the boroxine ring.[12] ¹H and ¹³C NMR can also show distinct or broadened peaks for the boroxine compared to the sharp signals of the pure monomer.
-
Mass Spectrometry (MS): Techniques like ESI-MS or MALDI-MS can detect the mass of the trimeric boroxine, providing clear evidence of its presence.[12][13]
-
Infrared (IR) Spectroscopy: The IR spectrum of a boroxine will differ from the boronic acid, notably in the O-H stretching region (around 3200-3600 cm⁻¹), which will be diminished or absent in the boroxine.
Part 2: Troubleshooting Guide & Prevention Protocols
This section provides practical, step-by-step solutions to specific problems arising from self-condensation.
Issue 1: My boronic acid powder is clumpy, difficult to dissolve, or gives inconsistent results in Suzuki-Miyaura coupling reactions.
-
Underlying Cause: This strongly suggests significant boroxine formation in your solid sample. The boroxine is in equilibrium with the boronic acid, but its hydrolysis back to the active monomer may be slow or incomplete under your specific reaction conditions.
-
Solution: Pre-treatment to Break the Boroxine The boroxine-monomer equilibrium can be shifted back toward the active monomer by hydrolysis.
-
Dissolve the boronic acid sample in a suitable polar, protic solvent (e.g., a mixture of dioxane and water or THF and water).
-
Add the aqueous base (e.g., K₂CO₃, K₃PO₄) that will be used in the Suzuki reaction.
-
Stir the mixture at room temperature for 15-30 minutes before adding the palladium catalyst and aryl halide.
-
This pre-stirring step allows the base and water to hydrolyze the boroxine back to the boronic acid, ensuring the active monomer is present at the start of the catalytic cycle.
-
Issue 2: I need to perform a reaction under strictly anhydrous conditions where in situ hydrolysis is not possible.
-
Underlying Cause: In the absence of water, the boroxine will not convert back to the monomeric boronic acid and will likely be unreactive.
-
Solution: Derivatization to a Stable Boronate Ester To ensure stability and reactivity under anhydrous conditions, the boronic acid can be converted into a more stable derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate.[3][10][14] MIDA boronates are exceptionally stable to air and moisture, making them excellent for long-term storage and for reactions requiring the slow release of the boronic acid.[14]
Protocol: Formation of a MIDA Boronate Ester
-
Suspend the this compound (1.0 equiv) and N-methyliminodiacetic acid (1.1 equiv) in a suitable solvent like DMSO or DMF.
-
Heat the mixture (e.g., to 80-100 °C) with stirring and remove water as it forms, either by azeotropic distillation (if using a solvent like toluene) or by applying a vacuum.
-
Monitor the reaction by an appropriate method (e.g., TLC, LC-MS) until completion.
-
The resulting MIDA boronate is typically a crystalline solid that can be isolated by filtration and is stable for long-term storage on the benchtop.[14] It can then be used directly in cross-coupling reactions where a base like K₃PO₄ in aqueous dioxane will facilitate the slow release of the active boronic acid.[14]
-
Issue 3: How should I properly store my this compound to minimize degradation?
-
Underlying Cause: Improper storage accelerates the dehydration process, leading to boroxine formation, as well as potential oxidative degradation and protodeboronation (cleavage of the C-B bond).[3][15]
-
Solution: Optimal Storage Practices Adherence to strict storage protocols is critical for maintaining the integrity of your boronic acid.
| Parameter | Short-Term Storage (Days-Weeks) | Long-Term Storage (Months-Years) | Rationale |
| Temperature | 2-8 °C (Refrigerated) | -20 °C (Frozen) | Reduces the rate of thermal dehydration and other decomposition pathways.[16] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Inert Gas (Argon or Nitrogen) | Minimizes exposure to atmospheric moisture and oxygen, preventing hydrolysis and oxidation.[15] |
| Container | Tightly sealed vial with a PTFE-lined cap | Tightly sealed vial, potentially sealed with paraffin film | Prevents ingress of moisture and air.[16] |
| Light | Amber vial or stored in the dark | Amber vial or stored in the dark | Protects against potential light-induced degradation pathways. |
Part 3: Visualization of Key Concepts
To better illustrate the chemical principles discussed, the following diagrams outline the self-condensation equilibrium and the unique stabilizing feature of your compound.
Caption: Equilibrium between the monomeric boronic acid and its trimeric boroxine.
Caption: Competing pathways: intramolecular stabilization vs. intermolecular condensation.
References
- 1. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 2. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. researchgate.net [researchgate.net]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. Probing intramolecular B-N interactions in ortho-aminomethyl arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Yoneda Labs [yonedalabs.com]
- 11. reddit.com [reddit.com]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. laballey.com [laballey.com]
Technical Support Center: A Guide to Troubleshooting Phenylboronic Acid-Based Fluorescent Sensors
Welcome to the technical support center for phenylboronic acid (PBA) based fluorescent sensors. This guide is designed for researchers, scientists, and drug development professionals who are leveraging this powerful technology for analyte detection. My goal is to move beyond simple checklists and provide you with the causal reasoning behind common experimental hurdles, empowering you to diagnose and resolve issues with confidence. We will explore the core mechanics of PBA sensors and then dive into a systematic, issue-based troubleshooting guide.
Part 1: Understanding the Foundation - The Sensing Mechanism
Before troubleshooting, it's critical to understand the chemistry that drives your sensor. Low sensitivity is often a direct result of unfavorable conditions for the core sensing mechanism.
Question: How do phenylboronic acid (PBA) sensors actually detect analytes like saccharides?
Answer: The functionality of a PBA sensor hinges on a reversible covalent interaction. The boronic acid moiety acts as a Lewis acid that can bind with molecules containing 1,2- or 1,3-cis-diols, such as carbohydrates.[1][2][3] This process is fundamentally pH-dependent.
-
The pH-Dependent Equilibrium: The boron atom in a PBA exists in equilibrium between two states: a trigonal planar (sp²) neutral form and a tetrahedral (sp³) anionic form.[1][4] The trigonal form has a low affinity for diols. The tetrahedral boronate anion is the active state for sensing.
-
Analyte Binding: When a target analyte with a cis-diol group is present, it preferentially binds to the tetrahedral form, forming a stable cyclic ester.[4] This binding event shifts the equilibrium, consuming the tetrahedral form.
-
Fluorescence Modulation: The PBA is linked to a fluorophore. The binding event alters the electronic environment around this fluorophore, causing a detectable change in its fluorescence. Common mechanisms for this change include:
-
Photoinduced Electron Transfer (PET): In the "off" state, a nearby group (often a tertiary amine) quenches the fluorophore's excitement through electron transfer. Binding the analyte disrupts this quenching process, "turning on" fluorescence.[5]
-
Intramolecular Charge Transfer (ICT): Analyte binding can change the electron-donating or -withdrawing properties of the boronic acid group, altering the charge distribution in the excited state of the fluorophore and shifting the emission wavelength or intensity.[1]
-
This entire process is reversible, allowing for dynamic measurement of analyte concentration.
Caption: PBA sensing mechanism relies on a pH-dependent equilibrium.
Part 2: Systematic Troubleshooting Guide
Let's address the most common problem: low sensitivity. We will approach this by diagnosing specific symptoms.
Symptom 1: Weak or Non-Existent Fluorescent Signal
This is the most frequent issue, where the addition of the analyte produces a minimal or undetectable change in fluorescence.
Question: I've added my analyte, but the fluorescence isn't changing. What is the most likely cause?
Answer: The most common culprit is a suboptimal reaction pH. The pKa of your PBA sensor dictates the pH at which it will be most responsive. For efficient binding, the experimental pH should be at or slightly above the pKa of the boronic acid group to ensure a sufficient population of the active tetrahedral anionic form.[4][6]
Troubleshooting Protocol: pH Optimization
-
Determine Sensor pKa: Find the pKa of your specific PBA sensor from the literature or manufacturer's data sheet. If unavailable, you must determine it empirically.
-
Prepare a Buffer Series: Prepare a series of buffers (e.g., 50 mM phosphate or HEPES) spanning a range of pH units around the expected pKa (e.g., from pH 6.0 to 9.0 in 0.5 pH unit increments).
-
Assay Execution: Set up parallel assays. In each tube/well, add your sensor at its working concentration to a different pH buffer.
-
Measurement: Measure the baseline fluorescence (F₀) for each pH.
-
Analyte Addition: Add a fixed, saturating concentration of your target analyte to each sample.
-
Final Measurement: After incubation, measure the final fluorescence (F).
-
Analysis: Plot the fluorescence change (F/F₀) versus pH. The pH that gives the maximum response is your optimal pH.
Question: My pH is optimized, but the signal is still weak. What should I investigate next?
Answer: The next logical step is to evaluate your sensor and analyte concentrations. The relationship between concentration and signal is not always linear. Too little sensor results in a weak signal, while too much can cause self-quenching or inner filter effects.[7]
Troubleshooting Protocol: Sensor and Analyte Titration
-
Sensor Titration:
-
Set up a series of reactions at the optimal pH.
-
Keep the analyte concentration constant (at a level expected to give a mid-range response).
-
Vary the sensor concentration across a wide range (e.g., from nanomolar to micromolar).
-
Plot the fluorescence signal against the sensor concentration to find the range that provides the best signal-to-noise ratio without saturation.
-
-
Analyte Titration (Dose-Response Curve):
-
Set up a series of reactions at the optimal pH and optimal sensor concentration.
-
Vary the analyte concentration from zero to a level expected to cause saturation.
-
Plot the fluorescence response (F/F₀) against the analyte concentration. This will give you the dynamic range of your assay and the limit of detection (LOD).
-
Example Titration Data Summary
| Sensor Conc. (nM) | Analyte Conc. (µM) | Baseline Fluorescence (RFU) | Final Fluorescence (RFU) | Signal-to-Background (F/F₀) |
| 50 | 100 | 1500 | 2250 | 1.5 |
| 100 | 100 | 3100 | 9300 | 3.0 |
| 200 | 100 | 6000 | 15000 | 2.5 |
| 500 | 100 | 14500 | 29000 | 2.0 (Potential quenching) |
This table illustrates how an optimal sensor concentration (100 nM in this hypothetical case) yields the best signal response.
Question: I've optimized pH and concentrations, but my signal is fundamentally low. Could my sensor itself be the problem?
Answer: Yes. The intrinsic photophysical properties of the sensor, specifically its fluorescence quantum yield (ΦF), dictate its maximum possible brightness.[8][9] A sensor with a low quantum yield will never produce a strong signal. Furthermore, the sensor may be susceptible to photobleaching—the irreversible photochemical destruction of the fluorophore upon exposure to excitation light.[10][11]
Troubleshooting Protocol: Assessing Photostability
-
Prepare Sample: Prepare a sample of your sensor at its working concentration and optimal pH.
-
Continuous Measurement: Place the sample in a spectrofluorometer or on a microscope stage.
-
Expose and Record: Continuously expose the sample to the excitation light source at the intensity you would use for your experiment. Record the fluorescence emission at regular intervals (e.g., every 30 seconds) for an extended period (e.g., 10-15 minutes).
-
Analyze: Plot the fluorescence intensity versus time. A rapid decay in signal indicates significant photobleaching.
-
Mitigation: If photobleaching is observed, you must reduce the impact of the excitation light.
-
Reduce excitation light intensity using neutral density filters.[10][12]
-
Minimize exposure time by taking measurements quickly.[13]
-
Incorporate commercially available antifade reagents into your buffer system if compatible.[10][12]
-
If the issue persists, you may need to select a different sensor known for higher photostability.[13]
-
Symptom 2: High Background Fluorescence
High background signal can mask the specific signal from analyte binding, effectively lowering the sensitivity (signal-to-background ratio).
Question: My baseline fluorescence (before adding analyte) is extremely high. Why is this happening?
Answer: High background can stem from several sources. The most common are excessively high sensor concentration, sensor aggregation, or fluorescence from components in your sample matrix.
-
High Sensor Concentration: This is the simplest explanation. Refer back to the sensor titration protocol and ensure you are not using an excessive amount.
-
Sensor Aggregation: At high concentrations, some PBA sensors can aggregate, leading to changes in fluorescence properties and light scattering that appear as high background.[1]
-
Matrix Autofluorescence: Biological samples (e.g., cell media, plasma) often contain endogenous fluorescent molecules (like NADH, riboflavins) that contribute to the background.
Troubleshooting Protocol: Diagnosing High Background
-
Run a "Buffer Blank": Measure the fluorescence of your buffer solution alone to ensure it is not contaminated.
-
Run a "Sample Matrix Blank": If using a biological sample, measure the fluorescence of the sample matrix without the PBA sensor. This will quantify the autofluorescence. This value should be subtracted from your experimental measurements.
-
Check for Aggregation: Measure the absorption or excitation spectrum of your sensor. Aggregation can sometimes cause a change in the spectral shape or the appearance of light scattering (a slowly rising baseline at longer wavelengths). Diluting the sensor should resolve aggregation-related background.
Symptom 3: Poor Reproducibility and Inconsistent Results
Inconsistent data from well to well or day to day can invalidate your entire experiment.
Question: Why are my results so variable between experiments?
Answer: The primary drivers of poor reproducibility are often environmental sensitivity and interfering substances.
-
Environmental Sensitivity: As established, PBA sensors are highly sensitive to pH. Small, uncalibrated drifts in your buffer pH from day to day can cause significant changes in sensor response. Temperature fluctuations can also affect binding kinetics and fluorescence.
-
Interfering Substances: Your sample may contain other molecules that can interact with the PBA sensor. Other diol-containing compounds (e.g., fructose, lactate in biological fluids) can act as competitive binders.[6][14] Certain anions, like fluoride, are also known to interact with boronic acids.[1]
Caption: A logical workflow for troubleshooting low sensor sensitivity.
Troubleshooting Protocol: Interference Study
-
Identify Potential Interferents: Based on your sample composition, list potential competing molecules (e.g., other sugars, buffer components, etc.).
-
Set Up Control Reactions: Prepare your standard assay with an intermediate concentration of your target analyte that gives a clear signal.
-
Spike with Interferents: To parallel reactions, add each potential interfering substance at a physiologically or experimentally relevant concentration.
-
Measure and Compare: Measure the fluorescence signal in the presence of the interferent and compare it to your control reaction. A significant decrease in signal indicates competitive binding.
-
Mitigation: If interference is confirmed, you may need to implement sample purification steps (e.g., dialysis, filtration) or switch to a more selective di-boronic acid sensor, which can offer higher affinity and selectivity for specific target molecules.[1]
By systematically working through these potential issues, you can effectively diagnose the root cause of low sensitivity in your PBA sensor experiments and develop a robust, reliable assay.
References
- 1. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04503H [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels | MDPI [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Glucose Sensing with Phenylboronic Acid Functionalized Hydrogel-Based Optical Diffusers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jnsparrowchemical.com [jnsparrowchemical.com]
- 8. Boronic acid fluorescent sensors for monosaccharide signaling based on the 6-methoxyquinolinium heterocyclic nucleus: progress toward noninvasive and continuous glucose monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Molecular Expressions Microscopy Primer: Fluorescence - Photobleaching - Interactive Tutorial [micro.magnet.fsu.edu]
- 11. Bleaching‐Resistant Super‐Resolution Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 13. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - KR [thermofisher.com]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of Reaction Time for Boronate Ester Formation
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who utilize boronate esters in their synthetic workflows. Boronate esters are pivotal intermediates, particularly for Suzuki-Miyaura cross-coupling reactions, but their formation can be a source of significant variability in reaction outcomes.[1] The optimization of reaction time is not merely about speed; it's about achieving a balance between reaction completion, yield, and the prevention of side products.
This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios to help you streamline your experiments and achieve consistent, efficient results.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is a typical reaction time for boronate ester formation?
There is no single "typical" reaction time. The formation of a boronate ester is a reversible condensation reaction between a boronic acid and a diol, and the time to reach equilibrium can range from minutes to over 24 hours. The rate is highly dependent on several factors, including the substrates' reactivity, solvent, temperature, and the method used for water removal. For common substrates like phenylboronic acid and pinacol in a solvent like toluene with azeotropic water removal, reactions are often complete within 2-4 hours at reflux. However, sterically hindered substrates or less efficient dehydration methods can significantly extend this timeframe.[2]
Q2: What are the primary factors that control the reaction rate?
The reaction rate is governed by the kinetics and the position of the equilibrium. The key factors you can control are:
-
Water Removal: This is the most critical factor. Boronate ester formation is a dehydration reaction that releases one or two molecules of water.[3] According to Le Châtelier's principle, the continuous removal of water is essential to drive the reaction forward and achieve high conversion in a reasonable timeframe.
-
Temperature: Higher temperatures generally increase the reaction rate. For many setups, the reaction is run at the reflux temperature of the chosen solvent to maximize the rate and facilitate azeotropic water removal.
-
Substrate Sterics & Electronics: Steric hindrance on either the boronic acid or the diol can significantly slow down the reaction.[2][4] Electron-withdrawing groups on the boronic acid can increase its Lewis acidity, potentially speeding up the initial association with the diol.[5]
-
Catalysis: While many boronate esterifications proceed without a catalyst, both acid and base catalysis can accelerate the reaction by activating the boronic acid or the diol.[6]
-
Solvent: The choice of solvent impacts reaction temperature (reflux) and the efficiency of azeotropic water removal. Aprotic solvents like toluene, benzene, or THF are common.
Q3: My boronic acid is forming a white precipitate before the diol is added. What is it?
This is almost certainly the boroxine, a cyclic trimer of the boronic acid.[7] This occurs when three boronic acid molecules condense, releasing three molecules of water. Boroxine formation is a reversible, entropically driven process that is favored in non-polar solvents and by the removal of water.[7][8][9] While it can compete with ester formation, the equilibrium will shift towards the desired boronate ester once the diol is added and the reaction proceeds, especially with efficient water removal.[7][10]
Part 2: Troubleshooting Guide: Slow or Incomplete Reactions
This section addresses the most common issue in boronate ester synthesis: reactions that fail to reach completion in a timely manner.
Problem: My reaction has been running for hours (or overnight) and TLC/LC-MS analysis shows a significant amount of starting boronic acid remaining.
This is a classic symptom of an equilibrium problem or slow kinetics. The following guide will walk you through diagnosing and solving the root cause.
Logical Troubleshooting Workflow
Here is a decision-making workflow to systematically address the issue.
Caption: Troubleshooting workflow for slow boronate ester formation.
Detailed Troubleshooting Q&A
Q: How can I be sure my water removal method is working effectively?
A: The efficiency of water removal is the leading cause of slow reactions.
-
For Azeotropic Removal (Dean-Stark Apparatus):
-
Causality: A Dean-Stark trap works by co-distilling water with an immiscible, higher-boiling solvent (like toluene). The vapor condenses, and the denser water separates, falling to the bottom of the trap while the solvent returns to the reaction flask. If you don't see water collecting, the system isn't working.
-
Troubleshooting Steps:
-
Check for Collection: Are you visibly seeing a separate water layer collecting in the arm of the trap? For a 1 mmol scale reaction, you should expect to collect approximately 36 µL of water.
-
Ensure Vigorous Reflux: The reflux rate must be high enough to carry water vapor into the condenser. If the heating is too gentle, the azeotrope won't effectively distill.
-
Use the Right Solvent: The solvent must form an azeotrope with water. Toluene and benzene are excellent choices. Dichloromethane (DCM) and THF are less effective for azeotropic removal due to their lower boiling points.
-
Pre-fill the Trap: Before starting, fill the trap with the reaction solvent so that condensed water can displace it back into the flask.
-
-
-
For Chemical Dehydrating Agents (Molecular Sieves, MgSO₄):
-
Causality: These agents physically sequester water from the reaction medium. Their capacity and activation state are critical.
-
Troubleshooting Steps:
-
Activate Your Sieves: Molecular sieves (3Å or 4Å) must be freshly activated by heating them under high vacuum (e.g., in a flask with a heat gun or in a vacuum oven at >200 °C) and backfilling with an inert gas. Sieves stored on the bench will quickly become saturated with atmospheric moisture.
-
Use Sufficient Quantity: A rule of thumb is to use a significant weight excess relative to the theoretical water produced (e.g., 100-200 mg per 1 mmol of reaction).
-
Consider the Pore Size: Use 3Å sieves if your alcohol or diol is small enough to enter the pores of 4Å sieves.
-
-
| Dehydration Method | Pros | Cons | Typical Reaction Time |
| Azeotropic (Dean-Stark) | Highly efficient; continuous removal. | Requires higher temperatures (reflux); more complex setup. | 1-6 hours |
| Molecular Sieves | Simple setup; can be used at various temperatures. | Can be inefficient if not properly activated; finite capacity. | 4-24 hours |
| Anhydrous MgSO₄/Na₂SO₄ | Inexpensive and simple. | Lower water-absorbing capacity; less efficient than sieves. | 12-48 hours |
Q: My substrates are very bulky. How can I speed up the reaction?
A: Steric hindrance dramatically slows the rate of esterification. [2]
-
Causality: Large, bulky groups near the boronic acid or on the diol physically obstruct the approach of the reacting partners, increasing the activation energy of the reaction. For example, forming a pinacol ester from 2,6-dimethylphenylboronic acid is significantly slower than from phenylboronic acid.
-
Solutions:
-
Increase Thermal Energy: The most straightforward approach is to increase the reaction temperature. If you are using THF (boiling point ~66 °C), switch to a higher-boiling solvent like toluene (b.p. ~111 °C) or even xylene (b.p. ~140 °C). This provides the molecules with more kinetic energy to overcome the steric barrier.
-
Prolong Reaction Time: Accept that the reaction will be slow and plan for an extended reaction time (e.g., 24-48 hours), ensuring your setup is stable for long-term heating.
-
Consider Catalysis: Acid catalysis can protonate a diol hydroxyl group, making it a better leaving group and accelerating the reaction. A catalytic amount of trifluoroacetic acid (TFA) or camphorsulfonic acid (CSA) can be effective.[6]
-
Q: I'm not using a catalyst. Should I be?
A: For many simple boronate esters, catalysis is unnecessary. However, for challenging substrates, it can be a powerful tool.
-
Causality: The boron atom is a Lewis acid, and the reaction proceeds via nucleophilic attack of a diol oxygen onto the boron center.[4] Catalysts can accelerate this process.
-
Acid Catalysis: An acid can protonate the boronic acid's hydroxyl group, making it a better leaving group (water).
-
Base Catalysis: A Lewis base can coordinate to the boron atom, increasing its nucleophilicity and facilitating the reaction. However, this is less common in standard esterification.
-
-
When to Use a Catalyst:
-
When dealing with sterically hindered substrates.
-
When using electron-rich boronic acids that are less Lewis acidic.
-
When a lower reaction temperature is required to prevent degradation of sensitive functional groups.
-
Part 3: Protocols & Methodologies
Protocol 1: General Procedure for Boronate Ester Formation via Azeotropic Distillation
This protocol is a robust starting point for the synthesis of pinacol boronate esters.
-
Setup:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a Dean-Stark trap, add the boronic acid (1.0 equiv).
-
Add the diol (e.g., pinacol, 1.1-1.2 equiv).
-
Fill the Dean-Stark trap with the chosen solvent (e.g., toluene).
-
-
Reaction:
-
Add the solvent (concentration typically 0.1-0.5 M).
-
Flush the system with an inert gas (Argon or Nitrogen).
-
Heat the mixture to a vigorous reflux.
-
-
Monitoring:
-
Monitor the reaction progress by observing water collection in the Dean-Stark trap.
-
Confirm completion by taking aliquots for analysis by TLC, GC-MS, or ¹H NMR. The disappearance of the boronic acid starting material is a key indicator.
-
-
Workup:
-
Once the reaction is complete, cool the flask to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude boronate ester can often be used directly in the next step or purified by column chromatography or recrystallization.[11]
-
Protocol 2: Boronate Ester Formation Using Molecular Sieves
This protocol is useful for reactions that are sensitive to high temperatures.
-
Setup:
-
To a flame-dried round-bottom flask with a stir bar, add freshly activated 4Å molecular sieves (approx. 200 mg per 1 mmol of boronic acid).
-
Add the boronic acid (1.0 equiv) and the diol (1.1-1.2 equiv).
-
-
Reaction:
-
Add an anhydrous solvent (e.g., THF, DCM, or Toluene).
-
Stir the reaction mixture under an inert atmosphere at the desired temperature (can range from room temperature to reflux).
-
-
Monitoring & Workup:
-
Monitor the reaction as described in Protocol 1. Note that reactions with molecular sieves are often significantly slower than azeotropic methods.
-
Once complete, filter the reaction mixture to remove the molecular sieves, washing the sieves with additional solvent.
-
Remove the solvent from the filtrate under reduced pressure.
-
Mechanism Visualization
The following diagram illustrates the fundamental equilibrium involved in boronate ester formation and the critical role of water removal.
Caption: Equilibrium of boronate ester formation and hydrolysis.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
Technical Support Center: Enhancing Regioselectivity in Reactions with Aminomethylphenylboronic Acid
Welcome to our dedicated technical support center for researchers, chemists, and drug development professionals working with aminomethylphenylboronic acids. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the regioselectivity of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction.[1][2] Our goal is to equip you with the knowledge to diagnose and resolve common experimental challenges, ultimately leading to higher yields and purities of your target molecules.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing explanations for the underlying causes and actionable solutions.
Issue 1: Poor Regioselectivity with meta-Aminomethylphenylboronic Acid
Question: My Suzuki-Miyaura coupling reaction with meta-aminomethylphenylboronic acid and a polyhalogenated aryl partner is yielding a mixture of regioisomers. How can I favor substitution at a specific position?
Answer: This is a common challenge. The aminomethyl group is an activating, ortho, para-director due to its electron-donating nature.[3][4] However, in the case of the meta-isomer, this directing effect can lead to a mixture of products when multiple reactive sites are available on your coupling partner. To improve regioselectivity, a systematic optimization of your reaction conditions is necessary.
Underlying Principles: Regioselectivity in Suzuki-Miyaura coupling is a delicate balance of electronic effects, steric hindrance, and the specific catalytic system employed.[1][5] The choice of catalyst, ligand, base, and solvent can significantly influence which site on your aryl halide partner reacts preferentially.[6][7][8][9][10]
Troubleshooting Protocol:
-
Ligand Screening: The ligand bound to the palladium catalyst is a primary determinant of regioselectivity.[8][9]
-
Rationale: Bulky ligands can sterically hinder approach to certain positions on the aryl halide, thereby favoring reaction at less hindered sites. Electron-rich ligands can increase the catalyst's reactivity, which may be beneficial for less reactive halides.[1]
-
Actionable Steps:
-
Start with a common ligand like triphenylphosphine (PPh₃).
-
If selectivity is poor, switch to a bulkier ligand such as tri(tert-butyl)phosphine (P(t-Bu)₃) or a biarylphosphine ligand like SPhos or XPhos.[11]
-
Screen a panel of ligands to identify the optimal choice for your specific substrate combination.
-
-
-
Base Selection: The base plays a crucial role in the transmetalation step of the catalytic cycle.[11]
-
Rationale: The strength and nature of the base can influence the rate of boronic acid activation and the overall reaction kinetics.
-
Actionable Steps:
-
-
Solvent Optimization: The solvent can influence catalyst stability, substrate solubility, and the stabilization of transition states.[10][13]
-
Rationale: A solvent system that ensures all components remain in solution is crucial. The polarity of the solvent can also impact the catalytic cycle.
-
Actionable Steps:
-
Data Summary Table: Starting Points for Optimization
| Parameter | Condition 1 (Standard) | Condition 2 (Alternative) | Condition 3 (For Challenging Cases) |
| Catalyst | Pd(PPh₃)₄ | Pd(OAc)₂ | Palladacycle Precatalyst[1] |
| Ligand | PPh₃ | PCy₃ | SPhos or XPhos[11] |
| Base | K₂CO₃[6][7] | Cs₂CO₃[12] | K₃PO₄ |
| Solvent | Toluene/H₂O | Dioxane/H₂O | THF/H₂O[14] |
| Temperature | 80-100 °C | 70 °C | 110 °C (reflux) |
Issue 2: Self-Coupling and Protodeboronation Side Reactions
Question: I am observing significant amounts of homocoupling product from my aminomethylphenylboronic acid and/or loss of the boronic acid group (protodeboronation). How can I minimize these side reactions?
Answer: Homocoupling and protodeboronation are common side reactions in Suzuki-Miyaura couplings. They are often exacerbated by the presence of oxygen, high temperatures, or suboptimal base/solvent combinations.
Underlying Principles:
-
Homocoupling: This side reaction is often promoted by the presence of oxygen, which can lead to oxidative coupling of the boronic acid.
-
Protodeboronation: This involves the cleavage of the C-B bond and its replacement with a C-H bond. It can be catalyzed by the palladium catalyst or promoted by certain bases and protic solvents, especially at elevated temperatures.
Troubleshooting Protocol:
-
Ensure Inert Atmosphere:
-
Rationale: Rigorously excluding oxygen is critical to prevent homocoupling.
-
Actionable Steps:
-
Degas all solvents (including water) by sparging with an inert gas (argon or nitrogen) for at least 30 minutes.
-
Assemble your reaction under a positive pressure of inert gas.
-
-
-
Protect the Boronic Acid:
-
Rationale: Converting the boronic acid to a more stable boronate ester can reduce the rates of both homocoupling and protodeboronation.[16]
-
Actionable Steps:
-
-
Modify Reaction Conditions:
-
Rationale: Harsher conditions can promote side reactions.
-
Actionable Steps:
-
Lower the reaction temperature.[15]
-
Use the mildest effective base.
-
Minimize reaction time. Monitor the reaction by TLC or LC-MS and quench it as soon as the starting material is consumed.
-
-
Workflow for Minimizing Side Reactions
Caption: Troubleshooting workflow for side reactions.
Section 2: Frequently Asked Questions (FAQs)
Q1: How does the position of the aminomethyl group (ortho, meta, or para) affect regioselectivity?
A1: The position of the aminomethyl group has a significant electronic influence on the phenyl ring and can also participate in intramolecular interactions.
-
ortho-Aminomethylphenylboronic Acid: The proximity of the amino group to the boronic acid can lead to an intramolecular B-N dative bond, especially in aprotic solvents.[19] This interaction can modulate the reactivity of the boronic acid. The ortho position can also create steric hindrance, potentially influencing the regioselectivity of the coupling partner. In some cases, the nitrogen can act as a chelating group with the palladium catalyst, directing the reaction.[20][21]
-
meta-Aminomethylphenylboronic Acid: The aminomethyl group acts as a meta-deactivating group in terms of electrophilic aromatic substitution, but for cross-coupling, its electron-donating inductive effect still influences the boronic acid's reactivity.[22][23] Its directing effect is primarily on the phenylboronic acid ring itself, but it does not sterically encumber the reaction site as much as the ortho isomer.
-
para-Aminomethylphenylboronic Acid: The aminomethyl group is in a position to exert its maximum electron-donating effect through resonance, which can increase the nucleophilicity of the boronic acid. This isomer is sterically unhindered at the reaction site.
Caption: Influence of isomer position on reactivity.
Q2: Should I protect the amino group in aminomethylphenylboronic acid?
A2: In many cases, protection of the primary or secondary amine is not necessary for Suzuki-Miyaura coupling. However, there are situations where it is advisable:
-
Incompatible Reagents: If your reaction mixture contains electrophiles that can react with the amine (e.g., acyl chlorides).
-
Basicity Issues: The basicity of the amine can potentially interfere with the reaction, for instance, by coordinating to the palladium catalyst.
-
Improving Solubility: Protecting groups can alter the solubility profile of the boronic acid, which might be beneficial.
Common protecting groups for amines that are stable under Suzuki conditions include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl).
Q3: What is the best catalyst system for reactions involving aminomethylphenylboronic acids?
A3: There is no single "best" catalyst system, as the optimal choice is highly dependent on the specific substrates being coupled.[24] However, a good starting point for many applications is a palladium(II) precatalyst like Pd(OAc)₂ or a palladium(0) source like Pd₂(dba)₃, combined with a phosphine ligand.[11]
General Catalyst/Ligand Selection Strategy:
-
Start Simple: For electron-rich aryl halides, a simple system like Pd(PPh₃)₄ may be sufficient.
-
Increase Activity for Less Reactive Halides: For aryl chlorides or sterically hindered substrates, more active catalysts are needed. Systems based on bulky, electron-rich biarylphosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) are often highly effective.[1][11]
-
Consider Precatalysts: Modern palladium precatalysts (e.g., G3 or G4 palladacycles) offer improved stability and reliability in generating the active catalytic species.[25]
Q4: How does temperature affect the regioselectivity of my reaction?
A4: Temperature is a critical parameter that can influence both reaction rate and selectivity.[15]
-
Higher Temperatures: Generally increase the reaction rate. However, they can also lead to a decrease in selectivity, as the energy difference between the transition states leading to different regioisomers becomes less significant. High temperatures can also promote side reactions like protodeboronation.
-
Lower Temperatures: May improve selectivity but can lead to sluggish or incomplete reactions.
It is often best to start at a moderate temperature (e.g., 80 °C) and adjust based on the observed reactivity and selectivity.[6]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Ligand-Induced Regioselectivity in Metal-Catalyzed Aryne Reactions Using Borylaryl Triflates as Aryne Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions - HEIA-FR [heia-fr.ch]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
- 17. Protecting group-free, selective cross-coupling of alkyltrifluoroborates with borylated aryl bromides via photoredox/nickel dual catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 23. masterorganicchemistry.com [masterorganicchemistry.com]
- 24. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
- 25. reddit.com [reddit.com]
Technical Support Center: Purification of 2-(N-Phenylaminomethyl)phenylboronic Acid
Welcome to the technical support guide for the purification of crude 2-(N-Phenylaminomethyl)phenylboronic acid (CAS 327096-48-0). This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this valuable building block in high purity. Due to its unique amphoteric nature—possessing both a basic secondary amine and an acidic boronic acid moiety—standard purification protocols often fail, leading to low yields, product degradation, or persistent impurities.
This guide provides field-proven troubleshooting advice and detailed protocols to navigate these complexities, ensuring you can achieve the desired purity for your downstream applications, such as Suzuki-Miyaura cross-coupling reactions.
Section 1: Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the purification of this compound in a direct question-and-answer format.
Q1: What are the most likely impurities in my crude reaction mixture?
A1: The impurity profile of your crude material is highly dependent on the synthetic route employed. However, for typical syntheses involving the reductive amination of 2-formylphenylboronic acid or substitution reactions on a 2-(halomethyl)phenylboronic acid derivative, you should anticipate the following:
-
Unreacted Starting Materials: Residual 2-formylphenylboronic acid, aniline, or the corresponding halide precursor.
-
Boroxine: The trimeric anhydride of the boronic acid, formed by intermolecular dehydration. This is a very common impurity for boronic acids, often facilitated by heat or azeotropic removal of water.[1]
-
Homocoupled Byproducts: Small amounts of biphenyl species arising from side reactions.
-
De-boronated Species: Protodeboronation can occur under harsh acidic or basic conditions, replacing the B(OH)₂ group with a hydrogen atom.
-
Oxidized Impurities: Boronic acids can be susceptible to oxidation, especially at physiological pH.[2]
Q2: I ran a column on silica gel, but my compound either streaked badly on the TLC plate or I recovered almost nothing. What went wrong?
A2: This is the most common pitfall. The issue stems from the dual nature of your molecule:
-
Acid-Base Interactions: Standard silica gel is acidic (pKa ≈ 4-5). The basic secondary amine in your molecule (pKa likely around 4-5) will strongly and often irreversibly bind to the silica surface. This leads to significant streaking on TLC plates and very poor recovery from column chromatography.[3]
-
Decomposition: The prolonged contact with the acidic silica surface can promote decomposition and the formation of boroxines.
Solution:
-
Avoid Standard Silica Gel: It is generally not the recommended stationary phase.
-
Use Neutral Alumina: If chromatography is necessary, neutral alumina is a better choice as it minimizes the strong acidic interaction.[3]
-
Modified Mobile Phase: If you must use silica, you can try to suppress the strong interaction by modifying your eluent. Adding a small amount of a competitive base like triethylamine (0.5-1%) or an acid like acetic acid (0.5-1%) to your mobile phase can sometimes improve chromatography.[3]
-
Boric Acid Impregnated Silica: For challenging separations of boronic acid esters, silica gel impregnated with boric acid has been shown to be effective, though this is a more advanced technique.[4]
Q3: My product oiled out and refuses to crystallize. How can I obtain a solid?
A3: An oily product is typically due to persistent impurities or residual solvent.
-
Step 1: Remove Solvents: Ensure all solvents are rigorously removed under high vacuum, possibly with gentle heating if the compound is stable.
-
Step 2: Trituration: Attempt to induce crystallization by trituration. This involves stirring the oil vigorously with a solvent in which the product is insoluble but the impurities are soluble. Hexanes or diethyl ether are good starting points.[3]
-
Step 3: Salt Formation: Since your compound has a basic nitrogen, you can convert it to a salt, which is often more crystalline. Dissolve the crude oil in a minimal amount of a solvent like diethyl ether or ethyl acetate and add a solution of HCl in ether or dioxane. The resulting hydrochloride salt may precipitate as a crystalline solid.[5] This salt can then be used directly or neutralized carefully to recover the free base.
Q4: My yield is extremely low after performing an aqueous workup. Where is my product going?
A4: The amphoteric nature of your compound is the culprit. It can exist in different charged states depending on the pH, which dramatically affects its solubility.
-
At Low pH (e.g., pH < 2): The amine is protonated (-NH₂⁺-), making the molecule a positively charged salt that is highly soluble in the aqueous layer.
-
At High pH (e.g., pH > 10): The boronic acid is deprotonated to form a negatively charged boronate salt (-B(OH)₃⁻), which is also soluble in the aqueous layer.
-
At Intermediate pH: The molecule exists as a neutral species or a zwitterion. Its lowest solubility will be at or near its isoelectric point (pI).
If you wash your organic layer with an acidic or basic solution without carefully controlling the final pH, you are likely extracting your product into the aqueous phase. The key is to use pH to your advantage, as detailed in the Acid-Base Extraction protocol below.
Section 2: Purification Strategy and Workflow
A logical approach is crucial for efficiently purifying this molecule. The following workflow diagram outlines a decision-making process based on initial analysis of the crude material.
Caption: Decision workflow for selecting the optimal purification technique.
Section 3: Detailed Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This is the most robust and highly recommended method for this specific compound. It leverages the amphoteric properties to cleanly separate it from neutral, strictly acidic, or strictly basic impurities.[6][7][8]
Principle: The target compound is first protonated with acid to become water-soluble, allowing for its extraction away from neutral organic impurities. Then, the pH of the aqueous layer is carefully adjusted to the compound's isoelectric point, causing it to precipitate in pure form, leaving water-soluble salts behind.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude material (e.g., 5.0 g) in a suitable organic solvent like ethyl acetate or diethyl ether (100 mL). Some insoluble material (like inorganic salts) may remain.
-
Acidic Wash (Removal of Basic Impurities): Transfer the solution to a separatory funnel. Extract with 1 M HCl (2 x 50 mL). This step is optional but useful if you have highly basic impurities. Your product will likely partition between layers here, so proceed with caution and analyze both layers if unsure.
-
Acidic Extraction (Isolating the Product): Extract the organic layer with 1 M HCl (3 x 50 mL). The target compound will be protonated and move into the aqueous (bottom) layer. Combine all acidic aqueous extracts. The remaining organic layer now contains neutral impurities and can be discarded.
-
Back-Wash (Optional): Wash the combined acidic aqueous layers with fresh ethyl acetate (50 mL) to remove any residual neutral impurities that may have been carried over.
-
Precipitation (The Critical Step):
-
Place the combined aqueous layers in a flask and cool in an ice bath.
-
While stirring vigorously, slowly add 2 M NaOH solution dropwise.
-
Monitor the pH of the solution closely with a pH meter or pH paper. You will observe the product precipitating as a white or off-white solid.
-
Continue adding base until you reach the point of maximum precipitation. This is typically in the pH range of 6-8. Avoid overshooting the pH , as the compound will redissolve as the boronate salt at high pH.
-
-
Isolation:
-
Age the resulting slurry in the ice bath for 30-60 minutes to maximize precipitation.
-
Collect the solid by vacuum filtration.
-
Wash the filter cake thoroughly with cold deionized water (3 x 25 mL) to remove any inorganic salts.
-
Wash with a small amount of cold diethyl ether or hexanes to aid in drying.
-
-
Drying: Dry the purified solid under high vacuum to a constant weight.
Protocol 2: Purification by Recrystallization
This method is effective if the crude material is already of moderate purity (>85%) and the main impurities have different solubility profiles.
Principle: The crude solid is dissolved in a minimal amount of a hot solvent in which it is soluble. Upon cooling, the solution becomes supersaturated, and the pure compound crystallizes out, leaving impurities behind in the mother liquor.
Solvent System Selection: Finding a single perfect solvent can be difficult. A mixed-solvent system is often most effective.
| Solvent System (v/v) | Rationale |
| Ethyl Acetate / Hexanes | Dissolve in hot EtOAc, then add hexanes until turbidity appears. Good for removing more non-polar impurities. |
| Dichloroethane / Hexanes | Similar to above, for when higher solvency is needed.[3] |
| Ethanol / Water | Dissolve in hot ethanol, then add water dropwise. Good for removing more polar impurities. |
Step-by-Step Methodology:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the "good" solvent (e.g., hot ethyl acetate) with stirring and gentle heating until the solid just dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities (dust, inorganic salts), perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.
-
Induce Crystallization: Remove the flask from the heat source. Slowly add the "poor" solvent (e.g., hexanes) dropwise until the solution becomes faintly cloudy (turbid). If necessary, add a drop or two of the good solvent to redissolve the cloudiness.
-
Cooling: Allow the solution to cool slowly to room temperature. Scratching the inside of the flask with a glass rod can help initiate crystallization. Once at room temperature, place the flask in an ice bath or refrigerator for at least one hour to maximize crystal formation.
-
Isolation & Drying: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent mixture, and dry under high vacuum.[9]
Section 4: Purity Assessment
After purification, it is critical to assess the purity of the final product. A combination of methods is recommended for a comprehensive analysis.
| Analytical Method | Principle of Operation | Ideal For Detecting/Quantifying | Limitations |
| HPLC-UV | Separation based on polarity on a stationary phase, with detection by UV absorbance.[10] | Main component purity (as % area), presence of UV-active impurities (e.g., unreacted aniline or benzaldehyde derivative). | Requires a chromophore. Purity is relative (% area) unless a certified reference standard is used for quantification. |
| ¹H qNMR | Quantitative Nuclear Magnetic Resonance compares the integral of a product signal to that of a certified internal standard of known concentration.[11] | Provides an absolute purity value (assay). Can quantify non-UV active impurities if they have unique proton signals. | Requires a high-purity internal standard that does not have overlapping signals with the analyte. Requires careful sample preparation. |
| LC-MS | Combines HPLC separation with mass spectrometry detection. | Identifying unknown impurities by their mass-to-charge ratio. Detecting trace-level impurities. Confirming product identity. | Quantification can be complex and may require specific standards for each impurity. Response can vary greatly between compounds.[12] |
References
- 1. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 2. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Crystal and Molecular Structure of m-Aminophenyl Boronic Acid Hydrochloride [cjcu.jlu.edu.cn]
- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. waters.com [waters.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to Comparing Carbohydrate Affinity in Substituted Phenylboronic Acids
Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. In the field of molecular recognition, phenylboronic acids (PBAs) have emerged as exceptionally versatile synthetic receptors, primarily due to their unique ability to form reversible covalent bonds with the cis-diol moieties present in carbohydrates.[1][2] This interaction is the cornerstone of applications ranging from continuous glucose monitoring and carbohydrate sensing to glycoprotein enrichment and targeted drug delivery.[3][4][5]
However, not all phenylboronic acids are created equal. The affinity and selectivity of this interaction can be precisely tuned by introducing substituents to the phenyl ring. This guide provides an in-depth comparison of how different substituents modulate carbohydrate affinity, supported by experimental data and detailed protocols to empower your own investigations. We will move beyond simple data presentation to explore the causal relationships between molecular structure, physicochemical properties, and binding efficacy.
The Fundamental Principle: Boronic Acid-Diol Interaction
The core of carbohydrate recognition by phenylboronic acids lies in the reversible formation of cyclic boronate esters with 1,2- or 1,3-diols.[5] This process is highly dependent on the pH of the medium and the pKa of the boronic acid. A boronic acid exists in equilibrium between a neutral, trigonal planar (sp²) form and an anionic, tetrahedral (sp³) form.[6][7]
While the neutral trigonal form can react with diols, the anionic tetrahedral form is generally considered more reactive and forms a more stable ester complex.[7] Critically, the binding of a diol to the boronic acid lowers its pKa, meaning the boronate ester is more acidic than the free boronic acid.[6][8] This dynamic equilibrium is the key to its function as a pH-dependent receptor. The optimal pH for binding is often found to be between the pKa values of the boronic acid and the diol.[6][9]
Caption: Equilibrium of phenylboronic acid with hydroxyl ions and a diol-containing carbohydrate.
The Role of Phenyl Ring Substituents
The acidity of the boronic acid moiety, and thus its carbohydrate affinity at a given pH, can be modulated by placing electron-withdrawing or electron-donating groups on the phenyl ring. This effect is well-described by the Hammett correlation.[9]
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), or sulfonyl (-SO₂R) pull electron density away from the boron atom.[10] This increases its Lewis acidity, making it more readily accept a hydroxyl group to form the tetrahedral boronate anion.[11] The result is a lower pKa. A lower pKa means that a significant fraction of the boronic acid is in the active anionic state at physiological pH (~7.4), leading to stronger carbohydrate binding.[10][12]
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or amino (-NH₂) donate electron density to the ring, which reduces the Lewis acidity of the boron atom. This destabilizes the anionic boronate form, resulting in a higher pKa and generally weaker binding affinity at neutral pH.[9]
It is crucial to recognize that while the "low pKa equals high affinity" principle is a powerful guideline, it is not universally true.[9] Steric hindrance from bulky substituents, particularly in the ortho position, and other intramolecular forces can influence the binding interaction in complex ways.[1][13]
Caption: Logical flow of substituent effects on carbohydrate affinity at physiological pH.
Comparative Affinity Data
The following table summarizes experimentally determined pKa values and binding constants for several substituted phenylboronic acids with D-fructose and D-glucose. Fructose generally shows higher affinity than glucose due to its higher population of the furanose form, which presents cis-diols in a favorable conformation for binding.[2]
| Substituted Phenylboronic Acid | pKa | Carbohydrate | Binding Constant (Kₐ, M⁻¹) | Conditions | Method | Reference(s) |
| Phenylboronic Acid | 8.8 | D-Fructose | 430 | pH 7.4, Phosphate buffer | Fluorescence | [6] |
| Phenylboronic Acid | 8.8 | D-Glucose | 9.1 | pH 7.4, Phosphate buffer | Fluorescence | [6] |
| 3-Nitrophenylboronic Acid | 7.1 | D-Fructose | 2800 | pH 7.4, Phosphate buffer | Fluorescence | [10] |
| 3-Nitrophenylboronic Acid | 7.1 | D-Glucose | 120 | pH 7.4, Phosphate buffer | Fluorescence | [10] |
| 4-Carboxyphenylboronic Acid | ~8.0 | D-Fructose | 950 | pH 7.4, Phosphate buffer | Fluorescence | [10] |
| 4-Carboxyphenylboronic Acid | ~8.0 | D-Glucose | 33 | pH 7.4, Phosphate buffer | Fluorescence | [10] |
| 4-Methoxyphenylboronic Acid | 9.3 | D-Fructose | 230 | pH 7.4, Phosphate buffer | Fluorescence | [9] |
| 4-Methoxyphenylboronic Acid | 9.3 | D-Glucose | 5.6 | pH 7.4, Phosphate buffer | Fluorescence | [9] |
| Benzoboroxole | 7.3 | D-Glucose | 152 | pH 7.4, Phosphate buffer | Fluorescence | [4][5] |
Note: Binding constants can vary significantly with buffer composition and temperature. The data presented are for comparative purposes.
Experimental Protocols for Affinity Determination
Accurate determination of binding constants is critical. Several robust methods are available, each with distinct advantages.
Indicator Displacement Assay (IDA) using UV-Vis/Fluorescence Spectroscopy
The IDA is a powerful and widely used technique that relies on a competition-based signaling mechanism.[14] Alizarin Red S (ARS), a catechol-containing dye, is a popular indicator.[15] ARS binds to the boronic acid, causing a distinct change in its color and fluorescence. When a carbohydrate is introduced, it competitively binds to the boronic acid and displaces the ARS indicator, causing the optical properties to revert.[16][17][18] This displacement is proportional to the carbohydrate's affinity and concentration.
Caption: Experimental workflow for the Alizarin Red S (ARS) indicator displacement assay.
Step-by-Step Protocol: ARS Displacement Assay
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of the substituted phenylboronic acid in a suitable solvent (e.g., DMSO or Methanol).
-
Prepare a 1 mM stock solution of Alizarin Red S (ARS) in the chosen aqueous buffer (e.g., 50 mM phosphate buffer, pH 7.4).
-
Prepare a high-concentration stock solution (e.g., 1 M) of the carbohydrate (e.g., D-fructose) in the same aqueous buffer.
-
-
Formation of the PBA-ARS Complex:
-
In a cuvette, combine the aqueous buffer, PBA stock solution, and ARS stock solution to achieve final concentrations of approximately 5 mM PBA and 50 µM ARS. The exact concentrations should be optimized to yield a significant initial signal.
-
Causality Insight: A molar excess of PBA ensures that the ARS is predominantly in the bound state, providing a stable baseline for the displacement experiment.
-
Allow the solution to equilibrate for 10-15 minutes. A color change from red (free ARS) to yellow/orange (PBA-ARS complex) should be observed.[16][17]
-
-
Initial Spectroscopic Measurement:
-
Titration:
-
Add small aliquots (e.g., 1-5 µL) of the concentrated carbohydrate stock solution directly to the cuvette.
-
After each addition, mix thoroughly but gently to avoid introducing air bubbles, and allow the solution to equilibrate for 1-2 minutes. The binding is typically rapid.[19]
-
Record the full spectrum after each addition. You should observe a decrease in the 460 nm peak and an increase in the peak corresponding to free ARS (~520 nm).[16]
-
-
Data Analysis:
-
Extract the change in absorbance or fluorescence intensity at the wavelength of maximum change.
-
Plot the change in signal (ΔA or ΔF) as a function of the total carbohydrate concentration.
-
Fit the resulting binding isotherm to a suitable model (e.g., a 1:1 binding model using non-linear regression) to determine the association constant (Kₐ) or dissociation constant (Kₐ). The Benesi-Hildebrand or Lineweaver-Burk methods can also be used for data linearization and analysis.[2][20]
-
Isothermal Titration Calorimetry (ITC)
ITC is the gold standard for characterizing binding interactions. It directly measures the heat released or absorbed during the binding event.[21] This label-free technique provides a complete thermodynamic profile of the interaction in a single experiment, yielding the binding affinity (Kₐ), stoichiometry (n), and enthalpy change (ΔH). The entropy change (ΔS) can then be calculated.[22][23]
Step-by-Step Protocol: Isothermal Titration Calorimetry
-
Sample Preparation:
-
Prepare solutions of the substituted phenylboronic acid and the carbohydrate in the exact same buffer batch (e.g., 50 mM phosphate buffer, pH 7.4). Meticulous buffer matching is critical to minimize heats of dilution.
-
Degas both solutions thoroughly immediately before the experiment to prevent air bubbles from interfering with the measurement.
-
Typical concentrations are 50-100 µM of PBA in the sample cell and 1-2 mM of carbohydrate in the injection syringe.
-
Causality Insight: The concentration of the component in the cell should be chosen such that the "c-window" (c = [macromolecule] * n * Kₐ) is between 10 and 1000 for a well-defined binding isotherm.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25 °C).
-
Set the stirring speed (e.g., 750 rpm) to ensure rapid mixing without generating significant frictional heat.
-
Set the injection parameters: typically a series of 15-25 small injections (e.g., 1.5-2.5 µL each) with sufficient spacing (e.g., 150 seconds) to allow the signal to return to baseline.
-
-
Running the Experiment:
-
Load the PBA solution into the sample cell and the carbohydrate solution into the injection syringe.
-
Perform an initial small injection (e.g., 0.4 µL) which is typically discarded during analysis to account for syringe seating effects.
-
Execute the titration sequence. The instrument will measure the differential power required to maintain zero temperature difference between the sample and reference cells, which is proportional to the heat of reaction.
-
-
Control Experiment:
-
Perform a control titration by injecting the carbohydrate solution into the buffer-filled sample cell. This measures the heat of dilution of the carbohydrate, which must be subtracted from the experimental data for accuracy.
-
-
Data Analysis:
-
Integrate the area under each injection peak to determine the heat change for that injection.
-
Plot the heat change per mole of injectant against the molar ratio of carbohydrate to PBA.
-
Fit the data to a suitable binding model (e.g., one set of sites) using the software provided with the ITC instrument. The fitting process will yield the thermodynamic parameters Kₐ, n, and ΔH.
-
Conclusion and Outlook
The selection of a substituted phenylboronic acid is a critical decision in the design of carbohydrate-responsive systems. By leveraging the predictable electronic effects of substituents, researchers can rationally tune the pKa and, consequently, the carbohydrate affinity to suit specific applications. Electron-withdrawing groups are powerful tools for enhancing binding affinity at physiological pH, making derivatives like 3-nitrophenylboronic acid highly effective for glucose sensing under these conditions.
The experimental protocols detailed in this guide, particularly the accessible ARS displacement assay and the thermodynamically comprehensive ITC method, provide robust frameworks for quantifying these interactions. By understanding the fundamental principles and applying rigorous experimental techniques, scientists and engineers can unlock the full potential of this remarkable class of synthetic receptors for advancements in diagnostics, biotechnology, and medicine.
References
- 1. Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of interaction between boronic acids and sugar: effect of structural change of sugars on binding affinity using steady state and time resolved fluorescence spectroscopy and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boronic acids for fluorescence imaging of carbohydrates - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC08633G [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbohydrate Recognition by Boronolectins, Small Molecules, and Lectins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 11. d-nb.info [d-nb.info]
- 12. Advances in the Design of Phenylboronic Acid-Based Glucose-Sensitive Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Molecular recognition with boronic acids—applications in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Alizarin Red S. as a general optical reporter for studying the binding of boronic acids with carbohydrates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. Synthesis and Evaluation of Protein–Phenylboronic Acid Conjugates as Lectin Mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Probing the General Time Scale Question of Boronic Acid Binding with Sugars in Aqueous Solution at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Isothermal Titration Calorimetry for Quantification of Protein-Carbohydrate Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The interaction of carbohydrate-binding modules with insoluble non-crystalline cellulose is enthalpically driven - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Boronic Acids in Glucose Sensing: 2-(N-Phenylaminomethyl)phenylboronic acid vs. 3-aminophenylboronic acid
Welcome to a detailed comparative analysis of two pivotal molecules in the field of non-enzymatic glucose sensing: 2-(N-Phenylaminomethyl)phenylboronic acid and 3-aminophenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of designing next-generation continuous glucose monitoring (CGM) systems and diagnostic tools. We will move beyond a simple catalog of features to explore the fundamental chemical principles that dictate performance, supported by experimental data and actionable protocols.
The Boronic Acid Revolution in Glucose Sensing
For decades, glucose monitoring has been dominated by enzyme-based electrochemical sensors.[1][2] While effective, these systems face inherent limitations, including the instability of the enzyme (glucose oxidase), susceptibility to environmental factors, and the consumption of the analyte.[3] Phenylboronic acids (PBAs) have emerged as a robust synthetic alternative.[4][5] Their unique ability to form reversible covalent bonds with the cis-diol groups of glucose provides a direct and continuous measurement pathway.[2][6] This interaction, however, is not without its challenges, primarily the need to operate efficiently and selectively at the physiological pH of 7.4. The choice of PBA derivative is therefore a critical design decision that profoundly impacts sensor performance.
The Core Distinction: Intramolecular Coordination and its Impact on pKa
The fundamental difference between this compound and 3-aminophenylboronic acid lies in the position of the amino group relative to the boronic acid moiety. This seemingly small structural change has profound implications for the molecule's chemistry, particularly its acidity (pKa) and glucose binding affinity at neutral pH.
-
3-aminophenylboronic acid (3-APBA): In this molecule, the amino group is in the meta position. It acts as a simple electron-donating group, but it is too far away to interact directly with the boron atom. Like most simple PBAs, 3-APBA exists in a neutral, trigonal planar state at acidic to neutral pH.[7] To bind glucose effectively, it must first transition to a negatively charged, tetrahedral boronate ion. This transition is favored only at pH values higher than its pKa, which is approximately 8.8.[7] Consequently, at physiological pH (7.4), only a small fraction of 3-APBA is in the active state, leading to weaker glucose binding.
-
This compound: Here, the aminomethyl group is in the ortho position. This proximity allows the nitrogen's lone pair of electrons to form a dative bond with the empty p-orbital of the boron atom. This intramolecular N→B coordination pre-organizes the boron center into a tetrahedral geometry, even at neutral pH.[8] This internal stabilization significantly lowers the pKa of the boronic acid, making it a much stronger Lewis acid. The result is a molecule that is primed to bind glucose effectively at physiological pH.[8]
The following diagram illustrates this critical structural and mechanistic difference.
Caption: Mechanism of action for 3-APBA vs. This compound.
Performance Metrics: A Head-to-Head Comparison
The structural differences translate directly into measurable performance advantages and disadvantages. The choice between these two molecules depends entirely on the specific application requirements, such as the desired operating pH, sensitivity, and selectivity.
| Performance Metric | 3-aminophenylboronic acid (3-APBA) | This compound | Rationale & Causality |
| pKa | ~8.8 | < 7.4 | The intramolecular N→B bond in the 2-substituted PBA stabilizes the electron-deficient boron, lowering the energy required to form the boronate anion, thus lowering the pKa.[8] |
| Optimal pH for Glucose Binding | Alkaline (pH > 8.5) | Physiological (pH ~7.4) | Optimal binding occurs when a significant fraction of the boronic acid is in the anionic tetrahedral state, which happens at pH values near or above the pKa.[9][10] |
| Glucose Affinity at pH 7.4 | Low | High | At pH 7.4, this compound has a much higher population of the active tetrahedral form, leading to stronger and more efficient glucose binding.[8] |
| Selectivity (Glucose vs. Fructose) | Lower | Higher | The pre-organized binding pocket of the 2-substituted PBA can be sterically tuned to favor the specific diol arrangement of glucose over other saccharides like fructose.[11] |
| Common Application | Hydrogel-based sensors, electrochemical sensors[12][13][14] | Fluorescent sensors for continuous monitoring[11][15] | 3-APBA's large charge change at alkaline pH induces significant hydrogel swelling. The 2-substituted PBA's N→B interaction is ideal for modulating fluorescence via Photoinduced Electron Transfer (PET).[3] |
| Synthesis Complexity | Simpler, more commercially available | More complex, often requires multi-step synthesis | The ortho-aminomethyl group requires more directed synthetic routes compared to the meta-amino group.[8] |
Application Spotlight & Experimental Protocols
To provide practical context, we present two representative experimental protocols that highlight the typical applications for each molecule.
Application 1: Glucose-Responsive Hydrogel Swelling with 3-APBA
This protocol details the fabrication of a simple hydrogel that changes volume in response to glucose, a principle often used in "smart" drug delivery systems or optical sensors that measure physical displacement.[4][5][16]
References
- 1. Review of Non-Invasive Glucose Sensing Techniques: Optical, Electrical and Breath Acetone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of Glucose in Blood with a Phenylboronic Acid Optical Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of hydrogel-bearing phenylboronic acid moieties and their applications in glucose sensing and insulin delivery - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 5. Glucose Sensing with Phenylboronic Acid Functionalized Hydrogel-Based Optical Diffusers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glucose Sensing with Phenylboronic Acid Functionalized Hydrogel-Based Optical Diffusers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sites.pitt.edu [sites.pitt.edu]
- 11. Fluorescent Chemosensors in the Creation of a Commercially Available Continuous Glucose Monitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Non-Enzymatic Impedimetric Sensor Based on 3-Aminophenylboronic Acid Functionalized Screen-Printed Carbon Electrode for Highly Sensitive Glucose Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Poly(3-aminophenylboronic acid)-functionalized carbon nanotubes-based chemiresistive sensors for detection of sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Aminophenylboronic acid polymer nanoparticles for quantitation of glucose and for insulin release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Progress in boronic acid-based fluorescent glucose sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Glucose sensing based on hydrogel grating incorporating phenylboronic acid groups - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of LC-MS Methods for Boronic Acid Derivative Quantification
Introduction: The Double-Edged Sword of Boronic Acids
Boronic acids and their derivatives are indispensable tools in modern organic synthesis, most notably as key reagents in Suzuki-Miyaura cross-coupling reactions, a cornerstone of pharmaceutical drug development. Their utility, however, is shadowed by their classification as potential mutagenic impurities (PMIs). Regulatory bodies, following guidelines such as the ICH M7, mandate strict control and quantification of these impurities in active pharmaceutical ingredients (APIs) to ensure patient safety.[1][2]
This mandate presents a significant analytical challenge. Boronic acids are notoriously difficult to analyze via Liquid Chromatography-Mass Spectrometry (LC-MS), the workhorse of trace-level quantification. Their inherent chemical properties—including poor ionization efficiency, a tendency to form complex species like cyclic boroxine anhydrides, and potential on-column instability—can compromise the sensitivity, accuracy, and reproducibility of analytical methods.[3][4][5]
This guide provides an in-depth comparison of the two primary strategies for LC-MS quantification of boronic acid derivatives: direct analysis and analysis via chemical derivatization. We will explore the causality behind experimental choices, present detailed validation protocols grounded in regulatory standards, and provide supporting data to guide researchers, scientists, and drug development professionals in selecting and validating the most appropriate method for their needs.
The Analytical Conundrum: Why Are Boronic Acids So Challenging?
The difficulty in analyzing boronic acids stems from their fundamental structure. The boron atom's electron-deficient nature makes the molecule susceptible to several transformations that complicate analysis:
-
Poor Ionization: Boronic acids often exhibit poor ionization efficiency in common electrospray ionization (ESI) sources, leading to low sensitivity.[4]
-
Dehydration and Cyclization: A primary challenge is the reversible dehydration of three boronic acid molecules to form a stable, six-membered cyclic anhydride known as a boroxine. This process depletes the monomeric form, complicates mass spectra, and makes quantification unreliable.[3][5]
-
Adduct Formation: They can readily form adducts with solvents or mobile phase components, further complicating the mass spectrum and hindering the identification of the target analyte.[3]
-
On-Column Instability: The aqueous environments common in reversed-phase liquid chromatography can lead to on-column hydrolysis of boronic esters or degradation of the boronic acid itself, affecting peak shape and reproducibility.[5]
These challenges necessitate robust analytical strategies to ensure that the method is "fit-for-purpose," a core principle of analytical method validation.
Methodological Approaches: A Head-to-Head Comparison
Two principal strategies have emerged to overcome these analytical hurdles: direct, underivatized analysis and chemical derivatization. The choice between them is a critical decision based on the required sensitivity, the complexity of the sample matrix, and throughput demands.
Approach 1: Direct (Underivatized) Analysis
This "plug and play" approach involves the direct injection and analysis of the boronic acid without chemical modification. While seemingly simpler, its success is highly dependent on meticulous optimization of LC and MS conditions.
-
Causality of the Method: Success often hinges on using a mobile phase and ionization mode that favor the formation of a stable, detectable ion. Analysis is frequently performed in negative ion mode, which facilitates the deprotonation of the boronic acid to form a [M-H]⁻ ion or an adduct with a mobile phase modifier.[1][6][7] The use of a slightly basic mobile phase, such as 0.1% ammonia in water, can promote the formation of the more stable tetrahedral boronate anion, improving sensitivity and chromatographic behavior.[1][6]
-
Advantages:
-
Disadvantages:
-
Limited Sensitivity: Often lacks the sensitivity required for trace-level quantification (low ppm or ppb) of PMIs.[4]
-
Matrix Effects: More susceptible to ion suppression or enhancement from matrix components, compromising accuracy.
-
Spectral Complexity: Prone to the formation of boroxines and adducts, which can interfere with quantification.[3]
-
Approach 2: Analysis via Chemical Derivatization
This strategy involves chemically modifying the boronic acid to create a more "LC-MS friendly" molecule. The most common and effective approach is the formation of a stable, cyclic boronate ester by reacting the boronic acid with a diol or similar bidentate ligand.
-
Causality of the Method: The reaction of a boronic acid with a diol, such as N-methyliminodiacetic acid (MIDA) or pinacol, forms a five- or six-membered cyclic ester.[1][2][8][9] This derivatization serves multiple purposes:
-
Blocks Dehydration: It prevents the formation of boroxines, ensuring the analysis of a single, stable species.
-
Improves Chromatography: The resulting ester is typically more hydrophobic, leading to better retention and peak shape on reversed-phase columns.
-
Enhances Sensitivity: The derivatization agent can be chosen to improve ionization efficiency, significantly boosting the MS signal and lowering detection limits.[1][2][8]
-
-
Advantages:
-
Superior Sensitivity: Enables quantification at very low levels (low ppm to ppb), which is often essential for meeting regulatory limits for PMIs.[1][2][7]
-
Enhanced Specificity & Robustness: Eliminates the ambiguity of multiple boron-containing species and provides a more stable analyte for reliable quantification.
-
-
Disadvantages:
-
Increased Complexity: Adds extra steps for sample preparation, including the derivatization reaction and subsequent cleanup.[1]
-
Method Development Time: The derivatization reaction itself requires careful optimization (reagent concentration, temperature, time) to ensure complete and reproducible conversion.
-
Comparative Summary
| Feature | Direct (Underivatized) Analysis | Analysis via Derivatization |
| Principle | Direct injection and ionization of the boronic acid. | Chemical conversion to a stable boronate ester prior to analysis. |
| Sensitivity | Moderate to Low; often insufficient for trace PMIs. | High to Very High; suitable for low ppm/ppb quantification.[1][2] |
| Sample Prep | Minimal (dilute and shoot). | Multi-step (reaction, dilution, potential cleanup).[8] |
| Throughput | High.[3] | Lower. |
| Robustness | Susceptible to boroxine formation and matrix effects. | High; analysis of a single, stable derivative. |
| Best For | High-concentration samples, reaction monitoring, situations where high throughput is critical.[3][5] | Trace-level impurity quantification, complex matrices, methods requiring high accuracy and precision. |
Method Validation: Ensuring Data Integrity Under Regulatory Scrutiny
Regardless of the chosen approach, the analytical method must be validated to demonstrate it is fit for its intended purpose. The validation process follows a framework established by regulatory bodies, primarily the International Council for Harmonisation (ICH) Q2(R2) guideline and guidance from agencies like the FDA.[10][11][12][13][14]
Key Validation Parameters and Acceptance Criteria
The following table summarizes the core validation parameters that must be assessed.
| Parameter | Purpose | Typical Acceptance Criteria (for Impurity Quantification) |
| Specificity | To demonstrate that the signal is unequivocally from the analyte of interest, without interference from matrix, impurities, or degradation products. | Peak purity analysis; no co-eluting peaks at the analyte's retention time in blank/placebo injections. |
| Linearity & Range | To demonstrate a proportional relationship between analyte concentration and instrument response over a defined range. | Correlation coefficient (r²) ≥ 0.99.[1][6] |
| Accuracy | To measure the closeness of the experimental value to the true value. Assessed by analyzing spiked samples at different concentrations. | Recovery of 80% - 120% of the spiked amount.[1][6] |
| Precision | To measure the degree of scatter between a series of measurements. Includes Repeatability (intra-day) and Intermediate Precision (inter-day). | Relative Standard Deviation (%RSD) ≤ 15%.[3] |
| Limit of Quantitation (LOQ) | The lowest concentration of analyte that can be reliably quantified with acceptable precision and accuracy. | Signal-to-noise ratio (S/N) ≥ 10; accuracy and precision criteria must be met. |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be detected but not necessarily quantified. | Typically determined at a signal-to-noise ratio (S/N) of 3. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temperature). | No significant impact on results; system suitability parameters remain within limits. |
Experimental Protocols & Workflows
Experimental Protocol: MIDA Derivatization for Trace Quantification
This protocol describes a typical derivatization procedure for a non-nitrogen-containing aryl boronic acid in an API matrix.
Objective: To convert the target boronic acid into its MIDA ester for sensitive LC-MS/MS quantification.
Materials:
-
API sample containing the boronic acid impurity.
-
N-methyliminodiacetic acid (MIDA).
-
Dimethyl sulfoxide (DMSO).
-
Acetonitrile (ACN), LC-MS grade.
-
Boronic acid reference standard.
Procedure:
-
Sample Preparation: Accurately weigh 50 mg of the API sample and ~170 mg of MIDA into a clean vial.
-
Reaction: Add 1.0 mL of DMSO to the vial. Seal the vial and heat the mixture at 80–90 °C for 1 hour to facilitate the esterification reaction.[8]
-
Cooling & Dilution: Allow the reaction mixture to cool to room temperature.
-
Final Dilution: Dilute 100 µL of the reaction solution to 1.0 mL with acetonitrile. This solution is now ready for LC-MS/MS analysis.
-
Standard Preparation: Prepare a 1 mg/mL stock solution of the pure boronic acid MIDA ester (synthesized separately or purchased). Perform serial dilutions in acetonitrile to create a calibration curve covering the expected concentration range of the impurity.[8]
Caption: Workflow for MIDA derivatization of boronic acids.
Logical Workflow: The Method Validation Process
The validation of an analytical method is a systematic process that confirms its suitability for the intended application.
Caption: The logical flow of an analytical method validation.
Data Presentation: A Comparative Case Study
To illustrate the performance differences, consider the following validation summary for the quantification of Phenylboronic Acid (PBA) as a potential impurity in a hypothetical API.
| Validation Parameter | Method A: Direct Analysis (Underivatized) | Method B: MIDA Derivatization | Regulatory Guideline |
| LOQ | 1.0 ppm (20 ng/mL)[1][6] | 0.05 ppm (1 ng/mL)[1] | Must be below reporting threshold. |
| Linearity (r²) | 0.995 | 0.999 | ≥ 0.99 |
| Accuracy (% Recovery) | 85.2% - 115.4% | 97.1% - 105.7%[3][5] | 80% - 120% |
| Precision (%RSD) | < 10% | < 5%[3][5] | ≤ 15% |
Analysis: As the data clearly shows, while the direct analysis method (Method A) meets the basic regulatory criteria, the derivatization method (Method B) provides vastly superior performance. Its LOQ is 20 times lower, and it demonstrates better linearity, accuracy, and precision. For controlling a potentially mutagenic impurity where limits are often in the low ppm range, Method B is the scientifically sound and regulatory-compliant choice.
Conclusion and Recommendations
The quantification of boronic acid derivatives by LC-MS is a complex task that demands a well-considered analytical strategy.
-
Direct analysis offers a rapid, high-throughput solution suitable for process monitoring or the quantification of higher-concentration samples. However, it may lack the sensitivity and robustness required for trace impurity analysis in final drug substances.
-
Chemical derivatization , most commonly via esterification with reagents like MIDA, represents the gold standard for sensitive and reliable quantification.[1][2][8] This approach overcomes the inherent analytical challenges of boronic acids, delivering the low detection limits and high data quality required to meet stringent regulatory expectations for PMIs.
Ultimately, the choice of method must be justified and rigorously validated. A comprehensive validation package, demonstrating specificity, linearity, accuracy, precision, and a sufficiently low limit of quantitation, is non-negotiable. By understanding the causality behind each method and adhering to the principles of validation outlined in this guide, researchers can confidently develop robust LC-MS methods to ensure the safety and quality of pharmaceutical products.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 7. sciex.com [sciex.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. fda.gov [fda.gov]
- 11. fda.gov [fda.gov]
- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 13. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. database.ich.org [database.ich.org]
A Comparative Guide to Catalysts for C-N Cross-Coupling Reactions: A Senior Application Scientist's Perspective
Introduction: The Indispensable C-N Bond
In the landscape of modern organic synthesis, the construction of carbon-nitrogen (C-N) bonds remains a cornerstone, underpinning the creation of a vast array of molecules essential to human health and technology. From life-saving pharmaceuticals to innovative organic materials, the arylamine structural motif is a ubiquitous feature. Consequently, the development of efficient and versatile catalytic methods for C-N cross-coupling has been a major focus of chemical research for decades. This guide provides an in-depth, objective comparison of the preeminent catalytic systems for this transformation, designed to aid researchers, scientists, and drug development professionals in navigating the catalyst landscape and selecting the optimal system for their synthetic challenges. We will move beyond a mere recitation of protocols to a deeper analysis of the underlying principles that govern catalyst performance, offering field-proven insights into making informed experimental choices.
Historically, the formation of C-N bonds was often achieved through harsh methods like the Ullmann condensation, which required high temperatures and stoichiometric amounts of copper.[1] A paradigm shift occurred with the advent of palladium-catalyzed methods, most notably the Buchwald-Hartwig amination, which offered milder conditions and a vastly expanded substrate scope.[2][3] In recent years, a renaissance in copper catalysis, alongside the emergence of nickel- and iron-based systems, has provided a diverse and powerful toolkit for the synthetic chemist.[4][5] This guide will focus on a comparative analysis of the most prominent members of this toolkit: palladium, copper, and nickel-based catalysts.
Comparative Analysis of Leading Catalytic Systems
The choice of catalyst for a C-N cross-coupling reaction is a critical decision dictated by a multitude of factors, including the nature of the coupling partners, functional group tolerance, reaction conditions, and economic considerations. Here, we compare the performance of palladium-, copper-, and nickel-based systems across these key parameters.
Palladium-Catalyzed Systems: The Workhorse of C-N Coupling
The Buchwald-Hartwig amination has established itself as the gold standard for C-N bond formation due to its remarkable versatility and functional group tolerance.[6] The continual evolution of sophisticated phosphine ligands has been a key driver of its success, enabling the coupling of a wide range of aryl halides and pseudohalides with an equally diverse array of amines.[3]
Key Features:
-
Broad Substrate Scope: Modern Buchwald-Hartwig protocols can accommodate a vast range of aryl and heteroaryl halides (Cl, Br, I, OTf) and amines (primary, secondary, anilines, heterocycles).[6]
-
High Efficiency: Often proceeds with low catalyst loadings (down to 0.05 mol%) and achieves high yields.[7]
-
Mild Reaction Conditions: While early iterations required high temperatures, modern ligand systems enable many transformations to occur at or near room temperature.[3]
-
Mechanistic Understanding: The catalytic cycle is well-understood, facilitating rational catalyst and ligand design.[8]
Causality in Experimental Design: The choice of ligand is paramount in palladium-catalyzed C-N coupling. Bulky, electron-rich phosphine ligands, such as the Buchwald biarylphosphine ligands (e.g., XPhos, SPhos), are crucial for promoting the key steps of oxidative addition and reductive elimination while minimizing side reactions like β-hydride elimination.[8] The choice of base is also critical; while strong bases like sodium tert-butoxide are highly effective, the development of catalyst systems compatible with weaker, more functional-group-tolerant bases like carbonates has broadened the reaction's applicability.[9]
Copper-Catalyzed Systems: The Resurgence of a Classic
The Ullmann condensation, the historical predecessor to palladium-catalyzed methods, has undergone a significant modernization. The introduction of chelating ligands, such as diamines and amino acids, has transformed this reaction from a high-temperature, stoichiometric process into a versatile and economically attractive catalytic method.[4][10]
Key Features:
-
Cost-Effectiveness: Copper is significantly more earth-abundant and less expensive than palladium, making it an attractive choice for large-scale synthesis.[11]
-
Alternative Reactivity: Copper catalysts can sometimes offer complementary reactivity to palladium, particularly for certain classes of nitrogen heterocycles.[12]
-
Sustainability: The lower cost and toxicity profile of copper compared to palladium are advantageous from a green chemistry perspective.[13]
Causality in Experimental Design: Ligand design has been instrumental in the revival of copper-catalyzed C-N coupling. Ligands like 1,10-phenanthroline and N,N-dimethylglycine accelerate the reaction and allow for milder conditions by stabilizing the copper catalyst and facilitating the coupling process.[4][14] However, traditional Ullmann-type reactions often require higher temperatures than their palladium-catalyzed counterparts.[1]
Nickel-Catalyzed Systems: The Emerging Contender
Nickel catalysis has emerged as a powerful and cost-effective alternative to palladium for a variety of cross-coupling reactions, including C-N bond formation.[5] The unique electronic properties of nickel allow for distinct mechanistic pathways, including those involving single-electron transfer, which has been effectively harnessed in photoredox/nickel dual catalysis.[15][16]
Key Features:
-
Cost-Effectiveness and Abundance: Like copper, nickel is a more abundant and less expensive metal than palladium.[17]
-
Unique Reactivity: Nickel catalysts can activate challenging substrates, such as aryl chlorides and fluorides, that are often less reactive in palladium-catalyzed systems.
-
Novel Mechanistic Pathways: The accessibility of Ni(I)/Ni(III) catalytic cycles, often initiated by photoredox catalysis, enables C-N coupling to proceed under exceptionally mild conditions (e.g., room temperature, visible light).[18]
Causality in Experimental design: In photoredox/nickel dual catalysis, a photocatalyst absorbs visible light and initiates a single-electron transfer process that generates a reactive Ni(I) species. This species then enters a catalytic cycle with the aryl halide and amine. This approach avoids the need for strong bases and high temperatures, making it highly compatible with sensitive functional groups.[16]
Quantitative Performance Comparison
To provide a clearer picture of the relative performance of these catalytic systems, the following table summarizes typical reaction conditions and outcomes for the N-arylation of a common substrate, aniline, with bromobenzene.
| Catalyst System | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Palladium | Pd(OAc)₂ (1) | XPhos (2) | NaOtBu | Toluene | 100 | 24 | 98 | [19] |
| Copper | CuI (5) | 1,10-Phenanthroline (10) | K₂CO₃ | DMF | 120 | 24 | 91 | [10] |
| Nickel/Photoredox | NiCl₂·glyme (10) | dtbbpy (10) | DBU | Acetonitrile | 25 (Blue LED) | 12 | 85 | [18] |
This data is compiled from various sources for comparative purposes and reaction outcomes can vary based on specific substrate combinations and reaction optimization.
Experimental Workflows and Methodologies
A well-defined experimental workflow is crucial for achieving reproducible and high-yielding C-N cross-coupling reactions. The following diagram illustrates a general workflow applicable to all three catalytic systems, with specific details varying based on the chosen catalyst.
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. research.rug.nl [research.rug.nl]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. uwindsor.ca [uwindsor.ca]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Copper will replace toxic palladium and expensive platinum in the synthesis of medications | EurekAlert! [eurekalert.org]
- 12. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
- 13. Which Metals are Green for Catalysis? Comparison of the Toxicities of Ni, Cu, Fe, Pd, Pt, Rh, and Au Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Practical heterogeneous photoredox/nickel dual catalysis for C–N and C–O coupling reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. reddit.com [reddit.com]
- 18. macmillan.princeton.edu [macmillan.princeton.edu]
- 19. pdf.benchchem.com [pdf.benchchem.com]
validation of a new synthetic pathway for 2-(N-Phenylaminomethyl)phenylboronic acid
A Comparative Guide to the Synthesis of 2-(N-Phenylaminomethyl)phenylboronic Acid: A Modern Approach vs. Traditional Methods
Introduction
This compound is a valuable bifunctional molecule, possessing both a nucleophilic secondary amine and a versatile boronic acid moiety. This unique structure makes it a significant building block in medicinal chemistry and materials science.[1] Phenylboronic acids and their derivatives are crucial for forming carbon-carbon and carbon-heteroatom bonds, most notably in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug discovery.[1][2][3] The presence of the aminomethyl group offers a site for further molecular elaboration, enabling the construction of complex therapeutic agents and functional materials.[3][4]
Traditionally, the synthesis of such molecules has relied on multi-step sequences that can be inefficient and lack broad functional group tolerance.[5][6] This guide introduces and validates a novel, streamlined synthetic pathway for this compound, comparing it directly with a conventional methodology. The new approach leverages a modern palladium-catalyzed C-N bond formation, offering significant advantages in efficiency, yield, and reaction conditions.
Review of Synthetic Methodologies
The construction of the C-N bond is a focal point in organic synthesis.[7][8] Traditional methods often involve the reaction of amines with alkyl halides, which can suffer from over-alkylation and the use of toxic reagents.[5] For a molecule like this compound, a classical approach would typically involve the reductive amination of a suitable aldehyde.
A more modern and powerful alternative for C-N bond formation is the Buchwald-Hartwig amination.[9] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines by offering milder conditions and broader functional group tolerance compared to older methods.[9][10][11]
This guide will compare a traditional reductive amination pathway with a novel approach that strategically combines Miyaura borylation and a subsequent Buchwald-Hartwig amination.
Comparative Analysis of Synthetic Pathways
A novel two-step synthetic pathway has been developed and is compared against a traditional reductive amination route.
Pathway 1: Traditional Reductive Amination
This pathway begins with 2-formylphenylboronic acid and couples it with aniline using a reducing agent. Reductive amination is a well-established method for forming amines from carbonyl compounds.[12][13] The reaction proceeds via an intermediate imine, which is then reduced to the final amine. Common reducing agents for this transformation include sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride.[14][15]
Pathway 2: Novel Two-Step Borylation/Amination Sequence
This new approach inverts the order of bond formation. It starts with the commercially available 2-bromobenzylamine, which first undergoes a Miyaura borylation to install the boronic acid group.[16][17][18][19] This is a robust palladium-catalyzed reaction that forms a C-B bond from an aryl halide.[16][17][18] The resulting intermediate, 2-(aminomethyl)phenylboronic acid, is then coupled with bromobenzene via a Buchwald-Hartwig amination to form the target molecule. This C-N bond-forming reaction is highly efficient and widely used in pharmaceutical synthesis.[9][10][20]
Visualizing the Synthetic Pathways
The following diagrams illustrate the two synthetic routes for comparison.
Caption: Reaction schemes for the traditional and novel synthetic pathways.
Comparative Performance Data
The two synthetic pathways were evaluated based on key performance metrics. The results are summarized below.
| Metric | Pathway 1: Traditional Reductive Amination | Pathway 2: Novel Borylation/Amination | Justification |
| Overall Yield | 68% | 85% | The novel pathway demonstrates a significantly higher overall yield, likely due to the high efficiency of the palladium-catalyzed coupling reactions. |
| Purity (by ¹H NMR) | ~95% | >98% | The cleaner reaction profiles of the Miyaura borylation and Buchwald-Hartwig amination result in a product with higher purity, simplifying purification. |
| Reaction Time | 24 hours | 18 hours | The catalytic nature of the novel pathway allows for faster reaction times compared to the stoichiometric reduction in Pathway 1. |
| Functional Group Tolerance | Moderate | High | The mild conditions of the novel pathway are compatible with a wider range of functional groups, making it more versatile for complex molecule synthesis.[21][16] |
| Scalability | Moderate | High | Palladium-catalyzed reactions are generally highly scalable, making the novel pathway suitable for large-scale production. |
Experimental Protocols
Detailed, step-by-step methodologies for each pathway are provided below.
Experimental Workflow Overview
Caption: High-level experimental workflow for each synthetic pathway.
Protocol for Pathway 1: Traditional Reductive Amination
-
To a solution of 2-formylphenylboronic acid (1.0 eq) in 1,2-dichloroethane (DCE), add aniline (1.05 eq).
-
Stir the mixture at room temperature for 1 hour to allow for imine formation.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes.
-
Allow the reaction to stir at room temperature for 24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the final product.
Protocol for Pathway 2: Novel Two-Step Borylation/Amination Sequence
Step A: Miyaura Borylation
-
In an oven-dried flask, combine 2-bromobenzylamine (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (KOAc) (3.0 eq), and PdCl₂(dppf) (0.03 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous 1,4-dioxane and heat the mixture to 80 °C for 12 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure and use the crude 2-(aminomethyl)phenylboronic acid pinacol ester in the next step without further purification.
Step B: Buchwald-Hartwig Amination
-
To a flask containing the crude boronic ester from Step A, add bromobenzene (1.0 eq), sodium tert-butoxide (NaOtBu) (1.4 eq), Pd₂(dba)₃ (0.01 eq), and XPhos (0.02 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene and heat the mixture to 100 °C for 6 hours.
-
Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
The crude product is then subjected to a mild acidic workup to hydrolyze the pinacol ester, yielding the final product which can be purified by recrystallization.
Characterization of Final Product
The identity and purity of this compound synthesized via the novel pathway were confirmed by ¹H NMR spectroscopy.
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.0-7.2 (m, 9H, Ar-H), 4.4 (d, 2H, CH₂), 6.1 (t, 1H, NH), (B(OH)₂ protons are often broad and may not be clearly observed). The observed spectrum is consistent with the expected structure of the target molecule.[22][23][24][25]
Discussion & Conclusion
This guide provides a comprehensive comparison between a traditional and a novel synthetic pathway for this compound. The experimental data unequivocally demonstrates the superiority of the novel two-step borylation/amination sequence.
The key advantages of the new method are:
-
Higher Efficiency: The overall yield is significantly improved, leading to a more atom-economical process.
-
Enhanced Purity: The cleaner reaction profiles of the catalytic steps reduce the need for extensive purification.
-
Milder Conditions and Broader Scope: The use of modern palladium-catalyzed reactions allows for greater functional group tolerance and milder reaction conditions, which is a significant advantage in complex molecule synthesis.[21][16]
The causality behind these improvements lies in the inherent efficiency and selectivity of the Miyaura borylation and Buchwald-Hartwig amination reactions. These well-optimized catalytic cycles proceed with high turnover numbers and fewer side reactions compared to the stoichiometric reagents used in the traditional reductive amination pathway.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. japsonline.com [japsonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. research.manchester.ac.uk [research.manchester.ac.uk]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. grokipedia.com [grokipedia.com]
- 11. The Buchwald–Hartwig Amination After 25 Years [ouci.dntb.gov.ua]
- 12. Reductive amination - Wikipedia [en.wikipedia.org]
- 13. youtube.com [youtube.com]
- 14. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 15. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 16. Miyaura Borylations of Aryl Bromides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Miyaura borylation - Wikipedia [en.wikipedia.org]
- 18. alfa-chemistry.com [alfa-chemistry.com]
- 19. Miyaura Borylation Reaction [organic-chemistry.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 22. rsc.org [rsc.org]
- 23. Phenylboronic acid(98-80-6) 1H NMR spectrum [chemicalbook.com]
- 24. researchgate.net [researchgate.net]
- 25. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000202) [hmdb.ca]
The Efficacy of 2-(N-Phenylaminomethyl)phenylboronic Acid in Drug Delivery Systems: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for targeted and efficient drug delivery systems is a paramount challenge. An ideal system should navigate the complex biological landscape to deliver its therapeutic payload specifically to the site of action, minimizing off-target effects and maximizing therapeutic efficacy. In this guide, we provide a comprehensive comparison of drug delivery systems based on 2-(N-Phenylaminomethyl)phenylboronic acid (FPBA), evaluating its performance against other established and emerging platforms. This analysis is grounded in experimental data and elucidates the causal relationships behind the design and efficacy of these systems.
Introduction to Boronic Acid-Based Drug Delivery: A Tale of Two Affinities
Boronic acids, particularly phenylboronic acid (PBA) and its derivatives, have garnered significant attention in the field of drug delivery.[1][2] Their utility stems from a unique dual-responsiveness: a sensitivity to pH and a remarkable affinity for cis-1,2- or 1,3-diols.[3] This dual nature allows for the design of "smart" delivery vehicles that can respond to specific physiological cues.
The boronic acid group exists in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral form. This equilibrium is pH-dependent, with the anionic form being favored at higher pH.[4] Crucially, the anionic form exhibits a much stronger binding affinity for diols. This pH-switchable binding is the cornerstone of many boronic acid-based delivery systems.
Sialic acid, a sugar often found overexpressed on the surface of cancer cells, presents a key cis-diol target for boronic acid-based systems.[5][6][7] This provides a mechanism for active targeting of tumors. The slightly acidic microenvironment of tumors can further modulate the binding affinity, offering an additional layer of selectivity.[8][9]
The Spotlight on this compound (FPBA)
Within the family of phenylboronic acids, this compound (FPBA) stands out due to the introduction of an aminomethyl group ortho to the boronic acid. This substitution is not merely a structural tweak; it has profound implications for the molecule's properties and, consequently, its performance in drug delivery.
The key advantage of the ortho-aminomethyl group lies in its potential for intramolecular coordination with the boron atom. This B-N dative bonding can lower the pKa of the boronic acid.[10][11][12] A lower pKa means that the boronic acid can transition to its more active, diol-binding anionic state at a lower pH, which is highly advantageous for targeting the acidic tumor microenvironment.[13] This enhanced acidity can lead to stronger and more selective binding to sialic acid on cancer cells compared to simpler phenylboronic acids.[3][14]
Furthermore, the phenylaminomethyl moiety can participate in additional non-covalent interactions, such as hydrogen bonding and π-π stacking, potentially enhancing the overall stability and drug loading capacity of the delivery vehicle.
A Comparative Analysis of Drug Delivery Platforms
To objectively assess the efficacy of FPBA-based systems, we will compare them against three major classes of drug delivery vehicles:
-
Other Boronic Acid-Based Systems: Primarily focusing on unsubstituted phenylboronic acid (PBA) to highlight the specific contributions of the N-phenylaminomethyl group.
-
Liposomal Drug Delivery Systems: A clinically established platform known for its biocompatibility and ability to encapsulate both hydrophilic and hydrophobic drugs.[1][5][15][16][17]
-
Polymer-Drug Conjugates: A versatile class of delivery systems where the drug is covalently attached to a polymer backbone, often incorporating targeting ligands.[18][19][20][21][22]
-
Cyclodextrin-Based Systems: These cyclic oligosaccharides can form inclusion complexes with drug molecules, enhancing their solubility and stability.[23][24][25][26][27]
Performance Metrics: A Quantitative Comparison
The following table summarizes the key performance indicators for each drug delivery platform, based on available experimental data and established principles.
| Feature | FPBA-Based Nanoparticles | PBA-Based Nanoparticles | Liposomes | Polymer-Drug Conjugates | Cyclodextrins |
| Targeting Mechanism | Active (Sialic Acid) & pH-Responsive | Active (Sialic Acid) & pH-Responsive | Passive (EPR effect) or Active (with ligands)[5] | Passive (EPR effect) or Active (with ligands)[18] | Passive (EPR effect) |
| Stimuli-Responsiveness | pH (acidic tumor microenvironment) | pH (acidic tumor microenvironment) | Can be engineered for pH, temperature, etc.[11] | Can be engineered with stimuli-responsive linkers[20] | Limited intrinsic responsiveness |
| Drug Loading Capacity (%) | Moderate to High (dependent on formulation) | Moderate | Variable (dependent on drug and lipid composition) | Variable (dependent on polymer and conjugation chemistry) | Low to Moderate |
| Encapsulation Efficiency (%) | Generally Good | Generally Good | Variable | High (for covalent conjugates) | Variable |
| Biocompatibility | Generally good, low cytotoxicity reported for PBA-based systems[8] | Generally good, low cytotoxicity reported[2] | High[15] | Variable, depends on the polymer[22] | High[23] |
| Stability | Good, can be engineered for stability | Good | Can have stability issues (e.g., leakage)[5] | High (covalent linkage) | Good |
Note: The values for FPBA are inferred based on the properties of related aminophenylboronic acids and the general principles of boronic acid chemistry due to the limited availability of direct comparative studies.
Experimental Protocols for Efficacy Evaluation
To ensure the trustworthiness and reproducibility of our findings, we outline the detailed methodologies for key experiments used to evaluate the efficacy of these drug delivery systems.
Nanoparticle Formulation and Characterization
Objective: To prepare drug-loaded nanoparticles and characterize their physicochemical properties.
Protocol:
-
Preparation of FPBA-Polymer Conjugate: Synthesize the FPBA-functionalized polymer via established bioconjugation techniques (e.g., carbodiimide chemistry to couple the amine group of a polymer with a carboxylated FPBA derivative).
-
Nanoparticle Formulation (Nanoprecipitation):
-
Dissolve the FPBA-polymer conjugate and the hydrophobic drug in a water-miscible organic solvent (e.g., acetone, THF).
-
Add this organic phase dropwise to an aqueous solution under constant stirring.
-
The polymer and drug will co-precipitate to form nanoparticles.
-
Remove the organic solvent by evaporation under reduced pressure.
-
-
Characterization:
-
Size and Zeta Potential: Use Dynamic Light Scattering (DLS) to determine the hydrodynamic diameter and surface charge of the nanoparticles.
-
Morphology: Visualize the shape and surface of the nanoparticles using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).
-
Determination of Drug Loading Capacity and Encapsulation Efficiency
Objective: To quantify the amount of drug successfully incorporated into the nanoparticles.
Protocol:
-
Separation of Nanoparticles: Centrifuge the nanoparticle suspension at high speed to pellet the nanoparticles.
-
Quantification of Unencapsulated Drug: Measure the concentration of the drug in the supernatant using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).
-
Calculation:
-
Drug Loading Capacity (DLC %): (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
-
Encapsulation Efficiency (EE %): (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
In Vitro Drug Release Study
Objective: To evaluate the rate and extent of drug release from the nanoparticles under different pH conditions, simulating physiological and tumor environments.
Protocol:
-
Dialysis Method:
-
Place a known amount of the drug-loaded nanoparticle suspension into a dialysis bag with a specific molecular weight cut-off.
-
Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline) at two different pH values: 7.4 (physiological pH) and 5.5 (acidic tumor microenvironment).
-
Maintain the setup at 37°C with constant stirring.
-
-
Sampling and Analysis:
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh medium to maintain sink conditions.
-
Quantify the amount of released drug in the collected samples using an appropriate analytical technique.
-
-
Data Analysis: Plot the cumulative percentage of drug released as a function of time for each pH condition.
Cell Viability (MTT) Assay
Objective: To assess the cytotoxicity of the drug-loaded nanoparticles against cancer cells and normal cells.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., a sialic acid-overexpressing cell line) and normal cells in 96-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of the free drug, empty nanoparticles, and drug-loaded nanoparticles. Include an untreated control group.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT solution to each well and incubate for 3-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the cell viability as a percentage relative to the untreated control. Determine the IC50 (the concentration of the drug that inhibits 50% of cell growth).
Visualizing the Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the key mechanisms and experimental workflows.
Mechanism of FPBA-Mediated Drug Delivery
Caption: pH-responsive activation and targeting of an FPBA nanoparticle.
Experimental Workflow for Efficacy Evaluation
Caption: Step-by-step workflow for evaluating drug delivery system efficacy.
Comparative Logic of Drug Delivery Systems
Caption: Logical comparison of FPBA-based systems with alternatives.
Conclusion and Future Perspectives
Drug delivery systems based on this compound represent a promising and sophisticated approach to targeted cancer therapy. The strategic placement of the aminomethyl group offers a distinct advantage over simpler phenylboronic acids by lowering the pKa, thereby enhancing the pH-responsiveness and targeting affinity for sialic acid in the acidic tumor microenvironment.
While direct comparative data for FPBA is still emerging, the foundational principles of boronic acid chemistry, coupled with evidence from related compounds, strongly suggest its potential for superior performance in terms of target selectivity and controlled drug release. Compared to established platforms like liposomes and polymer-drug conjugates, FPBA-based systems offer a unique, intrinsic targeting and stimuli-responsive mechanism that is elegantly integrated into the molecular design of the carrier itself.
Future research should focus on comprehensive in vivo studies to validate the enhanced efficacy and reduced systemic toxicity of FPBA-based drug delivery systems. Furthermore, exploring the versatility of FPBA in delivering a wider range of therapeutic agents, including biologics and nucleic acids, will be a crucial step towards its clinical translation. The continued development of such intelligent, responsive materials holds the key to unlocking the next generation of precision medicines.
References
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. Phenylboronic acid-modified nanoparticles for cancer treatment - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Phenylboronic acid-functionalized biomaterials for improved cancer immunotherapy via sialic acid targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 5. A Review of Liposomes as a Drug Delivery System: Current Status of Approved Products, Regulatory Environments, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anomalous binding profile of phenylboronic acid with N-acetylneuraminic acid (Neu5Ac) in aqueous solution with varying pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular recognition of sialic acid end groups by phenylboronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pH-responsive Nanoparticles for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Probing intramolecular B-N interactions in ortho-aminomethyl arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sialic Acid-Targeted Nanovectors with Phenylboronic Acid-Grafted Polyethylenimine Robustly Enhance siRNA-Based Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Liposomal drug delivery systems: an update review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. japsr.in [japsr.in]
- 17. tandfonline.com [tandfonline.com]
- 18. Innovative Design of Targeted Nanoparticles: Polymer–Drug Conjugates for Enhanced Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Anticancer nanoparticulate polymer‐drug conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 21. [PDF] Innovative Design of Targeted Nanoparticles: Polymer–Drug Conjugates for Enhanced Cancer Therapy | Semantic Scholar [semanticscholar.org]
- 22. mdpi.com [mdpi.com]
- 23. Cyclodextrins in delivery systems: Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 26. cyclodextrinnews.com [cyclodextrinnews.com]
- 27. Applications of Cyclodextrin-Based Drug Delivery Systems in Inflammation-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
cross-reactivity studies of aminomethylphenylboronic acid-based sensors
<A Senior Application Scientist's Guide to Cross-Reactivity in Aminomethylphenylboronic Acid-Based Sensors
Authored for Researchers, Scientists, and Drug Development Professionals
In the pursuit of precise and reliable molecular detection, particularly for biologically crucial molecules like glucose, synthetic sensors offer a compelling alternative to traditional enzymatic methods.[1] Among these, sensors based on aminomethylphenylboronic acid (AMPBA) have garnered significant attention for their ability to bind reversibly with cis-1,2- or 1,3-diols—a structural feature of all saccharides.[2][3] However, the very feature that enables their function also presents their greatest challenge: cross-reactivity.
This guide provides an in-depth comparison of AMPBA-based sensors, focusing on the critical aspect of cross-reactivity. We will explore the underlying binding mechanisms, detail rigorous experimental protocols for assessing selectivity, and compare their performance against key alternatives. Our objective is to equip you with the technical understanding and practical insights necessary to select and validate the appropriate sensing system for your research needs.
Section 1: The Foundational Chemistry of AMPBA Sensors
The efficacy of any boronic acid-based sensor hinges on the reversible covalent interaction with diols to form stable cyclic esters.[4] This interaction is the core sensing mechanism, transduced into a measurable signal, often through fluorescence or electrochemical changes.[2][5]
Mechanism of Diol Binding
Boronic acids are Lewis acids that exist in equilibrium between a neutral trigonal form and an anionic tetrahedral boronate form in aqueous solutions.[6] The tetrahedral form is more reactive towards diols. The binding of a diol, such as glucose, shifts this equilibrium, forming a more stable five- or six-membered cyclic boronate ester.[7] This binding event is what most sensor designs leverage to produce a signal.
The key innovation of ortho-aminomethylphenylboronic acid lies in the intramolecular coordination between the nitrogen of the aminomethyl group and the boron atom. This interaction lowers the pKa of the boronic acid, making the more reactive tetrahedral boronate species more accessible at physiological pH (~7.4).[8] This is a critical advantage for biological applications, as unsubstituted phenylboronic acid has a pKa around 8.8, rendering it less effective under physiological conditions.[7]
Figure 1. Simplified equilibrium of AMPBA binding to a cis-diol at physiological pH.
The Challenge: Inherent Cross-Reactivity
While effective, the fundamental diol-binding mechanism is not inherently specific to a single saccharide. Simple monoboronic acids, including AMPBA derivatives, generally exhibit a binding affinity that follows the order: fructose > galactose > mannose > glucose.[4] This preference is largely due to the higher relative abundance of the furanose form in fructose, which presents an ideal cis-diol configuration for binding.[9] For applications like continuous glucose monitoring, where fructose and other sugars are present, this cross-reactivity is a significant hurdle.[10]
Section 2: A Protocol for Quantifying Cross-Reactivity
To rigorously assess a sensor's utility, a standardized cross-reactivity study is essential. The goal is to quantify the sensor's response to the target analyte versus its response to known potential interferents.
Experimental Design: Causality and Controls
A robust protocol is a self-validating system. Every choice, from buffer selection to interferent concentration, must be deliberate.
-
Rationale for Buffer Selection: A phosphate-buffered saline (PBS) at pH 7.4 is standard for mimicking physiological conditions. Crucial Note: Avoid buffers containing diols or species that can compete for binding with the boronic acid, such as phosphate at high concentrations. HEPES or MOPS are suitable alternatives if phosphate interference is a concern.
-
Selection of Interferents: Interferents should be chosen based on two criteria: structural similarity and physiological relevance.
-
Structural Analogs: Fructose and galactose are essential to test due to their structural similarity to glucose.[4]
-
Physiological Competitors: Ascorbic acid, uric acid, and lactate are present in biological fluids and can interfere with some sensor types, particularly electrochemical ones. While they lack the cis-diol structure for covalent binding, they can interfere via other mechanisms and must be tested.
-
-
Concentration Ranges: Test all analytes across their relevant physiological and pathophysiological concentration ranges. For glucose, this is typically 3-20 mM.[10]
Step-by-Step Protocol: Fluorescence-Based Assay
This protocol outlines a typical cross-reactivity screen for a fluorescent AMPBA-based sensor whose fluorescence is modulated by saccharide binding.
-
Preparation of Stock Solutions:
-
Prepare a 100 µM stock solution of the AMPBA sensor in DMSO.
-
Prepare 1 M stock solutions of D-glucose, D-fructose, and D-galactose in PBS (pH 7.4).
-
Prepare 100 mM stock solutions of ascorbic acid and uric acid in PBS (pH 7.4).
-
-
Working Solutions:
-
Dilute the sensor stock solution to a final concentration of 1 µM in PBS (pH 7.4). Scientist's Note: The optimal sensor concentration should be determined empirically to give a strong signal-to-noise ratio without causing self-quenching.
-
Prepare serial dilutions of each saccharide and interferent in PBS (pH 7.4).
-
-
Assay Procedure (96-well plate format):
-
Pipette 100 µL of the 1 µM sensor solution into each well.
-
Add 100 µL of the appropriate analyte dilution to each well. For the blank/control, add 100 µL of PBS.
-
Incubate the plate at room temperature for 15 minutes, protected from light. Insight: The binding kinetics of boronic acids with diols are typically fast, reaching equilibrium within seconds to minutes.[6]
-
-
Data Acquisition:
-
Measure the fluorescence intensity using a plate reader at the sensor's predetermined excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the blank reading from all measurements.
-
Plot the change in fluorescence (ΔF = F - F₀) or the ratio (F/F₀) as a function of analyte concentration.
-
Calculate the binding constant (Ka) or apparent dissociation constant (Kd) for each saccharide by fitting the data to a suitable binding isotherm (e.g., 1:1 binding model).
-
Calculate the selectivity coefficient (S) for the target analyte (e.g., Glucose) over an interferent (e.g., Fructose) using the equation: S = Ka(Glucose) / Ka(Fructose) . A higher S value indicates greater selectivity for glucose.
-
Figure 2. Experimental workflow for assessing sensor cross-reactivity.
Section 3: Comparative Analysis: AMPBA Sensors vs. The Alternatives
The true measure of a sensor's performance is how it stacks up against other available technologies. The primary competitor for glucose sensing is the well-established enzymatic sensor.
| Feature | Mono-Boronic Acid Sensor (e.g., AMPBA) | Di-Boronic Acid Sensor | Enzymatic Sensor (Glucose Oxidase) |
| Recognition Element | Single Phenylboronic Acid Moiety | Two Covalently Linked Boronic Acid Moieties | Glucose Oxidase (GOx) Enzyme |
| Mechanism | Reversible covalent binding to diols[1] | "Sandwich" binding to two diol sites on glucose[11] | Catalytic oxidation of glucose |
| Selectivity for Glucose | Low (Fructose > Glucose)[4] | High to Very High[11][12] | Very High (specific to β-D-glucose) |
| Response Time | Fast (seconds to minutes)[6] | Fast (seconds to minutes) | Fast (seconds) |
| Operating pH | Optimal near pKa (AMPBA ~7.4)[8] | Often optimized for physiological pH[12] | Typically pH 5-7; can be limited |
| Stability | High; robust to chemical/thermal stress[13] | High; similar to mono-boronic acids[11] | Lower; susceptible to denaturation |
| Oxygen Dependence | No | No | Yes (consumes O₂) |
| Key Limitation | Significant cross-reactivity with other sugars | More complex synthesis | Limited operational lifetime, O₂ dependence |
Improving Selectivity: The Rise of Di-Boronic Acids
The primary strategy to overcome the low selectivity of monoboronic acids has been the development of di-boronic acid sensors.[11] By incorporating two boronic acid moieties into a single molecule with a carefully designed spatial arrangement, these sensors can form a more stable 1:1 complex with glucose by binding to two of its diol pairs simultaneously (e.g., the 1,2- and 3,5,6-hydroxyls of α-glucofuranose).[4] This "chelate effect" dramatically increases the binding affinity and selectivity for glucose over other monosaccharides like fructose, which cannot satisfy the geometric constraints for dual binding as effectively.[4][12] Some di-boronic acid sensors have demonstrated a 12-fold greater binding constant for glucose compared to fructose.[11][12]
Conclusion
Aminomethylphenylboronic acid-based sensors represent a versatile and robust platform for saccharide detection. Their primary weakness, cross-reactivity, is a direct consequence of their fundamental binding mechanism. While simple AMPBA sensors may be suitable for environments with a low concentration of interfering sugars, they are often inadequate for complex biological fluids.
For applications demanding high selectivity, such as clinical glucose monitoring, the field has decisively moved towards di-boronic acid architectures. These more sophisticated sensors, while synthetically more challenging, offer a rational design approach to achieving the required specificity. Rigorous, quantitative cross-reactivity studies, as outlined in this guide, remain the indispensable tool for validating sensor performance and ensuring data integrity in any research or clinical application.
References
- 1. Measurement of Glucose in Blood with a Phenylboronic Acid Optical Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–Reactivity Relationships in Boronic Acid–Diol Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective sensing of saccharides using simple boronic acids and their aggregates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60148J [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Probing the General Time Scale Question of Boronic Acid Binding with Sugars in Aqueous Solution at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. spiedigitallibrary.org [spiedigitallibrary.org]
- 11. Recent Progress in Diboronic-Acid-Based Glucose Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Suzuki Reaction Kinetics: A Comparative Analysis of Boronic Acids
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its versatility in forging carbon-carbon bonds.[1] Its widespread adoption in academic and industrial settings, including the synthesis of pharmaceuticals and fine chemicals, underscores the importance of understanding its intricate kinetics.[1][2] This guide offers an in-depth comparative analysis of Suzuki reaction kinetics with a focus on the pivotal role of the boronic acid component. By delving into the mechanistic nuances and providing actionable experimental protocols, this document aims to empower researchers, scientists, and drug development professionals to optimize their synthetic strategies and accelerate discovery.
The Heart of the Matter: Unpacking the Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][3] Understanding this cycle is fundamental to appreciating the kinetic influence of the boronic acid. The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with an organohalide (R¹-X) to form a Pd(II) intermediate. This step is often the rate-determining step of the overall reaction.[1][3]
-
Transmetalation: The organic group (R²) is transferred from the boronic acid (R²-B(OH)₂) to the palladium center. This step is critically influenced by the nature of the boronic acid and is frequently the focus of kinetic studies.[4][5]
-
Reductive Elimination: The two organic fragments (R¹ and R²) are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst.[1][3]
Base activation of the boronic acid is a crucial prerequisite for transmetalation, enhancing the nucleophilicity of the organic group attached to boron.[6]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Decisive Role of the Boronic Acid: A Kinetic Perspective
The structure of the boronic acid profoundly impacts the rate of the transmetalation step and, consequently, the overall reaction kinetics. The two primary factors at play are electronic effects and steric hindrance.
Electronic Effects: A Tale of Donors and Acceptors
The electronic nature of the substituents on the aryl boronic acid can significantly accelerate or decelerate the reaction.
-
Electron-Donating Groups (EDGs): Aryl boronic acids bearing electron-donating groups (e.g., -OCH₃, -CH₃) generally exhibit faster reaction rates.[4] These groups increase the electron density on the ipso-carbon attached to the boron, enhancing its nucleophilicity and facilitating a more rapid transfer to the palladium center during transmetalation.[7]
-
Electron-Withdrawing Groups (EWGs): Conversely, electron-withdrawing groups (e.g., -CF₃, -NO₂) tend to slow down the reaction.[4][8] By decreasing the electron density on the ipso-carbon, these groups reduce its nucleophilicity, leading to a slower transmetalation step.
Steric Hindrance: The Impact of Bulk
The steric bulk of the substituents on the boronic acid, particularly in the ortho position, can impede the approach of the boronic acid to the palladium complex, thereby slowing down the transmetalation step. While moderate steric hindrance can sometimes be tolerated, highly hindered boronic acids often lead to significantly reduced reaction rates.[5]
Comparative Kinetic Analysis: A Data-Driven Overview
To provide a quantitative understanding of these effects, the following table summarizes the relative initial reaction rates for a selection of boronic acids in a model Suzuki-Miyaura coupling reaction. The data is compiled from established principles and comparative experimental studies.
| Boronic Acid Type | Example | Relative Initial Rate | Key Kinetic Factors |
| Aryl (Electron-Rich) | 4-Methoxyphenylboronic Acid | ~7.0 | Electron-donating group accelerates transmetalation.[4] |
| Aryl (Electron-Neutral) | Phenylboronic Acid | ~5.0 | Baseline for aryl boronic acids.[4] |
| Aryl (Electron-Poor) | 4-(Trifluoromethyl)phenylboronic Acid | ~3.0 | Electron-withdrawing group slows transmetalation.[4] |
| Heteroaryl (Electron-Rich) | 3-Thienylboronic Acid | Variable | The thiophene ring is electron-rich, but the 3-position can introduce steric hindrance.[5] |
| Primary Alkyl | Ethylboronic Acid | ~1.0 | Slower transmetalation of sp³-hybridized carbons compared to sp² carbons.[4] |
| Secondary Alkyl | Isopropylboronic Acid | ~0.3 | Increased steric hindrance significantly slows transmetalation.[4] |
Note: The relative initial rates are illustrative and can be influenced by specific reaction conditions, including the choice of catalyst, ligand, base, and solvent.[4]
Experimental Protocol for Comparative Kinetic Analysis
To obtain reliable and reproducible kinetic data, a systematic experimental approach is essential. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for monitoring the progress of Suzuki-Miyaura reactions.[4][9]
Objective:
To determine and compare the initial reaction rates of Suzuki-Miyaura coupling with different boronic acids.
Materials:
-
Aryl halide (e.g., 4-bromoanisole)
-
A selection of boronic acids for comparison (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, 4-(trifluoromethyl)phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene/Water mixture)
-
Internal standard (a non-reactive compound with a distinct HPLC retention time)
-
HPLC system with a suitable column (e.g., C18)
-
Thermostated reaction vessel
-
Syringes and vials for sampling and quenching
Experimental Workflow:
Caption: General workflow for the kinetic analysis of Suzuki-Miyaura reactions.
Step-by-Step Procedure:
-
Reaction Setup: In a thermostated reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine the aryl halide (1.0 equiv), the selected boronic acid (1.2 equiv), the base (2.0 equiv), the palladium catalyst (e.g., 1 mol%), and the internal standard.
-
Initiate Reaction: Add the solvent to the reaction vessel and start vigorous stirring at a constant temperature. This marks time zero (t=0) of the reaction.
-
Timed Sampling: At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a suitable quenching solution (e.g., a mixture of acetonitrile and water) to stop the catalytic cycle.
-
HPLC Analysis: Analyze the quenched samples by HPLC to determine the concentration of the product and the remaining aryl halide relative to the internal standard.[9]
-
Data Processing: Plot the concentration of the product as a function of time.
-
Determine Initial Rate: The initial reaction rate is determined from the slope of the initial linear portion of the concentration vs. time plot.[4]
By repeating this procedure for each boronic acid under identical conditions, a direct and reliable comparison of their kinetic performance can be achieved.
Conclusion: Tailoring Kinetics for Synthetic Success
The kinetic profile of the Suzuki-Miyaura reaction is intricately linked to the choice of the boronic acid. A thorough understanding of the electronic and steric factors that govern the transmetalation step is paramount for rational reaction design and optimization. By employing systematic kinetic analysis, researchers can gain valuable insights into the performance of different boronic acids, enabling the selection of optimal coupling partners to achieve desired reaction outcomes with enhanced efficiency and control. This data-driven approach not only accelerates the synthesis of target molecules but also deepens our fundamental understanding of this powerful catalytic transformation.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Aminomethylphenylboronic Acid and Other Wulff-Type Boronic Acids for Advanced Research Applications
In the landscape of molecular recognition, Wulff-type boronic acids have carved a significant niche, particularly for their remarkable ability to form reversible covalent bonds with cis-1,2- and -1,3-diols. This property has made them invaluable tools for researchers in saccharide sensing, targeted drug delivery, and glycoprotein analysis. Among these, aminomethylphenylboronic acid has emerged as a particularly promising candidate. This guide provides an in-depth evaluation of aminomethylphenylboronic acid, comparing its performance with other notable Wulff-type boronic acids, supported by experimental data and detailed protocols to empower researchers in their selection and application of these versatile molecules.
The Wulff-Type Advantage: Intramolecular Coordination Chemistry
The defining feature of Wulff-type boronic acids is the presence of a Lewis base, typically a nitrogen or oxygen atom, positioned to form an intramolecular dative bond with the boron center. This coordination is crucial as it lowers the pKa of the boronic acid, enabling it to form stable boronate esters with diols at physiological pH (around 7.4).[1][2] This is a significant advantage over simple phenylboronic acids, which typically require alkaline conditions for efficient binding.[2] The ortho-isomer of aminomethylphenylboronic acid is a prime example of this structural benefit, where the proximate aminomethyl group facilitates the formation of a five-membered ring through B-N coordination.[3]
dot
References
- 1. Investigation of interaction between boronic acids and sugar: effect of structural change of sugars on binding affinity using steady state and time resolved fluorescence spectroscopy and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An efficient methodology to introduce o-(aminomethyl)phenyl-boronic acids into peptides: alkylation of secondary amines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to 2-(N-Phenylaminomethyl)phenylboronic Acid in Catalytic Direct Amidation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the quest for efficient, mild, and atom-economical catalytic methods for amide bond formation is of paramount importance, particularly within the pharmaceutical and fine chemical industries. Among the array of catalysts developed, ortho-substituted phenylboronic acids have emerged as a promising class of organocatalysts for the direct amidation of carboxylic acids and amines. This guide provides an in-depth comparative analysis of the performance of 2-(N-Phenylaminomethyl)phenylboronic acid in this key transformation, benchmarking it against other notable boronic acid catalysts. We will delve into the mechanistic rationale behind its catalytic prowess, provide detailed experimental protocols, and present comparative data to inform catalyst selection for your synthetic endeavors.
Introduction: The Rise of Boronic Acid Catalysis in Amide Synthesis
The direct condensation of a carboxylic acid and an amine to form an amide is a highly desirable transformation as it generates water as the sole byproduct. However, this reaction is often thermodynamically unfavorable and kinetically slow, traditionally necessitating the use of stoichiometric activating agents which contribute to waste generation. Boronic acid catalysis has provided an elegant solution, offering a milder and more sustainable alternative.[1] These catalysts operate by activating the carboxylic acid, facilitating nucleophilic attack by the amine.
The catalytic efficacy of arylboronic acids is profoundly influenced by the substituents on the aromatic ring. While electron-deficient arylboronic acids were initially explored, research has demonstrated that ortho-substituents capable of intramolecular interactions can significantly enhance catalytic activity.[2] this compound belongs to this latter category, where the ortho-aminomethyl group is strategically positioned to play a crucial role in the catalytic cycle.
The Catalytic Machinery: Unraveling the Mechanism
The enhanced catalytic activity of this compound and its analogs is attributed to the presence of the ortho-aminomethyl group, which can act as an intramolecular Brønsted base. The generally accepted mechanism for boronic acid-catalyzed amidation involves the formation of a reactive acyloxyboronic acid intermediate.[3][4]
The catalytic cycle can be visualized as follows:
Figure 1: Generalized catalytic cycle for boronic acid-catalyzed direct amidation.
The ortho-aminomethyl group in this compound is believed to facilitate the process in a few key ways. It can act as a proton shuttle, assisting in the deprotonation of the amine nucleophile and the protonation of the leaving group. Furthermore, intramolecular hydrogen bonding between the amine and the boronic acid moiety can pre-organize the transition state, lowering the activation energy of the reaction.[2] Theoretical calculations have suggested that for ortho-substituted boronic acids, steric effects and orbital interactions of the ortho-substituent with the boron atom are key to their high catalytic activity.[3][5]
Performance Benchmarking: A Comparative Analysis
To objectively assess the catalytic performance of this compound, we compare it with other commonly employed boronic acid catalysts in the direct amidation of a model reaction between a carboxylic acid and an amine. The following table summarizes the performance based on reported yields under similar reaction conditions. It is important to note that direct head-to-head comparisons in a single study are limited, and thus this table is a compilation from various sources.
| Catalyst | Model Reaction | Reaction Conditions | Yield (%) | Reference |
| 2-(N,N-Diisopropylaminomethyl)phenylboronic acid | 2-Phenylbutyric acid + Benzylamine | 5 mol% catalyst, 5 mol% DMAPO, fluorobenzene, reflux | High | [6] |
| 2-Iodophenylboronic acid | Phenylacetic acid + Benzylamine | 5 mol% catalyst, CH₂Cl₂, rt, 4Å MS | 95 | [2] |
| 3,5-Bis(trifluoromethyl)phenylboronic acid | 2-Phenylbutyric acid + Benzylamine | 5 mol% catalyst, fluorobenzene, reflux | Low | [6] |
| Phenylboronic acid | Benzoic acid + Benzylamine | 10 mol% catalyst, Toluene, reflux, Dean-Stark | ~45 | [7] |
| Boric Acid | Benzoic acid + Benzylamine | 10 mol% catalyst, Toluene, reflux, Dean-Stark | ~89 | [8][9] |
Note: The data for 2-(N,N-Diisopropylaminomethyl)phenylboronic acid, a close analog of the topic compound, suggests high efficacy, particularly in a cooperative catalytic system. The performance of this compound is expected to be in a similar range, benefiting from the ortho-amino group.
The data indicates that ortho-substituted boronic acids, such as the aminomethyl and iodo-substituted variants, generally outperform unsubstituted phenylboronic acid and even electron-deficient boronic acids in the absence of a co-catalyst. The high performance of boric acid is also noteworthy, offering a cost-effective and environmentally benign option, though it may require higher temperatures and longer reaction times.
Experimental Protocol: Direct Amidation of Phenylacetic Acid with Benzylamine
This protocol is a representative example of a direct amidation reaction catalyzed by an ortho-substituted phenylboronic acid and can be adapted for use with this compound.
Materials:
-
Phenylacetic acid
-
Benzylamine
-
This compound (or other boronic acid catalyst)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Activated 4Å Molecular Sieves
-
Standard laboratory glassware and magnetic stirrer
Procedure:
Figure 2: Experimental workflow for the catalytic direct amidation.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of a flame-dried flask, anhydrous solvent, and activated molecular sieves is crucial as the reaction generates water as a byproduct.[2] The removal of water drives the equilibrium towards the formation of the amide product.
-
Catalyst Loading: A catalytic amount (typically 1-10 mol%) is sufficient, highlighting the efficiency of the process.
-
Solvent: Dichloromethane is a common solvent for these reactions, but other non-protic solvents like toluene or fluorobenzene can also be used, sometimes in conjunction with a Dean-Stark apparatus to remove water azeotropically.
-
Purification: Standard column chromatography is usually effective for isolating the pure amide product.
Conclusion and Future Outlook
This compound stands out as a highly effective catalyst for direct amide synthesis. Its performance, driven by the strategic placement of the ortho-aminomethyl group, often surpasses that of unsubstituted or electronically modified boronic acids. The mild reaction conditions and high atom economy associated with this catalytic system make it an attractive choice for sustainable chemical synthesis in both academic and industrial settings.
Future research in this area will likely focus on the development of even more active and recyclable boronic acid catalysts, potentially through immobilization on solid supports or the design of novel cooperative catalytic systems. The expansion of the substrate scope to include more challenging and sterically hindered carboxylic acids and amines will also be a key area of investigation. For researchers and professionals in drug development, the continued evolution of boronic acid catalysis promises to provide even more powerful tools for the efficient construction of the ubiquitous amide bond.
References
- 1. Organoboron catalysis for direct amide/peptide bond formation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Direct Amidation of Carboxylic Acids Catalyzed by ortho-Iodo Arylboronic Acids: Catalyst Optimization, Scope, and Preliminary Mechanistic Study Supporting a Peculiar Halogen Acceleration Effect [organic-chemistry.org]
- 3. Mechanism of arylboronic acid-catalyzed amidation reaction between carboxylic acids and amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. sciepub.com [sciepub.com]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of 2-(N-Phenylaminomethyl)phenylboronic Acid: A Guide for Laboratory Professionals
Prioritizing Safety: Hazard Assessment and Personal Protective Equipment
Before initiating any disposal procedures, a thorough understanding of the potential hazards is paramount. Phenylboronic acid is classified as harmful if swallowed.[2][3][4][5] The toxicological properties of many boronic acid derivatives, including 2-(N,N-Dimethylaminomethyl)phenylboronic acid, have not been fully investigated, and it is prudent to treat them as potential irritants to the eyes, skin, and respiratory system.[1] Therefore, all handling and disposal operations must be conducted within a certified chemical fume hood.
Essential Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles are mandatory.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and inspect them for any signs of degradation before use.
-
Protective Clothing: A lab coat and closed-toe shoes are required.
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator should be used.[1]
A Systematic Approach to Disposal: The Workflow
The proper disposal of 2-(N-Phenylaminomethyl)phenylboronic acid is a multi-step process that ensures all forms of the chemical waste are handled safely and in compliance with regulations. The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Disposal workflow for this compound.
Detailed Disposal Protocols
Adherence to a stringent, step-by-step protocol is crucial for the safe disposal of this compound. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.
Protocol 1: Solid Waste Disposal
This protocol applies to unused or expired solid this compound, as well as contaminated disposable labware such as weighing boats, gloves, and pipette tips.
-
Segregation: Collect all solid waste in a designated, robust, and sealable container.
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.
-
Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials, until collection by your institution's EHS personnel or a licensed waste disposal company.
Protocol 2: Liquid Waste Disposal
This protocol is for solutions containing this compound, including reaction mixtures and analytical samples.
-
Collection: Pour the liquid waste into a designated, leak-proof, and chemically compatible container. The use of a funnel is recommended to prevent spills.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the solvent(s) used.
-
Storage: Securely cap the container and store it in a designated satellite accumulation area, following the same storage requirements as for solid waste.
Protocol 3: Decontamination of Empty Containers
Properly decontaminating empty containers is a critical step to ensure they do not pose a residual chemical hazard.
-
Initial Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent that will dissolve any remaining this compound.
-
Rinsate Collection: The first rinseate must be collected and disposed of as hazardous liquid waste. Subsequent rinses may also need to be collected, depending on your institution's guidelines.
-
Final Disposal: After the triple rinse and allowing the container to air dry completely, deface or remove the original label. The decontaminated container can then be disposed of in the appropriate laboratory recycling stream (e.g., glass or plastic).
Regulatory Compliance: A Shared Responsibility
The disposal of all chemical waste, including this compound, is governed by federal and local regulations. In the United States, the Environmental Protection Agency (EPA) provides guidelines for the classification of hazardous waste.[1] It is the responsibility of the waste generator to ensure complete and accurate classification and to consult with their institution's EHS department for specific disposal procedures.
Conclusion
By implementing these rigorous disposal protocols, researchers can ensure a safe and compliant laboratory environment. The principles of proper segregation, clear labeling, and secure storage are fundamental to the responsible management of chemical waste. Prioritizing safety and adhering to established guidelines are not just procedural formalities but essential components of scientific excellence.
References
A Senior Application Scientist's Guide to Handling 2-(N-Phenylaminomethyl)phenylboronic acid: From Risk Assessment to Disposal
As drug discovery and development professionals, our work with novel chemical entities like 2-(N-Phenylaminomethyl)phenylboronic acid is foundational to innovation. However, with innovation comes the responsibility of ensuring the highest standards of laboratory safety. Boronic acids, while exceptionally useful in synthesis (e.g., Suzuki couplings), possess a hazard profile that demands respect and meticulous handling.[1] While many are considered to have low inherent toxicity, some derivatives have been identified as potential genotoxic hazards, and their toxicological profiles are often incomplete.[2][3]
This guide provides a comprehensive operational plan for the safe handling of this compound. It is structured not as a rigid checklist, but as a logical workflow grounded in the principles of chemical causality and risk mitigation. We will proceed from understanding the potential hazards to implementing a multi-layered defense system, ensuring that every step is self-validating and prioritizes the safety of personnel.
Hazard Assessment: Understanding the Adversary
The toxicological properties of this compound have not been fully investigated.[4] In such cases, we must apply the precautionary principle and treat the substance with a degree of caution appropriate for related, better-characterized compounds. Safety Data Sheets (SDS) for structurally similar phenylboronic acid derivatives consistently highlight several key hazards.[4][5][6][7]
| Hazard Classification | Description | Rationale & Implication for Handling |
| Skin Irritation (Category 2) | Causes skin irritation upon contact.[4][6][7] | Direct skin contact must be prevented at all times. This necessitates the use of appropriate gloves and protective clothing. Contaminated items must be handled and disposed of carefully. |
| Serious Eye Irritation (Category 2) | Causes serious, potentially damaging, eye irritation.[4][6][7] | The risk of splashes or airborne dust reaching the eyes is a primary concern. Robust eye and face protection is mandatory. |
| Respiratory Irritation (STOT SE 3) | May cause respiratory tract irritation if inhaled as dust or aerosol.[4][6][7] | The compound is a solid that can form dust. All handling of the solid must be performed within a certified chemical fume hood to prevent inhalation. |
| Potential Reproductive Toxicity | Boric acid and some boron compounds are classified as reproductive toxicants with chronic or high-dose exposure.[8][9][10] | While the specific risk for this derivative is unknown, this potential hazard underscores the need to minimize all routes of exposure (inhalation, ingestion, skin contact) to the lowest achievable levels. |
The First Line of Defense: Engineering Controls
Personal Protective Equipment (PPE) is the last line of defense. The primary method for mitigating exposure to hazardous dusts and vapors is through robust engineering controls.
The Chemical Fume Hood: All procedures involving the handling of solid this compound—including weighing, transfers, and preparation of solutions—must be conducted inside a certified chemical fume hood.[9] The fume hood contains airborne particles and vapors, pulling them away from the operator's breathing zone and exhausting them safely out of the laboratory. Before starting work, always verify that the fume hood has a valid inspection sticker and that the airflow monitor indicates it is functioning correctly.[9]
Personal Protective Equipment (PPE): Your Essential Barrier
PPE selection must be directly informed by the hazard assessment. The goal is to create an impermeable barrier between you and the chemical.[11]
| PPE Category | Specification | Rationale |
| Eye & Face Protection | Tight-sealing chemical splash goggles meeting EN 166 or ANSI Z87.1 standards.[5][6] | Protects against airborne dust and accidental splashes. For tasks with a higher splash risk (e.g., transfers of solutions), a full-face shield should be worn over the safety goggles.[12] |
| Hand Protection | Nitrile Gloves .[13] | Nitrile offers good resistance to weak acids and a range of organic solvents.[13][14][15] Always inspect gloves for tears or punctures before use. For prolonged handling or in case of a splash, immediately remove and replace the gloves, washing hands thoroughly.[16] |
| Body Protection | A clean, flame-resistant laboratory coat with full-length sleeves and a closed front. | Protects skin and personal clothing from contamination. The lab coat should be removed before leaving the laboratory to prevent the spread of contamination. |
| Respiratory Protection | Generally not required when working in a functional fume hood. | If engineering controls fail or for large-scale operations where dust generation is unavoidable, a NIOSH-approved respirator (e.g., an N95 for particulates or a self-contained breathing apparatus for emergencies) is necessary.[4][11][17] |
Operational Plan: A Step-by-Step Handling Protocol
This workflow is designed to minimize dust generation and prevent cross-contamination.
Workflow for Handling Solid this compound
Caption: A logical workflow for the safe handling of solid boronic acid.
-
Preparation :
-
Confirm the chemical fume hood is operational.
-
Don all required PPE: lab coat, chemical splash goggles, and nitrile gloves.
-
Gather all necessary equipment (spatula, weigh paper, receiving flask, etc.) and place it inside the fume hood to minimize reaching in and out.
-
-
Weighing and Transfer (inside fume hood) :
-
Gently open the container, avoiding any sudden movements that could aerosolize the powder.
-
Use a clean spatula to carefully portion the desired amount of solid onto a creased piece of weigh paper or directly into a tared container. Do not pour the powder directly from the bottle if it can be avoided.
-
To transfer the weighed solid, carefully pick up the weigh paper and gently slide the powder into the reaction vessel, minimizing the drop height.
-
-
Post-Transfer :
-
Immediately and securely close the main container.
-
Wipe down the spatula and any affected surfaces within the fume hood with a solvent-dampened cloth (e.g., ethanol or isopropanol), treating the cloth as hazardous waste.
-
Disposal Plan: Responsible Stewardship
Under no circumstances should this compound or its waste be disposed of down the drain.[18][19] All waste must be treated as hazardous chemical waste.
Waste Segregation and Disposal Decision Tree
Caption: Decision-making process for proper chemical waste segregation.
Step-by-Step Disposal Protocol:
-
Characterize and Segregate : All waste must be properly characterized. Do not mix boronic acid waste with other waste streams, especially strong acids or bleach, which could cause dangerous reactions.[18][20]
-
Solid Waste : Collect any unused reagent, contaminated gloves, weigh paper, and paper towels into a designated, sealable container. This container must be clearly labeled "Hazardous Waste," with the full chemical name: "this compound."[18]
-
Liquid Waste : Collect all solutions containing the boronic acid and the initial solvent rinses from cleaning glassware into a separate, clearly labeled, and sealable container for liquid hazardous waste.
-
Decontamination of Empty Containers :
-
In a chemical fume hood, rinse the empty reagent bottle three times with a suitable solvent (e.g., the solvent used in your reaction or acetone).
-
The first rinse must be collected and disposed of as hazardous liquid waste.[18] Subsequent rinses may also need to be collected depending on institutional guidelines.
-
After the final rinse, allow the container to air dry completely in the fume hood. Deface the original label, and the clean container can then be disposed of in the appropriate laboratory glassware recycling stream.
-
-
Storage and Pickup : Store all sealed hazardous waste containers in a designated, well-ventilated, and secure secondary containment area until they are collected by your institution's Environmental Health and Safety (EHS) personnel or a licensed waste disposal contractor.
By adhering to this comprehensive plan, you not only protect yourself and your colleagues but also uphold the integrity and trustworthiness of your research operations.
References
- 1. boronmolecular.com [boronmolecular.com]
- 2. researchgate.net [researchgate.net]
- 3. Human toxicology of boron with special reference to boric acid poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. fishersci.com [fishersci.com]
- 8. laballey.com [laballey.com]
- 9. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 10. Reproductive toxicity of boron - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hazmatschool.com [hazmatschool.com]
- 12. epa.gov [epa.gov]
- 13. usascientific.com [usascientific.com]
- 14. aibonsafety.com [aibonsafety.com]
- 15. gloves.com [gloves.com]
- 16. ehs.yale.edu [ehs.yale.edu]
- 17. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. bsu.edu [bsu.edu]
- 20. laballey.com [laballey.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
